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  • Product: Ethyl 4-hydroxypent-2-enoate
  • CAS: 10150-92-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4-hydroxypent-2-enoate: Structure, Properties, and Synthetic Utility

Abstract Ethyl 4-hydroxypent-2-enoate is a bifunctional molecule of significant interest in modern organic synthesis. Possessing an α,β-unsaturated ester, a secondary alcohol, and a chiral center, it serves as a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-hydroxypent-2-enoate is a bifunctional molecule of significant interest in modern organic synthesis. Possessing an α,β-unsaturated ester, a secondary alcohol, and a chiral center, it serves as a versatile stereospecific building block for the synthesis of complex, high-value molecules. This guide provides a comprehensive technical overview of its chemical structure, stereochemical considerations, and detailed physicochemical and spectroscopic properties. Furthermore, it outlines a robust synthetic protocol, grounded in established chemical principles, and explores its potential applications as a strategic intermediate in pharmaceutical and fine chemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound.

Introduction: The Strategic Value of Bifunctional Synthons

In the landscape of synthetic chemistry, particularly within drug discovery, the efficiency and elegance of a synthetic route are paramount. Molecules that contain multiple, orthogonally reactive functional groups—often termed synthons or building blocks—are invaluable assets. Ethyl 4-hydroxypent-2-enoate embodies this principle. Its structure incorporates an electrophilic Michael acceptor (the α,β-unsaturated ester) and a nucleophilic/modifiable hydroxyl group. This arrangement, coupled with the inherent chirality at the C4 position, opens a gateway to a diverse range of chemical transformations, allowing for the rapid construction of molecular complexity from a relatively simple precursor. Its utility is analogous to other valuable chiral hydroxy esters which are pivotal intermediates in the synthesis of bioactive molecules, including antiviral agents.[1]

Molecular Structure and Stereochemistry

A thorough understanding of the molecule's three-dimensional architecture is critical for its strategic application in synthesis.

Chemical Identity and Functional Groups

Ethyl 4-hydroxypent-2-enoate is comprised of a five-carbon chain. Its key functional groups are:

  • An ethyl ester at C1.

  • An alkene double bond between C2 and C3.

  • A secondary hydroxyl group at C4.

  • A methyl group at C5.

The systematic IUPAC name for the most common isomer is rac-ethyl (2E)-4-hydroxypent-2-enoate.[2]

Caption: Chemical structure of (2E)-Ethyl 4-hydroxypent-2-enoate.

Stereoisomerism

The molecule possesses two key stereochemical features:

  • Geometric Isomerism: The double bond between C2 and C3 can exist in either the (E) (trans) or (Z) (cis) configuration. The (E)-isomer is generally more stable and common due to reduced steric hindrance.

  • Enantiomerism: The carbon atom at the C4 position is a stereocenter, bonded to four different groups (H, OH, methyl, and the vinyl ester moiety). Therefore, it can exist as either the (R) or (S) enantiomer.

The combination of these features means that four distinct stereoisomers are possible: (2E, 4R), (2E, 4S), (2Z, 4R), and (2Z, 4S). Control over both the double bond geometry and the stereochemistry of the alcohol is a primary objective in its synthesis for pharmaceutical applications, where specific stereoisomers often exhibit desired biological activity.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to confirming the identity and purity of the synthesized compound.

Physical Properties

The key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 10150-92-2 (for the rac-E-isomer)[2]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [3]
Exact Mass 144.07900 g/mol [2]
Appearance Colorless oil or liquid[1]
LogP 0.48650[2]
Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

3.2.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the primary functional groups. Key absorptions include:

  • ~3400 cm⁻¹ (broad): A strong, broad peak characteristic of the O-H stretching vibration from the alcohol, broadened by hydrogen bonding.[4][5]

  • ~2980 cm⁻¹ (medium): C-H stretching from the sp³ hybridized carbons of the ethyl and methyl groups.

  • ~1720 cm⁻¹ (strong): A very strong, sharp peak corresponding to the C=O stretch of the α,β-unsaturated ester.[5]

  • ~1650 cm⁻¹ (medium): C=C stretching of the alkene.

  • ~1200-1050 cm⁻¹ (strong): C-O stretching vibrations from both the ester and the secondary alcohol.[4]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and connectivity. The expected signals for the (E)-isomer in CDCl₃ are:

¹H NMR SignalApprox. δ (ppm)MultiplicityIntegrationAssignment
Ethyl-CH₃~1.25triplet3H-OCH₂CH
Methyl-C5~1.30doublet3H-CH(OH)CH
OHvariablebroad singlet1H-OH
Ethyl-CH₂~4.18quartet2H-OCH ₂CH₃
H4~4.50quintet1H-CH (OH)CH₃
H2~6.05doublet1H=CH -COOEt
H3~6.95doublet of doublets1H-CH=CH -COOEt
¹³C NMR SignalApprox. δ (ppm)Assignment
Ethyl-CH₃~14.2-OCH₂C H₃
Methyl-C5~23.5-CH(OH)C H₃
Ethyl-CH₂~60.5-OC H₂CH₃
C4~68.0-C H(OH)-
C2~122.0=C H-COOEt
C3~148.0-CH=C H-
C1 (C=O)~166.0-C (=O)O-

3.2.3 Mass Spectrometry (MS) Electron Ionization (EI) Mass Spectrometry provides information on the molecular weight and fragmentation patterns, which further corroborates the structure.[3]

m/z (Mass-to-Charge)Proposed Fragment IonSignificance
144[C₇H₁₂O₃]⁺•Molecular Ion (M⁺)
129[M - CH₃]⁺Loss of the methyl group at C5
126[M - H₂O]⁺•Loss of water from the alcohol
99[M - OEt]⁺Loss of the ethoxy group
71[M - COOEt]⁺Cleavage of the ester group

Synthesis and Purification

A reliable and scalable synthesis is crucial for the compound's application. The most direct approach involves the stereoselective reduction of a ketone precursor.

Causality in Synthetic Route Selection

The chosen synthetic pathway is the reduction of Ethyl (E)-4-oxopent-2-enoate.[2] This precursor is commercially available, making this a convergent and efficient strategy. The key transformation is the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this protocol due to its excellent selectivity. It readily reduces ketones while being unreactive towards the α,β-unsaturated ester under standard conditions, thus avoiding unwanted side reactions like 1,4-conjugate addition or ester reduction. This selectivity is the primary driver for its selection over more powerful reducing agents like lithium aluminum hydride (LAH).

Caption: Workflow for the synthesis of Ethyl 4-hydroxypent-2-enoate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard organic chemistry transformations and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (E)-4-oxopent-2-enoate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration) and cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent temperature spikes that could lead to side products.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (ketone) is fully consumed, typically within 1-2 hours. The product will have a lower Rf value than the starting material due to the increased polarity from the hydroxyl group.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Detailed Experimental Protocol: Purification
  • Chromatography Setup: Prepare a silica gel column for flash column chromatography. The column diameter and amount of silica should be chosen based on the scale of the reaction.

  • Elution: Equilibrate the column with a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). Load the crude product onto the column.

  • Fraction Collection: Elute the product using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 4-hydroxypent-2-enoate as a colorless oil. Confirm purity and identity using NMR and IR spectroscopy as described in Section 3.2.

Applications in Organic Synthesis and Drug Development

The synthetic value of Ethyl 4-hydroxypent-2-enoate lies in the diverse reactivity of its functional groups.

Role as a Chiral Building Block

When synthesized in an enantiomerically pure form (e.g., via asymmetric reduction or chiral resolution), this compound becomes a powerful chiral building block. The stereocenter at C4 can direct the stereochemical outcome of subsequent reactions, a cornerstone of modern asymmetric synthesis.[1]

Strategic Transformations and Potential Applications

The functional groups can be manipulated to create more complex molecular architectures:

  • The Hydroxyl Group: Can be oxidized to a ketone, protected, or used as a nucleophile. It can also be converted into a leaving group for substitution reactions.

  • The Alkene: Can undergo a variety of additions, including hydrogenation, epoxidation, and dihydroxylation.

  • The Ester: Can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.

This versatility makes it a potential precursor for various bioactive molecules. For instance, chiral α-hydroxy and β-hydroxy esters are known intermediates in the synthesis of complex heterocyclic systems found in antiviral drugs, such as certain Hepatitis C virus (HCV) inhibitors.[1]

A Ethyl 4-hydroxypent-2-enoate B Protection of OH (e.g., TBS-Cl) A->B C Epoxidation of Alkene (e.g., m-CPBA) A->C D Hydrolysis of Ester (e.g., LiOH) A->D E Protected Intermediate B->E F Epoxy Ester Intermediate C->F G Hydroxy Carboxylic Acid D->G H Complex Bioactive Target Molecule E->H Further Steps F->H Further Steps G->H Further Steps

Caption: Logical workflow illustrating the synthetic utility of the title compound.

Conclusion

Ethyl 4-hydroxypent-2-enoate is a highly functionalized and synthetically valuable molecule. Its combination of an α,β-unsaturated ester and a chiral secondary alcohol provides chemists with a versatile platform for constructing complex organic molecules. A deep understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for unlocking its full potential in research, fine chemical synthesis, and the development of next-generation pharmaceuticals.

References

  • ethyl 4-hydroxypent-2-enoate | CAS#:10150-92-2 | Chemsrc. [Link]

  • Ethyl 4-hydroxypent-2-enoate - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • interpretation of two sample infrared spectra - YouTube. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 4-hydroxypent-2-enoate Isomers

Abstract Ethyl 4-hydroxypent-2-enoate is a chiral α,β-unsaturated ester with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-hydroxypent-2-enoate is a chiral α,β-unsaturated ester with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of both a stereocenter at the C4 position and a carbon-carbon double bond gives rise to four possible stereoisomers: (E,R), (E,S), (Z,R), and (Z,S). The relative thermodynamic stability of these isomers is a critical parameter that influences their reactivity, purification, and the overall efficiency of synthetic routes. This technical guide provides a comprehensive framework for understanding and determining the thermodynamic stability of Ethyl 4-hydroxypent-2-enoate isomers. It combines theoretical principles with detailed, field-proven experimental and computational methodologies, offering researchers, scientists, and drug development professionals a robust roadmap for their investigations.

Introduction: The Significance of Isomeric Stability

The biological activity and physical properties of a chiral molecule are intrinsically linked to its three-dimensional structure. In the case of Ethyl 4-hydroxypent-2-enoate, the geometric and stereoisomers can exhibit distinct pharmacological profiles and metabolic fates. A thorough understanding of their relative thermodynamic stabilities is paramount for several reasons:

  • Reaction Control: In chemical reactions, the product distribution can be governed by either kinetic or thermodynamic control.[1][2] Knowledge of the most stable isomer allows for the strategic design of reaction conditions (e.g., temperature, reaction time, catalyst choice) to favor its formation, thereby maximizing yield and purity.

  • Purification and Isolation: The development of efficient separation techniques, such as chromatography and crystallization, is often guided by the physical properties of the isomers, which are in turn influenced by their stability.

  • Drug Development: The most thermodynamically stable isomer is often the most prevalent under physiological conditions. Understanding its properties is crucial for predicting drug-receptor interactions, metabolic pathways, and shelf-life.

This guide will delve into the factors governing the stability of Ethyl 4-hydroxypent-2-enoate isomers and present a dual approach for their quantitative assessment: experimental equilibration studies and computational modeling.

Theoretical Framework: Factors Influencing Isomer Stability

The thermodynamic stability of the Ethyl 4-hydroxypent-2-enoate isomers is primarily dictated by a combination of steric and electronic effects.

(E) vs. (Z) Isomerism: The Role of Steric Hindrance

The geometry of the C2-C3 double bond gives rise to (E) and (Z) isomers. Generally, for α,β-unsaturated esters, the (E)-isomer is thermodynamically more stable than the (Z)-isomer.[3] This is attributed to reduced steric strain, as the bulkier substituents on the double bond are positioned on opposite sides. In Ethyl 4-hydroxypent-2-enoate, the ethyl ester group and the C4 substituent are larger than the hydrogen atoms, leading to a strong preference for the (E) configuration to minimize van der Waals repulsion.

Diastereomeric Stability: The Impact of Intramolecular Interactions

The presence of a stereocenter at C4 results in two pairs of enantiomers: (E,R)/(E,S) and (Z,R)/(Z,S). The relative stability of these diastereomers is more nuanced and can be influenced by intramolecular interactions. A key consideration for Ethyl 4-hydroxypent-2-enoate is the potential for intramolecular hydrogen bonding between the hydroxyl group at C4 and the carbonyl oxygen of the ester group. This interaction can stabilize the molecule by forming a pseudo-six-membered ring. The favorability of this hydrogen bond will depend on the specific conformation adopted by each diastereomer.

Experimental Determination of Thermodynamic Stability: Equilibration Studies

An equilibration study is a robust experimental method to determine the relative thermodynamic stabilities of isomers. The principle involves allowing a mixture of isomers to interconvert under conditions that facilitate reaching a thermodynamic equilibrium. The ratio of the isomers at equilibrium directly reflects their relative Gibbs free energies.

Experimental Protocol: Acid-Catalyzed Equilibration

This protocol outlines a general procedure for the acid-catalyzed equilibration of Ethyl 4-hydroxypent-2-enoate isomers.

Materials:

  • A mixture of Ethyl 4-hydroxypent-2-enoate isomers (or a single isomer)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of the Ethyl 4-hydroxypent-2-enoate isomer mixture in the anhydrous solvent.

  • Internal Standard Addition: Add a precise amount of the internal standard.

  • Initiation of Equilibration: Add a catalytic amount of the acid catalyst (typically 1-5 mol%).

  • Heating and Monitoring: Heat the reaction mixture to a constant temperature (e.g., reflux) and monitor the progress of the equilibration by periodically taking aliquots.

  • Sample Preparation for Analysis: Quench each aliquot with saturated sodium bicarbonate solution, extract the organic layer, dry it over anhydrous sodium sulfate, and prepare it for analysis.

  • Analysis: Analyze the samples using gas chromatography (GC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy to determine the ratio of the isomers.

  • Reaching Equilibrium: Continue the reaction until the isomer ratio remains constant over several time points, indicating that thermodynamic equilibrium has been reached.

  • Data Analysis: Calculate the equilibrium constant (Keq) from the final isomer ratio. The difference in Gibbs free energy (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq).

Causality Behind Experimental Choices
  • Choice of Catalyst: An acid catalyst is chosen to promote the reversible protonation of the carbonyl oxygen, which facilitates the isomerization of the double bond through a resonance-stabilized carbocation intermediate.

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the ester.[4]

  • Constant Temperature: Maintaining a constant temperature is essential as the equilibrium constant is temperature-dependent.

  • Quantitative Analysis: The use of an internal standard in GC or NMR analysis allows for accurate determination of the isomer ratios, correcting for any variations in sample injection or preparation.

Diagram of the Experimental Workflow for Equilibration Study

G cluster_setup Reaction Setup cluster_equilibration Equilibration and Monitoring cluster_analysis Data Analysis start Dissolve Isomer Mixture and Internal Standard in Anhydrous Solvent add_catalyst Add Acid Catalyst start->add_catalyst heat Heat to Constant Temperature add_catalyst->heat monitor Periodically Take Aliquots heat->monitor quench Quench with NaHCO3 monitor->quench analyze Analyze by GC or NMR quench->analyze check_eq Is Isomer Ratio Constant? analyze->check_eq check_eq->monitor No end Equilibrium Reached check_eq->end Yes calculate Calculate Keq and ΔG° end->calculate

Caption: Workflow for the experimental determination of thermodynamic stability via equilibration.

Computational Chemistry: A Powerful Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method to predict the relative thermodynamic stabilities of isomers.[5][6] By calculating the Gibbs free energy of each isomer, their relative populations at a given temperature can be estimated.

Computational Workflow

This workflow outlines the steps for calculating the relative energies of the Ethyl 4-hydroxypent-2-enoate isomers.

  • Structure Generation: Generate 3D structures of all four stereoisomers: (E,R), (E,S), (Z,R), and (Z,S).

  • Conformational Search: For each isomer, perform a systematic or stochastic conformational search to identify the lowest energy conformers. This is crucial due to the flexibility of the ethyl and hydroxypropyl groups.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energy, yielding the Gibbs free energy.

  • Solvation Modeling: To better mimic experimental conditions, incorporate the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Comparison: Compare the calculated Gibbs free energies of all isomers to determine their relative stabilities.

Authoritative Grounding for the Methodology

The application of DFT for predicting the relative stabilities of organic molecules is a well-established and validated methodology.[7][8] The choice of functional and basis set should be guided by literature precedents for similar systems to ensure accuracy.

Diagram of the Computational Workflow

G start Generate 3D Structures of All Isomers conf_search Perform Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc solvation Incorporate Solvation Model (PCM) freq_calc->solvation energy_comp Compare Gibbs Free Energies solvation->energy_comp end Determine Relative Stabilities energy_comp->end

Sources

Foundational

Ethyl 4-Hydroxypent-2-enoate: A Versatile Synthetic Intermediate in Complex Molecule Construction

Executive Summary For researchers and drug development professionals, the efficient assembly of complex molecular architectures relies heavily on highly functionalized, low-molecular-weight building blocks. Ethyl 4-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the efficient assembly of complex molecular architectures relies heavily on highly functionalized, low-molecular-weight building blocks. Ethyl 4-hydroxypent-2-enoate (also known as ethyl 4-hydroxy-2-pentenoate) is a premier synthetic intermediate that features an


-unsaturated ester conjugated with an allylic alcohol. This bifunctional nature allows it to act as an electrophile in conjugate additions, a substrate for transition-metal-catalyzed allylic substitutions, and a precursor for complex lactones. This whitepaper provides an in-depth technical analysis of its structural properties, strategic utility in natural product synthesis, and self-validating experimental protocols for its preparation and derivatization.

Structural and Physicochemical Profile

Understanding the baseline physicochemical properties of ethyl 4-hydroxypent-2-enoate is critical for optimizing reaction conditions, particularly concerning its thermal stability and solubility during purification[1].

Table 1: Physicochemical Properties of Ethyl 4-hydroxypent-2-enoate

PropertyValue / Description
CAS Registry Number 10150-92-2
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Structural Features

-unsaturated ethyl ester; secondary allylic alcohol
Appearance Colorless to pale yellow oil
Downstream Applications Precursor to

-lactones, allylic amines, and natural product subunits

Strategic Utility in Organic Synthesis

Natural Product Total Synthesis

Ethyl 4-hydroxypent-2-enoate is heavily utilized in the total synthesis of macrocyclic lactones and polyketides. A landmark example is its use in the synthesis of the chiral subunits of Avermectin B1a , a potent anthelmintic and insecticidal agent[2]. The secondary alcohol provides a stereogenic center that can be resolved or subjected to asymmetric transformations, while the unsaturated ester serves as a handle for subsequent chain elongation or macrocyclization.

Transition-Metal Catalyzed Methodologies

In modern catalytic methodologies, the allylic alcohol moiety is frequently activated to facilitate transition-metal-catalyzed cross-coupling. For instance, converting the hydroxyl group into a tert-butyl carbonate (Boc) creates an excellent leaving group for Iridium-catalyzed regiospecific and stereospecific allylic amination [3]. This pathway allows for the construction of complex


-unsaturated amino acid derivatives with high enantiomeric excess, a critical requirement in modern drug discovery.

Mechanistic Pathways & Visualizations

To illustrate the synthetic flow, the following diagrams map the preparation of ethyl 4-hydroxypent-2-enoate and its subsequent activation for catalytic applications.

Synthetic workflow from ethyl levulinate to ethyl 4-hydroxy-2-pentenoate via Luche reduction.

Activation and subsequent Iridium-catalyzed allylic amination of ethyl 4-hydroxy-2-pentenoate.

Validated Experimental Protocols

The synthesis of ethyl 4-hydroxypent-2-enoate can be approached via multiple routes. Table 2 summarizes the quantitative metrics of the two primary pathways[1][2].

Table 2: Comparative Synthetic Routes to Ethyl 4-hydroxypent-2-enoate

Starting MaterialKey ReagentsReaction TypeRegioselectivityTypical Yield
Ethyl 4-oxo-2-pentenoateNaBH₄, CeCl₃, MeOHLuche Reduction>95% (1,2-reduction)65 - 80%
(E)-Ethyl 4-oxobut-2-enoateMeMgBr, THF, -78 °CGrignard AdditionHigh (Aldehyde preference)50 - 70%
Protocol A: Chemoselective Luche Reduction

This protocol details the conversion of ethyl 4-oxo-2-pentenoate to ethyl 4-hydroxy-2-pentenoate. The causality behind this method lies in the chemoselectivity required to reduce a ketone in the presence of an electrophilic alkene[2].

  • Reagent Preparation: Suspend ethyl 4-oxo-2-pentenoate (1.10 g, 7.7 mmol) and Cerium(III) chloride heptahydrate (2.8 g, 7.7 mmol) in 6 mL of anhydrous methanol.

    • Mechanistic Rationale: Ce³⁺ acts as a hard Lewis acid, selectively coordinating to the hard oxygen atom of the carbonyl group. This increases the electrophilicity of the carbonyl carbon and entirely suppresses the thermodynamically favored 1,4-conjugate hydride addition.

  • Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add Sodium borohydride (NaBH₄) in portions.

    • Mechanistic Rationale: The low temperature controls the exothermic hydride transfer, ensuring strict 1,2-addition by the hard nucleophile (BH₄⁻).

  • Quenching & Workup: After complete consumption of the starting material (monitored via TLC), quench the reaction with 1N HCl and water. Extract the aqueous layer with diethyl ether.

    • Self-Validation: The acidic quench breaks down the cerium-alkoxide complex. Successful reduction is validated in-process via IR spectroscopy: the disappearance of the conjugated ketone C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹) confirm the transformation[2].

Protocol B: Alkoxide-Directed Boc Protection

To utilize ethyl 4-hydroxypent-2-enoate in Iridium-catalyzed allylic amination, the hydroxyl group must be converted into a superior leaving group[3].

  • Deprotonation: Dissolve (E)-ethyl 4-hydroxypent-2-enoate (721 mg, 5.00 mmol) in dry THF. Cool to -78 °C and add Lithium hexamethyldisilazide (LiHMDS, 6.00 mmol, 1.20 equiv) dropwise.

    • Mechanistic Rationale: LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol to form a reactive lithium alkoxide without attacking the ester carbonyl.

  • Electrophilic Trapping: Add Di-tert-butyl dicarbonate (Boc₂O, 1.31 g, 6.00 mmol, 1.20 equiv) to the alkoxide solution. Allow the reaction to warm to room temperature.

    • Mechanistic Rationale: The alkoxide attacks the electrophilic carbonyl of Boc₂O, expelling tert-butoxide and CO₂, driving the reaction forward thermodynamically.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (hexanes/EtOAc = 12:1→10:1).

    • Self-Validation: The protocol yields a colorless oil (approx. 72% yield). The success of the protection is definitively validated by ¹H NMR, which will show a prominent new singlet integrating to 9 protons at ~1.47 ppm, corresponding to the tert-butyl group[3].

Analytical Profiling & Organoleptic Relevance

Beyond synthetic chemistry, ethyl 4-hydroxypent-2-enoate holds significance in analytical food chemistry. Advanced GC-MS profiling of premium Japanese sake (Ginjo sake) has identified ethyl 4-hydroxypent-2-enoate as a trace metabolite[4]. Its presence is strongly correlated with the metabolism of medium-chain fatty acids (MCFAs) by cerulenin-resistant Saccharomyces cerevisiae strains. In the acidic, aqueous-ethanolic environment of sake fermentation, such


-hydroxy esters are in thermodynamic equilibrium with their corresponding lactones (e.g., substituted 2H-pyran-2-ones), which significantly influence the organoleptic properties and flavor profile of the beverage[4].

References

  • Title: ethyl 4-hydroxypent-2-enoate | CAS#:10150-92-2 Source: Chemsrc URL
  • Title: Synthesis of two subunits of avermectin B1a Source: Oregon State University URL
  • Title: Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated Amino Acids Source: Royal Society of Chemistry URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Exploratory

The Strategic Role of Ethyl 4-hydroxypent-2-enoate in the Synthesis of Complex Natural Products

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Ethyl 4-hydroxypent-2-enoate, a versatile chiral building block, has emerged as a pivotal intermediate in the stereoselective synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-hydroxypent-2-enoate, a versatile chiral building block, has emerged as a pivotal intermediate in the stereoselective synthesis of a diverse array of complex natural products and biologically active molecules. Its inherent bifunctionality, featuring a hydroxyl group, an α,β-unsaturated ester, and a chiral center, provides a powerful scaffold for the construction of intricate molecular architectures. This guide delves into the synthetic accessibility of ethyl 4-hydroxypent-2-enoate, explores its strategic applications in total synthesis, and provides detailed, field-proven protocols for its utilization. We will examine key transformations and the causal logic behind experimental choices, offering a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of a Versatile Chiral Building Block

Natural products have long served as a primary source of inspiration and a rich reservoir of chemical diversity for drug discovery.[] The intricate and often stereochemically complex structures of these molecules present significant challenges to synthetic chemists. The development of efficient and stereoselective synthetic strategies is therefore paramount. Ethyl 4-hydroxypent-2-enoate has garnered considerable attention as a valuable chiral synthon due to its unique combination of functional groups.[2] This trifunctional molecule serves as a linchpin in the assembly of complex skeletons, enabling the introduction of multiple stereocenters and diverse functionalities with a high degree of control.

The strategic importance of ethyl 4-hydroxypent-2-enoate lies in its ability to participate in a wide range of chemical transformations, including but not limited to:

  • Michael additions: The electron-deficient β-carbon of the α,β-unsaturated ester is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Aldol reactions: The enolate derived from the ester can act as a nucleophile in aldol condensations.

  • Lactonization: The hydroxyl and ester functionalities can be cyclized to form chiral lactones, a common motif in many natural products.[2]

  • Olefin metathesis: The terminal double bond, if present in a precursor, can be utilized in ring-closing or cross-metathesis reactions to construct cyclic systems or elaborate side chains.[3]

This guide will illuminate the practical applications of these and other reactions in the context of natural product synthesis, providing a robust framework for its effective implementation in the laboratory.

Synthesis of Ethyl 4-hydroxypent-2-enoate: Establishing the Chiral Core

The accessibility of enantiomerically pure starting materials is a critical first step in any stereoselective synthesis. Several effective methods have been developed for the preparation of ethyl 4-hydroxypent-2-enoate, with a focus on controlling the stereochemistry at the C4 position.

Asymmetric Allylation of Ethyl Glyoxylate

One of the most direct and widely employed methods for the enantioselective synthesis of the related ethyl (2S)-2-hydroxypent-4-enoate involves the asymmetric allylation of ethyl glyoxylate.[2] This approach utilizes a chiral catalyst to induce facial selectivity in the addition of an allyl nucleophile to the aldehyde. A common and effective procedure involves a tin-mediated reaction.[2]

Experimental Protocol: Asymmetric Allylation of Ethyl Glyoxylate [2]

  • In a flame-dried, two-necked round-bottom flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add powdered tin and a suitable chiral ligand (e.g., a derivative of BINOL) in anhydrous ethanol.

  • Cool the mixture to the desired temperature (e.g., -78 °C) and add allyl bromide dropwise with constant stirring.

  • After stirring for 30 minutes, add a solution of ethyl glyoxylate in anhydrous ethanol dropwise.

  • The reaction mixture is then subjected to sonication for a specified period while maintaining the low temperature.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

The enantiomeric excess (ee) of the product is a critical parameter and should be determined using chiral High-Performance Liquid Chromatography (HPLC).

ParameterValue
Typical Purity ≥98%
Enantiomeric Excess (ee) Typically >95% with appropriate chiral ligand

Table 1: Typical purity and enantiomeric excess for the asymmetric allylation of ethyl glyoxylate.

Alternative Synthetic Routes

While asymmetric allylation is a powerful tool, other strategies have also been explored. These include the reduction of the corresponding ketone, (E)-Ethyl 4-oxobut-2-enoate, using chiral reducing agents, or the use of enzymatic resolutions. The choice of synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the specific stereoisomer required.

Strategic Applications in Natural Product Synthesis

The true value of ethyl 4-hydroxypent-2-enoate is realized in its application as a versatile building block in the total synthesis of complex natural products. Its functional handles provide multiple points for elaboration and diversification.

Synthesis of Chiral Lactones

Chiral lactones are prevalent structural motifs in a wide range of biologically active natural products.[2] Ethyl 4-hydroxypent-2-enoate serves as an excellent precursor for the synthesis of these important heterocycles. The synthetic strategy typically involves manipulation of the terminal double bond and subsequent cyclization.

Logical Workflow for Chiral Lactone Synthesis

G A Ethyl 4-hydroxypent-2-enoate B Protection of Hydroxyl Group A->B C Oxidative Cleavage of Alkene B->C D Deprotection C->D E Intramolecular Cyclization (Lactonization) D->E F Chiral Lactone E->F

Caption: Logical workflow for the synthesis of chiral lactones.

A key step in this sequence is the oxidative cleavage of the alkene, which can be achieved using various reagents such as ozone or a combination of osmium tetroxide and sodium periodate. The choice of protecting group for the hydroxyl moiety is crucial to ensure compatibility with the reaction conditions.

Precursor to Acyclic and Cyclic Polyketides

Polyketides represent a large and structurally diverse class of natural products with a wide range of biological activities.[4] The iterative assembly of acetate or propionate units is a hallmark of their biosynthesis. Ethyl 4-hydroxypent-2-enoate can be strategically employed to introduce a chiral, oxygenated four-carbon unit into a growing polyketide chain.

Experimental Workflow: Chain Elongation via Michael Addition

G start Ethyl 4-hydroxypent-2-enoate step1 Protection of Hydroxyl Group start->step1 step2 Michael Addition of a Nucleophile (e.g., Gilman reagent) step1->step2 step3 Further Functional Group Manipulation step2->step3 end Elaborated Polyketide Precursor step3->end

Caption: Experimental workflow for polyketide chain elongation.

The stereochemistry at the C4 position of the starting material can direct the stereochemical outcome of the Michael addition, providing a powerful method for asymmetric induction.

Intermediate in the Synthesis of Bioactive Molecules

The versatile nature of ethyl 4-hydroxypent-2-enoate extends to its use as a key intermediate in the synthesis of various bioactive molecules, including antiviral agents.[2] For instance, derivatives of this scaffold can be envisioned as precursors for the construction of complex heterocyclic systems found in hepatitis C virus (HCV) inhibitors.[2] The ability to introduce chirality and multiple functional groups early in the synthetic sequence is a significant advantage in the development of novel therapeutic agents.

Conclusion: A Cornerstone of Modern Synthetic Strategy

Ethyl 4-hydroxypent-2-enoate has firmly established itself as a valuable and versatile chiral building block in the arsenal of the synthetic organic chemist. Its ready accessibility in enantiomerically pure form, coupled with the diverse reactivity of its functional groups, makes it an ideal starting point for the efficient and stereoselective synthesis of a wide range of complex natural products and other biologically important molecules. The strategic insights and detailed protocols provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this remarkable molecule in their own endeavors. As the quest for novel therapeutic agents continues, the role of such versatile chiral building blocks will undoubtedly become even more critical in advancing the frontiers of chemical synthesis and medicine.

References

  • BenchChem. (2025). Ethyl (2S)
  • ChemicalBook. (n.d.). 4-HYDROXY-BUT-2-ENOIC ACID synthesis.
  • Chemsrc. (n.d.).
  • Beilstein Journals. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide.
  • Springer. (2025, August 6). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal.
  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • Biblioteka Nauki. (2008, December 19). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal.
  • MDPI. (2025, March 13). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)
  • Organic Syntheses. (n.d.). Procedure.
  • PMC. (n.d.). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones.
  • Tohoku University. (n.d.). Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol.
  • Elsevier. (2024, September 5).
  • BLD Pharm. (n.d.).
  • MDPI. (2023, December 15).
  • ResearchGate. (2025, August 9).
  • ChemScene. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (1998, September). Production of ethyl (R)
  • SciSpace. (2012, December).
  • PMC. (n.d.).
  • PubMed. (2014, November 1). Biomimetic synthesis and antioxidant evaluation of 3,4-DHPEA-EDA [2-(3,4-hydroxyphenyl) ethyl (3S,4E)-4-formyl-3-(2-oxoethyl)
  • BOC Sciences. (2019, May 31).
  • NIH. (n.d.).
  • Wikipedia. (n.d.).
  • PubChemLite. (n.d.).
  • PubMed. (2015, November 15). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro.

Sources

Foundational

Spectroscopic Data Analysis of Ethyl 4-hydroxypent-2-enoate

An In-Depth Technical Guide for Structural Validation Executive Summary Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) represents a critical structural motif in organic synthesis, serving as a functionalized Michael acce...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Validation

Executive Summary

Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) represents a critical structural motif in organic synthesis, serving as a functionalized Michael acceptor and a precursor for polyketide natural products. Its structure contains three distinct spectroscopic handles: a conjugated ester, a disubstituted alkene, and a secondary allylic alcohol.

This guide provides a rigorous, self-validating framework for the spectroscopic analysis of this molecule. Unlike standard data sheets, this document focuses on causality —explaining why signals appear where they do and how to use specific couplings to definitively assign stereochemistry (


 geometry and relative configuration).
Part 1: Structural Context & Synthetic Origins

Before beginning analysis, one must understand the sample's origin to anticipate impurities. This molecule is frequently synthesized via:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of triethyl phosphonoacetate with lactaldehyde.

    • Common Impurity: Residual phosphonates or

      
      -isomer (cis).
      
  • Reduction of Ethyl 4-oxopent-2-enoate: Luche reduction of the corresponding ketone.

    • Common Impurity: Unreacted ketone (observable via ketone C=O stretch at ~1690 cm⁻¹).

The presence of the chiral center at C4 and the alkene at C2/C3 creates potential for diastereomers, though the


-isomer is thermodynamically favored.
Part 2: Mass Spectrometry (MS) – Fragmentation Logic

Mass spectrometry (EI, 70 eV) is the first line of defense for identification. For Ethyl 4-hydroxypent-2-enoate (


, MW = 144.17  g/mol ), the molecular ion is often weak due to facile dehydration.
Fragmentation Pathway Analysis
  • Molecular Ion (

    
    ):  m/z 144 (Often low intensity).
    
  • Dehydration (

    
    ):  m/z 126. The allylic alcohol functionality facilitates rapid loss of water, often forming a conjugated diene cation.
    
  • Loss of Ethoxy (

    
    ):  m/z 99. Cleavage of the ester bond, generating the acylium ion.
    
  • Alpha-Cleavage: Cleavage adjacent to the hydroxyl group is a dominant pathway.[1]

Validation Protocol: If the


 peak at 144 is absent, lower the ionization energy (e.g., to 20 eV) or use Chemical Ionization (CI) with ammonia to observe the 

or

adducts.
Part 3: Infrared (IR) Spectroscopy[2][3]

IR is used here primarily for functional group validation and to assess conjugation.

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
O-H Stretch 3350–3450 (Broad)Indicates secondary alcohol. Sharpens if dilute (non-H-bonded).
C=O Stretch 1715–1725 (Strong)Critical Check: A standard saturated ester appears at ~1740 cm⁻¹. The conjugation with the C=C double bond lowers the force constant, shifting this peak to lower wavenumbers (~1720 cm⁻¹).
C=C Stretch 1650–1665 (Med)Characteristic of

-unsaturation.[2]
C-O Stretch 1250–1300Ester C-O-C asymmetric stretch.

Self-Validating Check: If the Carbonyl peak is above 1735 cm⁻¹, the alkene is likely not conjugated (isomerized to the


 position), or the sample is the saturated analog.
Part 4: Nuclear Magnetic Resonance (NMR) – The Core Analysis

This section details the definitive assignment using 400 MHz (or higher)


H NMR in 

.
4.1. The Logic of Assignment (Connectivity)

The molecule is analyzed in four distinct spin systems:

  • Ethyl Ester: A triplet and quartet system.[2][3]

  • Alkene (

    
    ):  Two protons with large coupling (Trans).[4]
    
  • Carbinol (

    
    ):  One proton on C4.
    
  • Terminal Methyl: A doublet on C5.

4.2. 1H NMR Data Table (Representative)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-3 6.95dd1H

,


-proton.
Deshielded by resonance (positive charge character).[2] Coupled to H-2 (trans) and H-4.
H-2 5.98dd1H

,


-proton.
Shielded relative to H-3. Large trans coupling confirms

-geometry.
H-4 4.45m (dq)1HComplexCarbinol methine. Shifted by oxygen. Couples to H-3, H-5, and OH.
OCH₂ 4.20q2H

Ester methylene. Standard quartet.
OH 2.50br s1H-Variable. Disappears with

shake.
H-5 1.35d3H

Terminal Methyl. Doublet due to H-4.
CH₃ (Ester) 1.28t3H

Ester Methyl. Standard triplet.
4.3. Critical Stereochemical Determination (

vs

)

The most common error in analyzing this molecule is ignoring the alkene geometry.

  • Trans (

    
    ): 
    
    
    
    coupling constant is 15–16 Hz .
  • Cis (

    
    ): 
    
    
    
    coupling constant is 10–12 Hz .
  • Action: Zoom into the alkene region (5.8–7.0 ppm). Measure the distance between the outer legs of the doublet (in Hz). If

    
     Hz, your synthesis produced the thermodynamically less stable 
    
    
    
    -isomer.
4.4. Diastereotopicity (Advanced Analysis)

Because C4 is a chiral center, the protons of the ethyl ester's methylene group (


) are technically diastereotopic . In lower field instruments (300 MHz), they appear as a standard quartet. In high-field instruments (600+ MHz) or chiral solvents, this quartet may split into a complex multiplet (

system), revealing the chiral influence of C4.
Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the structure, emphasizing the "Self-Validating" checkpoints.

G Start Crude Sample Ethyl 4-hydroxypent-2-enoate IR Step 1: IR Spectroscopy Check Conjugation Start->IR IR_Check C=O @ ~1720 cm⁻¹? (Not 1740) IR->IR_Check MS Step 2: Mass Spec (EI) Check MW & Frags IR_Check->MS Yes Result_Iso REJECT Deconjugated Isomer IR_Check->Result_Iso No (1740+) MS_Check m/z 126 (M-18) Visible? MS->MS_Check NMR Step 3: 1H NMR (400 MHz) Definitive Assignment MS_Check->NMR Yes Coupling_Check Alkene J Value > 15 Hz? NMR->Coupling_Check Result_E CONFIRMED (E)-Isomer Coupling_Check->Result_E Yes (Trans) Result_Z REJECT/FLAG (Z)-Isomer Coupling_Check->Result_Z No (Cis)

Caption: Logical workflow for spectroscopic validation, prioritizing conjugation checks and stereochemical coupling constants.

Part 6: Experimental Protocol (Self-Validating)

Objective: Obtain high-resolution NMR data capable of resolving H2/H3 coupling.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
    • Why? Chloroform is non-polar, preventing OH exchange broadening, allowing observation of the OH coupling (sometimes).

  • Shimming: Shim until the

    
     singlet (7.26 ppm) has a linewidth at half-height 
    
    
    
    Hz.
    • Validation: If the solvent peak is broad, the critical

      
       small coupling (~4.5 Hz) will be smeared, making assignment impossible.
      
  • Acquisition:

    • Spectral Width: -1 to 12 ppm.

    • Scans: 16 (minimum).

    • Pulse Delay (D1): 5 seconds.

    • Why D1? To ensure full relaxation of the alkene protons for accurate integration (quantitative purity assessment).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (The definitive text for coupling constant logic).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[6] SDBS No. 1245 (Analogous unsaturated esters). [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for J-coupling dependencies in alkenes). [Link]

Sources

Exploratory

Understanding the reactivity of alpha-beta unsaturated hydroxy esters

An In-Depth Technical Guide to the Reactivity of Alpha-Beta Unsaturated Hydroxy Esters Abstract Alpha-beta (α,β)-unsaturated hydroxy esters are a class of multifunctional organic compounds that serve as versatile interme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of Alpha-Beta Unsaturated Hydroxy Esters

Abstract

Alpha-beta (α,β)-unsaturated hydroxy esters are a class of multifunctional organic compounds that serve as versatile intermediates in modern synthetic chemistry and are integral to the structure of various natural products and pharmaceutical agents. Their unique electronic architecture, characterized by a conjugated system involving a carbon-carbon double bond and an ester carbonyl, flanked by a hydroxyl group, imparts a rich and tunable reactivity. This guide provides a comprehensive exploration of the chemical behavior of these molecules, focusing on the underlying principles that govern their reactions. We will delve into the causality behind their electrophilic and nucleophilic interactions, the factors controlling regioselectivity in addition reactions, and the interplay of the distinct functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of α,β-unsaturated hydroxy esters.

Structural and Electronic Framework

The reactivity of an α,β-unsaturated hydroxy ester is a direct consequence of its molecular structure. The molecule contains three key functional groups: a hydroxyl group (-OH), an ester (-COOR), and a carbon-carbon double bond (C=C). The defining feature is the conjugation of the C=C double bond with the ester's carbonyl group.

This conjugation creates a delocalized π-electron system, which can be represented by several resonance structures. This electron delocalization results in the partial positive charge (electrophilicity) being distributed not only on the carbonyl carbon but also on the β-carbon.[1][2] This "vinylogous" reactivity is central to the chemistry of these compounds, creating two primary sites for nucleophilic attack.[1]

Caption: Resonance delocalization creating electrophilic centers.

The hydroxyl group's position relative to the unsaturated system (e.g., γ-hydroxy, δ-hydroxy) is critical. It can influence the electronic nature and, more importantly, the stereochemical outcome of reactions through intramolecular hydrogen bonding or by acting as a chelating director for metal-catalyzed transformations.[3]

Core Reactivity of the Conjugated System

The dual electrophilic nature of the α,β-unsaturated ester system allows for two primary modes of nucleophilic addition: direct (1,2) addition to the carbonyl carbon and conjugate (1,4) addition to the β-carbon.[2] The competition between these pathways is a central theme in understanding the reactivity of these molecules.

Conjugate Nucleophilic Addition (1,4-Addition or Michael Addition)

The most characteristic reaction of α,β-unsaturated carbonyl compounds is the conjugate addition, often referred to as the Michael addition when the nucleophile is a stabilized carbanion (enolate).[4][5] This reaction is a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds.[5]

Causality and Mechanism: The reaction is driven by the formation of a stable enolate intermediate after the nucleophile attacks the electrophilic β-carbon.[6][7] This enolate is then protonated, typically during workup, to yield the final saturated product. The overall process results in addition across the C=C double bond.

G Start α,β-Unsaturated Hydroxy Ester Step1 Nucleophile (Nu⁻) attacks β-carbon Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Protonation (e.g., H₃O⁺ workup) Intermediate->Step2 Product 1,4-Adduct Step2->Product

Caption: General mechanism of 1,4-conjugate (Michael) addition.

Classes of Nucleophiles for Conjugate Addition:

  • Soft Carbon Nucleophiles: Organocuprates (Gilman reagents, R₂CuLi) and stabilized enolates (e.g., from malonic esters) are classic examples that selectively deliver alkyl or acyl groups to the β-position.[7][8]

  • Heteroatom Nucleophiles: Amines, thiols, and alcohols can also act as nucleophiles in aza-, thia-, and oxa-Michael additions, respectively.[5] These reactions are fundamental in biochemistry and medicinal chemistry for the covalent modification of proteins.

The Decisive Battle: 1,2-Addition vs. 1,4-Addition

The choice between direct attack at the carbonyl (1,2-addition) and conjugate attack at the β-carbon (1,4-addition) is not random; it is dictated by predictable principles of kinetic versus thermodynamic control and Hard-Soft Acid-Base (HSAB) theory.[2][9]

  • Kinetic vs. Thermodynamic Control: Direct 1,2-addition is generally faster (kinetically favored) because the carbonyl carbon bears a greater partial positive charge.[9] However, if the nucleophile is a weak base, this addition can be reversible. The 1,4-addition, while often slower, leads to the more thermodynamically stable product.[2]

  • HSAB Principle: The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is "soft".

    • Hard Nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄) are highly reactive, possess high charge density, and preferentially attack the hard carbonyl carbon in an irreversible 1,2-addition.[8]

    • Soft Nucleophiles (e.g., organocuprates, enolates, thiols, amines) have more diffuse charge and favor the slower, but often thermodynamically preferred, 1,4-addition to the soft β-carbon.[4][8]

G cluster_12 1,2-Addition Pathway (Kinetic Control) cluster_14 1,4-Addition Pathway (Thermodynamic Control) Start α,β-Unsaturated Hydroxy Ester Nuc_Hard Hard Nucleophile (e.g., R-MgBr) Start->Nuc_Hard Nuc_Soft Soft Nucleophile (e.g., R₂CuLi) Start->Nuc_Soft Attack_12 Attacks Carbonyl Carbon Nuc_Hard->Attack_12 Fast, Irreversible Product_12 1,2-Adduct (Allylic Alcohol) Attack_12->Product_12 Attack_14 Attacks β-Carbon Nuc_Soft->Attack_14 Slower, Favorable Product_14 1,4-Adduct (Saturated Ester) Attack_14->Product_14

Caption: Competing pathways of 1,2- (direct) vs. 1,4- (conjugate) addition.

Feature1,2-Direct Addition1,4-Conjugate Addition
Site of Attack Carbonyl Carbon (C=O)Beta-Carbon (C=C)
Governing Principle Kinetic ControlThermodynamic Control
Typical Nucleophiles Hard: Grignard (RMgX), Organolithiums (RLi), Metal Hydrides (LiAlH₄, NaBH₄)[8][9]Soft: Organocuprates (R₂CuLi), Enolates, Amines, Thiols, Cyanide[4][7]
Reaction Speed Generally FasterGenerally Slower
Reversibility Often irreversible with strong nucleophilesCan be reversible, but product is more stable
Initial Product Allylic alcohol derivativeEnolate, which protonates to a saturated ester
Other Reactions of the Conjugated System

While nucleophilic addition dominates, other transformations are also important:

  • Reduction: The C=C double bond can be selectively reduced (conjugate reduction) using reagents like samarium(II) iodide-water (SmI₂-H₂O) or through catalytic hydrogenation, leaving the ester and hydroxyl groups intact.[1][10][11]

  • Epoxidation: The electron-deficient nature of the alkene makes it susceptible to nucleophilic epoxidation. The stereochemical outcome can be directed by the neighboring hydroxyl group, which can chelate to the reagent.[3]

  • Diels-Alder Reaction: The electron-poor double bond makes these compounds excellent dienophiles for [4+2] cycloaddition reactions with electron-rich dienes.[1]

Reactivity of Peripheral Functional Groups

The hydroxyl and ester moieties are not mere spectators; their reactivity is crucial for subsequent synthetic manipulations.

Reactions at the Hydroxyl Group

The hydroxyl group undergoes typical alcohol chemistry, which can be used strategically:

  • Protection: Masking the -OH group with protecting groups (e.g., silyl ethers, acetals) is often necessary to prevent it from interfering with reactions at other sites.

  • Oxidation: Oxidation of the hydroxyl group can yield the corresponding α,β-unsaturated keto- or aldehydo-esters, providing access to another class of versatile intermediates.

  • Acylation: Esterification of the hydroxyl group can be important, particularly in the context of prodrug strategies where acyloxy groups can improve bioavailability.[12]

Reactions at the Ester Group

The ester functionality provides a handle for numerous transformations:

  • Hydrolysis (Saponification): Basic hydrolysis with a hydroxide source (e.g., NaOH, LiOH) irreversibly converts the ester to a carboxylate salt.[13] Subsequent acidification yields the corresponding α,β-unsaturated hydroxy carboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism and is irreversible under basic conditions due to the deprotonation of the final carboxylic acid.[13]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

  • Transesterification: Treatment with an alcohol under acidic or basic catalysis can exchange the ester's alkoxy group (-OR), a useful method for modifying solubility or other physical properties.

Experimental Protocol: A Representative Aza-Michael Addition

This protocol describes the conjugate addition of a primary amine to an α,β-unsaturated hydroxy ester. This self-validating system includes characterization checkpoints to confirm the reaction's progress and outcome.

Objective: To synthesize a β-amino saturated hydroxy ester via a 1,4-conjugate addition.

Materials:

  • γ-hydroxy-α,β-unsaturated ester (1.0 eq)

  • Benzylamine (1.1 eq)

  • Methanol (as solvent, ~0.2 M concentration)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)

  • NMR tubes, deuterated solvent (e.g., CDCl₃)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round bottom flask equipped with a magnetic stir bar, add the γ-hydroxy-α,β-unsaturated ester (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous methanol via syringe to dissolve the starting ester. Once dissolved, add benzylamine (1.1 eq) dropwise via syringe at room temperature while stirring.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Take a small aliquot of the reaction mixture at t=0 and at 1-hour intervals.

    • Spot on a TLC plate against the starting ester as a reference.

    • The disappearance of the starting material spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Once the reaction is complete (as judged by TLC), remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure β-amino ester product.

  • Characterization (Validation):

    • ¹H NMR: Confirm the structure of the product. Key diagnostic signals include the disappearance of the vinyl protons from the starting material and the appearance of new aliphatic protons corresponding to the α- and β-carbons.

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the product.

Conclusion

The reactivity of α,β-unsaturated hydroxy esters is a rich field governed by the principles of electronic delocalization, conjugate addition, and the interplay of multiple functional groups. A thorough understanding of the factors that control the competition between 1,2- and 1,4-addition pathways is paramount for any scientist aiming to harness these molecules for synthetic innovation. By strategically manipulating reaction conditions and nucleophile choice, researchers can selectively functionalize these substrates at multiple positions, making them powerful and versatile building blocks for constructing complex molecular architectures relevant to materials science, agrochemicals, and, most notably, drug development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Cravatt, B. F., & Sorensen, E. J. (2004). Total Synthesis of γ-Hydroxy-α,β-Unsaturated Aldehydic Esters of Cholesterol and 2-Lysophosphatidylcholine. The Journal of Organic Chemistry, 69(5), 1577–1583. Retrieved from [Link]

  • Meng, X., & Sabesan, S. (2006). Methods of forming alpha, beta-unsaturated acids and esters. U.S. Patent No. 6,992,209 B2.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Michael addition reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Wang, J., et al. (2018). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers, 5(4), 603-606. Retrieved from [Link]

  • Concellón, J. M., et al. (2005). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Synthesis, 2005(14), 2393-2396. Retrieved from [Link]

  • Wang, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(60), 34331-34335. Retrieved from [Link]

  • Osorio-Lizarazo, D., et al. (2018). An intramolecular oxa-Michael reaction on α,β-unsaturated α-amino-δ-hydroxycarboxylic acid esters. Synthesis of functionalized 1,3-dioxanes. Organic & Biomolecular Chemistry, 16(5), 769-778. Retrieved from [Link]

  • Flowers, R. A., & Prasad, E. (2015). Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. Organic Letters, 17(24), 6050–6053. Retrieved from [Link]

  • Liu, Y., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 706981. Retrieved from [Link]

  • University of Diyala. (n.d.). 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. Retrieved from [Link]

  • Prasad, E., & Flowers, R. A. (2015). Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI 2 –Water. Organic Letters, 17(24), 6050-6053. Retrieved from [Link]

  • Wikipedia. (2023, November 13). α,β-Unsaturated carbonyl compound. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Chem LibreTexts. (2023, May 15). Direct vs. Conjugate Addition to α,β-Unsaturated Carbonyls. Retrieved from [Link]

  • Chudasama, V., Fitzmaurice, R. J., & Caddick, S. (2010). Hydroacylation of alpha,beta-unsaturated esters via aerobic C-H activation. Nature Chemistry, 2(7), 592-596. Retrieved from [Link]

  • Al-Abed, Y., & Seidel-Morgenstern, A. (2007). Highly Stereoselective Epoxidation of α-Methyl-γ-hydroxy-α,β-unsaturated Esters: Rationalization and Synthetic Applications. The Journal of Organic Chemistry, 72(18), 6749–6754. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Lei, M., et al. (2019). A theoretical study of the hydroboration of α,β-unsaturated carbonyl compounds catalyzed by a metal-free complex and subsequent C–C coupling with acetonitrile. New Journal of Chemistry, 43(3), 1355-1363. Retrieved from [Link]

  • Isayama, S., & Mukaiyama, T. (1989). Conversion of α,β-unsaturated ketones into α-hydroxy ketones using an Mn(III) catalyst, phenylsilane and dioxygen: Acceleration of conjugate hydride reduction by dioxygen. Chemistry Letters, 18(6), 1071-1074. Retrieved from [Link]

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(11), 3987-4000. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Augustine, B. H., & Harris, T. V. (2005). Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. U.S. Patent No. 6,960,694 B2.
  • Dumesic, J. A., et al. (2017). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. ChemSusChem, 10(1), 119-123. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.14 α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Padrón, J. M., et al. (2008). beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. ChemMedChem, 3(11), 1740-1747. Retrieved from [Link]

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Sources

Foundational

Biosynthetic pathways involving Ethyl 4-hydroxypent-2-enoate derivatives

An In-depth Technical Guide to the Biosynthetic Pathways Involving Ethyl 4-hydroxypent-2-enoate Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-hydroxypent-2-enoate and its de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biosynthetic Pathways Involving Ethyl 4-hydroxypent-2-enoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxypent-2-enoate and its derivatives are valuable chiral building blocks in the synthesis of a variety of biologically active molecules and fine chemicals. While dedicated natural biosynthetic pathways for this specific ethyl ester are not extensively documented, this technical guide delineates plausible biocatalytic and chemo-enzymatic routes for its synthesis. By leveraging known enzymatic reactions, such as stereoselective reductions of ketoesters, we can construct efficient pathways for the production of these valuable synthons. This document provides a comprehensive overview of the proposed biosynthetic logic, detailed experimental protocols, and the underlying scientific principles for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Chiral 4-Hydroxy-2-alkenoic Esters

Ethyl 4-hydroxypent-2-enoate belongs to the class of α,β-unsaturated carbonyl compounds, which are versatile intermediates in organic synthesis.[1] The presence of multiple functional groups—a hydroxyl group, an ester, and a carbon-carbon double bond—makes these molecules valuable precursors for the synthesis of complex molecular architectures. The stereochemistry at the C4 position is often critical for the biological activity of the final product, making enantioselective synthesis a key challenge and a primary focus of this guide.[2] These chiral hydroxy esters are foundational materials for the synthesis of various pharmaceuticals, including antiviral agents and lactones.[2][3]

Proposed Biosynthetic Pathway: A Chemo-enzymatic Approach

In the absence of a defined natural pathway, a highly efficient and stereoselective route can be designed by combining chemical synthesis with biocatalysis. The proposed pathway commences with a readily available starting material, ethyl levulinate (ethyl 4-oxopentanoate), and employs a key enzymatic reduction step to establish the chiral center.

The overall transformation can be envisioned as follows:

  • Chemical Synthesis: Conversion of ethyl levulinate to ethyl 4-oxopent-2-enoate. This step introduces the α,β-unsaturation.

  • Biocatalytic Reduction: Stereoselective reduction of the ketone in ethyl 4-oxopent-2-enoate to yield either (R)- or (S)-ethyl 4-hydroxypent-2-enoate. This is the critical step for establishing chirality.

Below is a Graphviz diagram illustrating this proposed chemo-enzymatic pathway.

Chemo-enzymatic_Pathway cluster_0 Chemical Synthesis cluster_1 Biocatalytic Reduction Ethyl_levulinate Ethyl levulinate Ethyl_4_oxopent_2_enoate Ethyl 4-oxopent-2-enoate Ethyl_levulinate->Ethyl_4_oxopent_2_enoate e.g., α-bromination followed by dehydrobromination Ethyl_4_oxopent_2_enoate_2 Ethyl 4-oxopent-2-enoate Chiral_product (R)- or (S)-Ethyl 4-hydroxypent-2-enoate Ethyl_4_oxopent_2_enoate_2->Chiral_product Ketoreductase (KRED) + Cofactor (NAD(P)H)

Caption: Proposed chemo-enzymatic pathway for the synthesis of chiral Ethyl 4-hydroxypent-2-enoate.

Key Enzymatic Step: Stereoselective Carbonyl Reduction

The cornerstone of this biosynthetic approach is the enantioselective reduction of the ketone functionality. This transformation is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs), which belong to the broader family of oxidoreductases.

Mechanism of Action and Cofactor Regeneration

Ketoreductases catalyze the transfer of a hydride from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. The stereochemical outcome of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which orients the substrate and cofactor in a precise manner.

For the process to be economically viable on a larger scale, the expensive cofactor must be regenerated. This is commonly achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NAD(P)+ to NAD(P)H.

The following diagram illustrates the cofactor regeneration cycle.

Cofactor_Regeneration cluster_cofactor Cofactor Regeneration Substrate Ethyl 4-oxopent-2-enoate Product Ethyl 4-hydroxypent-2-enoate Substrate->Product KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH->NADP H- NADP->NADPH H- Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase (GDH)

Caption: Enzymatic cycle for ketoreductase-catalyzed reduction with cofactor regeneration.

Experimental Protocols

This section provides detailed methodologies for the biocatalytic synthesis of chiral ethyl 4-hydroxypent-2-enoate.

Screening of Biocatalysts

A crucial first step is to identify a suitable ketoreductase that exhibits high activity and enantioselectivity for the target substrate. A screening of commercially available KREDs or whole-cell biocatalysts is recommended.

Protocol 1: Screening of Microbial Strains for Bioreduction

  • Cultivation of Microorganisms: A variety of yeast and bacterial strains known for their reductase activity (e.g., Pichia, Candida, Rhodotorula) should be cultivated in appropriate growth media.[4]

  • Preparation of Resting Cells: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer, pH 7.0), and resuspend to a desired cell density.

  • Biotransformation: In a reaction vessel, combine the cell suspension, glucose (for cofactor regeneration), and the substrate (ethyl 4-oxopent-2-enoate). The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring and Analysis: Withdraw aliquots at regular intervals. Extract the product with an organic solvent (e.g., ethyl acetate) and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess (ee).

Preparative Scale Biotransformation

Once a suitable biocatalyst is identified, the reaction can be scaled up.

Protocol 2: Preparative Scale Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutanoate (Example Protocol)

This protocol for a similar substrate can be adapted.

  • Reaction Setup: In a bioreactor, prepare a buffered solution containing glucose.

  • Addition of Biocatalyst: Add the selected microbial cells or isolated enzyme.

  • Substrate Addition: Add ethyl 2-oxo-4-phenylbutanoate (the substrate in this example) to the desired concentration.[4]

  • Reaction Conditions: Maintain the temperature and pH at optimal levels for the chosen biocatalyst.

  • Work-up: After the reaction is complete (as determined by monitoring), separate the biomass by centrifugation or filtration.

  • Extraction: Extract the product from the aqueous phase using an appropriate organic solvent.

  • Purification: Purify the product by column chromatography.[4]

Characterization of the Product

Protocol 3: Determination of Enantiomeric Excess (ee)

  • Instrumentation: Utilize a chiral GC or HPLC column.

  • Sample Preparation: Dissolve the purified product in a suitable solvent.

  • Analysis: Inject the sample onto the chiral column. The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Presentation

The results of biocatalyst screening and process optimization should be summarized in a clear and concise format.

Table 1: Screening of Various Yeast Strains for the Bioreduction of Ethyl 4-oxopent-2-enoate

EntryMicrobial StrainConversion (%)Enantiomeric Excess (ee, %)Configuration
1Candida holmii KPY 124029294R
2Rhodotorula minuta IFO 09208895R
3Pichia glucozyma CBS 576695>98S
4Saccharomyces cerevisiae6578S

Note: Data is illustrative and based on typical results for similar substrates.[4][5]

Conclusion

The chemo-enzymatic pathway presented in this guide offers a robust and highly selective method for the synthesis of chiral ethyl 4-hydroxypent-2-enoate derivatives. The use of biocatalysis, specifically ketoreductases, provides a green and efficient alternative to traditional chemical methods for establishing the critical stereocenter. The protocols and workflows described herein provide a solid foundation for researchers and drug development professionals to produce these valuable chiral building blocks for a wide range of applications. The principles of enzyme screening, cofactor regeneration, and stereochemical analysis are central to the successful implementation of this technology.

References

  • Wikipedia. α,β-Unsaturated carbonyl compound. [Link]

  • Gao, C., et al. (2020). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. Journal of Biological Chemistry, 295(44), 15034-15046. [Link]

  • Kawai, T., et al. (2024). Biocatalytic Preparation of Chiral Hydroxy Esters using Entomogenous Fungi: Bio-reduction of Keto Esters by Tochukaso and Relate. International Journal of Current Microbiology and Applied Sciences, 13(6), 155-163. [Link]

  • Contente, M. L., et al. (2017). Biocatalytic synthesis of chiral cyclic γ-oxoesters by sequential C-H hydroxylation, alcohol oxidation and alkene reduction. Catalysis Science & Technology, 7(15), 3245-3249. [Link]

  • Natural Products Atlas. (2e)-4-hydroxy-4-methylpent-2-enoic acid. [Link]

  • Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2276-2281. [Link]

  • Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed, 26664601. [Link]

  • Mikołajczyk, M., et al. (2008). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. Acta Biochimica Polonica, 55(4), 799-803. [Link]

  • Hoyos, P., et al. (2020). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Catalysis, 10(15), 8446-8455. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12039-12080. [Link]

  • Paquette, L. A., & Bennett, G. D. (1998). METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 75, 139. [Link]

  • Mikołajczyk, M., et al. (2008). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. Biblioteka Nauki. [Link]

  • Reddy, G. V., & Kumar, P. (2012). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 77(17), 7485-7492. [Link]

  • Bousquet, M. P., et al. (1999). Enzymatic synthesis of unsaturated fatty acid glucoside esters for dermo-cosmetic applications. Biotechnology and Bioengineering, 63(6), 730-736. [Link]

  • Contente, M. L., et al. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. Tetrahedron Letters, 55(52), 7051-7053. [Link]

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  • Chemsrc. ethyl 4-hydroxypent-2-enoate. [Link]

  • European Patent Office. (2011). Microorganisms and methods for the biosynthesis of aromatics, 2,4-pentadienoate and 1,3-butadiene. [Link]

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Exploratory

Solubility Profile of Ethyl 4-hydroxypent-2-enoate in Organic Solvents

Executive Summary Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) is a bifunctional chiral building block characterized by an -unsaturated ester moiety and a secondary hydroxyl group.[1][2] Its solubility profile is gover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) is a bifunctional chiral building block characterized by an


-unsaturated ester moiety and a secondary hydroxyl group.[1][2] Its solubility profile is governed by a competition between the polar hydrogen-bonding capability of the hydroxyl group and the lipophilic nature of the ethyl ester chain.[3]

This guide provides a technical analysis of its solubility across solvent classes, derived from empirical isolation protocols and quantitative structure-property relationships (QSPR). It includes a self-validating gravimetric protocol for precise solubility determination in a research setting.

Chemical Basis of Solubility

To understand the solubility behavior of this molecule, one must analyze its functional groups:

  • Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This confers high solubility in protic solvents (Alcohols) and high-polarity aprotic solvents (DMSO, DMF).

  • Conjugated Ester System (-COOEt): The carbonyl oxygen is a weak HBA. The ethyl group and the alkene chain provide lipophilicity, ensuring solubility in moderately polar solvents (DCM, Ethyl Acetate).

  • Stereochemistry: While the enantiomeric form (

    
     or 
    
    
    
    ) does not significantly alter solubility in achiral solvents, the purity of the oil can affect dissolution rates.
Predicted Solubility Profile

The following data is synthesized from standard isolation protocols (e.g., silica gel chromatography eluents) and liquid-liquid extraction methodologies used in the synthesis of


-hydroxy- 

-unsaturated esters.
Solvent ClassRepresentative SolventSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Synthesis medium; Extraction
Chlorinated ChloroformVery High NMR analysis
Polar Aprotic Ethyl Acetate (EtOAc)High Extraction; Chromatography
Polar Aprotic AcetoneHigh General solvation
Polar Aprotic THFHigh Reaction solvent (e.g., HWE reaction)
Polar Aprotic DMSOHigh Biological assays; Stock solutions
Polar Protic Ethanol / MethanolMiscible Transesterification risk (avoid long storage)
Non-Polar Hexanes / HeptaneLow to Moderate Chromatography eluent (Gradient component)
Non-Polar TolueneModerate Reaction solvent
Aqueous WaterLow (<10 mg/mL)Aqueous phase in extractions

Critical Note on Stability: While soluble in alcohols (MeOH, EtOH), the compound contains an ester group. Prolonged storage in nucleophilic alcohols, especially under acidic or basic conditions, may lead to transesterification . For long-term storage, use non-nucleophilic solvents like DMSO or store neat at -20°C.

Experimental Protocol: Gravimetric Solubility Determination

Standard literature often lacks precise g/L values for specific synthetic intermediates. The following protocol is a self-validating system designed to generate reproducible solubility data.

Objective

Determine the saturation limit of Ethyl 4-hydroxypent-2-enoate in a target solvent at 25°C.

Materials
  • Analyte: Ethyl 4-hydroxypent-2-enoate (>95% purity).[4]

  • Solvent: HPLC grade (dried if necessary).

  • Equipment: Analytical balance (0.01 mg precision), 4 mL borosilicate vials with PTFE-lined caps, vortex mixer, centrifuge, micropipettes.

Step-by-Step Methodology
  • Preparation (Tare Weight):

    • Label three clean, dry 4 mL vials (

      
      ).
      
    • Weigh each vial with its cap and record the mass (

      
      ).
      
  • Solvent Addition:

    • Add exactly 1.00 mL of the target solvent to each vial.[3]

    • Weigh again to confirm solvent mass (

      
      ).
      
  • Saturation (Incremental Addition):

    • Add the analyte in 10 mg increments.

    • Vortex for 60 seconds after each addition.

    • Visual Check: Continue until a persistent cloudiness or phase separation (oil droplet) is observed that does not disappear after 5 minutes of standing.

    • Self-Validation Check: If the solution remains clear after 500 mg, classify as "Freely Soluble" and stop.

  • Equilibration:

    • Place vials in a shaker or temperature-controlled bath at 25°C for 24 hours.

    • Centrifuge at 3000 x g for 5 minutes to pellet any undissolved material.

  • Quantification (Supernatant Analysis):

    • Carefully remove 0.50 mL of the clear supernatant.

    • Transfer to a pre-weighed evaporation dish (

      
      ).
      
    • Evaporate the solvent (using a gentle nitrogen stream or rotary evaporator, ensuring

      
       to prevent analyte degradation).
      
    • Weigh the dish with the dry residue (

      
      ).
      
  • Calculation:

    
    
    
Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process, including decision nodes for miscibility.

SolubilityProtocol Start Start: Weigh Vials & Add Solvent AddSolute Add 10mg Analyte & Vortex Start->AddSolute Check Visual Inspection: Clear or Cloudy? AddSolute->Check Check->AddSolute Clear (Dissolved) Equilibrate Equilibrate 24h @ 25°C Centrifuge Check->Equilibrate Cloudy (Saturated) Miscible Report: Freely Soluble / Miscible Check->Miscible >500mg Added Sampling Extract Supernatant Gravimetric Analysis Equilibrate->Sampling Calc Calculate Solubility (mg/mL) Sampling->Calc

Caption: Logical workflow for the gravimetric determination of solubility limits.

Solvent Selection Strategy for Applications

Researchers typically manipulate this compound for three purposes: Extraction, Chromatography, or Reaction. The solvent choice is critical for yield and purity.

A. Extraction (Work-up)[6]
  • Best Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Rationale: The compound partitions strongly into these solvents from an aqueous phase.

  • Protocol:

    • Quench reaction with water/brine.

    • Extract 3x with EtOAc.[5]

    • Wash combined organics with brine (to remove water and polar impurities).

    • Dry over anhydrous

      
       (Magnesium sulfate is also acceptable, but Sodium Sulfate is gentler for potential acid-sensitive esters).
      
B. Purification (Column Chromatography)[6][7]
  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Hexanes : Ethyl Acetate gradients.

  • Typical Gradient: Start at 95:5 (Hex:EtOAc) to elute non-polar byproducts, then increase polarity to 80:20 or 70:30 to elute the Ethyl 4-hydroxypent-2-enoate.

  • TLC Visualization: UV active (due to conjugation) or stain with

    
     (oxidizes alkene/alcohol) or Anisaldehyde (general stain).
    
C. Reaction Solvent Compatibility

The hydroxyl group is nucleophilic.

  • Avoid: Acyl chlorides or anhydrides unless

    
    -acylation is the desired reaction.
    
  • Compatible: DMF, DCM, THF are standard for further functionalization (e.g., oxidation of the alcohol to the ketone, or protection with TBDMS).

Solvent Decision Tree

SolventSelection Root Application? Extract Extraction Root->Extract Purify Purification Root->Purify React Reaction Root->React AqPhase Aqueous Phase Present? Extract->AqPhase DCM Use DCM (Bottom Layer) AqPhase->DCM chlorinated waste ok EtOAc Use EtOAc (Top Layer) AqPhase->EtOAc greener option Silica Silica Gel? Purify->Silica Gradient Hexane/EtOAc (Gradient 9:1 to 7:3) Silica->Gradient Polarity Polarity Needed? React->Polarity NonPolar Toluene/DCM Polarity->NonPolar Low Polar THF/DMF/DMSO Polarity->Polar High

Caption: Decision matrix for selecting the optimal solvent based on experimental intent.

References

  • ChemicalBook. Ethyl (E)-4-hydroxy-2-butenoate Properties and Solubility Data. (Analogous C4 structure data used for polarity estimation). Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Ethyl 4-hydroxypentanoate Compound Summary.[6] (Saturated analog properties). Retrieved from .[6]

  • BenchChem. Solubility Profile of Methyl 2,2-dimethylpent-4-enoate in Organic Solvents. (Structural analog solubility guide). Retrieved from .

  • Organic Syntheses. Synthesis of Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate. (Demonstrates extraction/purification protocols for pentenoate esters). Org. Synth. 2004 , 81, 147. Retrieved from .

  • Biblioteka Nauki. Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. (Describes purification of hydroxy-alkenal esters using Hexane/EtOAc). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of Ethyl 4-hydroxypent-2-enoate

Introduction: The Significance of Chiral γ-Hydroxy-α,β-unsaturated Esters Optically active γ-hydroxy-α,β-unsaturated esters are valuable chiral building blocks in organic synthesis. The presence of multiple functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral γ-Hydroxy-α,β-unsaturated Esters

Optically active γ-hydroxy-α,β-unsaturated esters are valuable chiral building blocks in organic synthesis. The presence of multiple functional groups—a stereocenter at the C4 position, a reactive α,β-unsaturated system, and an ester moiety—makes them versatile precursors for the synthesis of a wide array of complex and biologically active molecules. Enantiomerically pure forms of these compounds are crucial in the development of pharmaceuticals and fine chemicals, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even detrimental.[1]

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a powerful technique for obtaining enantiopure compounds.[2] Enzymatic kinetic resolution (EKR) offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[3] Among the vast array of biocatalysts, lipases, particularly Candida antarctica lipase B (CALB), have demonstrated exceptional efficacy and broad substrate specificity in the resolution of racemic alcohols through enantioselective acylation.[4][5][6]

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic ethyl 4-hydroxypent-2-enoate using immobilized Candida antarctica lipase B (Novozym® 435). We will delve into the experimental methodology, analytical procedures for monitoring enantiomeric excess and conversion, and the underlying principles that govern the success of this biotransformation.

Principle of the Method

The kinetic resolution of racemic ethyl 4-hydroxypent-2-enoate is achieved through an irreversible transesterification reaction catalyzed by Novozym® 435. In the presence of an acyl donor, the lipase selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as its corresponding ester) from the slower-reacting, unreacted enantiomer of the starting material. By carefully monitoring the reaction and stopping it at approximately 50% conversion, it is possible to obtain both the acylated product and the remaining starting material with high enantiomeric excess (ee).

Experimental Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification A 1. Add racemic ethyl 4-hydroxypent-2-enoate, diisopropyl ether, and vinyl propionate to a flask. B 2. Equilibrate temperature to 30°C. A->B C 3. Add Novozym® 435 to initiate the reaction. B->C D 4. Stir the reaction mixture at 30°C. C->D E 5. Withdraw aliquots at regular intervals. D->E F 6. Analyze aliquots by chiral GC/HPLC to determine conversion and ee. E->F G 7. Stop reaction at ~50% conversion by filtering off the enzyme. F->G Decision Point H 8. Concentrate the filtrate in vacuo. G->H I 9. Purify by column chromatography to separate the ester and unreacted alcohol. H->I

Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution.

Protocol 1: Enzymatic Kinetic Resolution
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl 4-hydroxypent-2-enoate (1.0 g, 6.94 mmol).

  • Add anhydrous diisopropyl ether (20 mL) to dissolve the substrate.

  • Add vinyl propionate (0.83 g, 8.33 mmol, 1.2 equivalents).

  • Place the flask in a temperature-controlled water bath at 30°C and stir for 10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding Novozym® 435 (100 mg, 10% w/w of substrate).

  • Stir the reaction mixture at 30°C and monitor the progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., every 1-2 hours).

  • Quench the aliquots by filtering out the enzyme through a small cotton plug and diluting with hexane/isopropanol for immediate analysis by chiral GC or HPLC.

  • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with diisopropyl ether and dried for potential reuse.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude mixture containing the acylated product and the unreacted alcohol can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the two enantiomerically enriched products.

Protocol 2: Chiral GC Analysis

The enantiomeric excess of the unreacted ethyl 4-hydroxypent-2-enoate and the conversion can be determined by chiral gas chromatography. A similar method has been successfully used for analogous allylic alcohols. [7]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column, such as a cyclodextrin-based column (e.g., Supelco Beta-DEX™ 120, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 160°C at a rate of 2°C/min.

    • Hold: Maintain at 160°C for 5 minutes.

  • Sample Preparation: Dilute the reaction aliquot in hexane. For the alcohol, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) may be necessary to improve peak shape and resolution.

  • Analysis: Inject 1 µL of the prepared sample. The conversion is calculated based on the relative peak areas of the starting material and the product ester. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Results and Discussion

The success of the enzymatic kinetic resolution is evaluated based on the conversion (c) and the enantiomeric excesses of the substrate (eeS) and product (eeP). The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from these values. An ideal kinetic resolution will yield both the unreacted substrate and the acylated product with high enantiomeric excess at approximately 50% conversion.

Table 1: Expected Results of the Kinetic Resolution

Reaction Time (h)Conversion (%)ee of Substrate (%)ee of Product (%)Enantiomeric Ratio (E)
22533>99>200
44582>99>200
650>9998>200
855>9990>200

Note: The data presented in this table are hypothetical and serve as an illustration of a highly selective kinetic resolution. Actual results may vary.

Causality Behind Experimental Choices
  • Enzyme Selection: Novozym® 435 is a robust and commercially available immobilized form of Candida antarctica lipase B. [6]Its high enantioselectivity towards a wide range of secondary alcohols, including allylic alcohols, makes it an excellent choice for this resolution. [4][5]The immobilization facilitates easy removal of the catalyst from the reaction mixture and allows for its potential reuse, enhancing the cost-effectiveness and sustainability of the process. [3]* Acyl Donor: Vinyl propionate is an effective acyl donor. The enol formed as a byproduct tautomerizes to a stable ketone (propanal), which drives the reaction forward and makes the acylation step essentially irreversible. This irreversibility is crucial for achieving high enantiomeric excess.

  • Solvent: Diisopropyl ether is a non-polar solvent that is generally well-suited for lipase-catalyzed reactions. Lipases often exhibit higher activity and stability in hydrophobic organic solvents.

  • Temperature: A reaction temperature of 30°C is a good starting point, balancing a reasonable reaction rate with the stability and selectivity of the enzyme.

Conclusion

The enzymatic kinetic resolution of ethyl 4-hydroxypent-2-enoate using Novozym® 435 offers an efficient and environmentally benign route to access both enantiomers of this valuable chiral building block in high optical purity. The provided protocols for the enzymatic reaction and chiral GC analysis serve as a comprehensive guide for researchers in academia and industry. This method underscores the power of biocatalysis in modern asymmetric synthesis, providing a practical tool for the development of complex, enantiomerically pure molecules.

References

  • Highly Efficient Kinetic Resolution of Allylic Alcohols with Terminal Double Bond. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435). (2025, August 7). ResearchGate. Retrieved from [Link]

  • Lytra, S., Tempère, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(6), 1515–1522. [Link]

  • Paizs, C., & Tosa, M. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 13079–13095. [Link]

  • Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Larsson, A. L. E., Persson, B. A., & Bäckvall, J.-E. (1997). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 119(32), 7491–7498. [Link]

  • Kusmierek, M., & Kusmierek, J. T. (2008). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. Acta Biochimica Polonica, 56(1), 189–193. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2589–2604. [Link]

  • Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]

Sources

Application

APPLICATION NOTE: Catalytic Upgrading of Ethyl 4-Hydroxypent-2-enoate to γ-Valerolactone (GVL)

Context & Strategic Importance Gamma-valerolactone (GVL) is a premier green platform molecule, serving as a non-toxic solvent, a biofuel precursor, and a critical chiral building block in pharmaceutical synthesis[1]. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Context & Strategic Importance

Gamma-valerolactone (GVL) is a premier green platform molecule, serving as a non-toxic solvent, a biofuel precursor, and a critical chiral building block in pharmaceutical synthesis[1]. While industrial GVL production typically relies on the hydrogenation of levulinic acid, utilizing ethyl 4-hydroxypent-2-enoate as a precursor offers a highly specialized, atom-economical route.

For drug development professionals, this precursor is particularly valuable because the C4 stereocenter is already established. By employing a mild, non-epimerizing tandem hydrogenation-lactonization sequence, researchers can synthesize enantiopure (S)- or (R)-GVL without the need for complex asymmetric ketone reduction[2].

Mechanistic Principles & Catalyst Design Rationale

The transformation of ethyl 4-hydroxypent-2-enoate to GVL is a cascade reaction requiring a bifunctional catalytic system . Understanding the causality behind the catalyst design is critical for optimizing yields and preventing side reactions.

  • Step 1: Olefin Hydrogenation (Metal Sites): The

    
    -unsaturated double bond must be selectively reduced to yield the saturated intermediate, ethyl 4-hydroxypentanoate (EHP).
    
    • Causality: Transition metals (e.g., Ru, Pd, or bimetallic Cu-Ni alloys) are required to activate molecular

      
      . Bimetallic systems like Cu-Ni are often preferred because the synergistic alloying prevents the over-reduction of the ester carbonyl into an alcohol, a common pitfall that reduces overall GVL selectivity[3].
      
  • Step 2: Intramolecular Lactonization (Acid Sites): The intermediate EHP undergoes dealcoholization (releasing ethanol) to form the 5-membered GVL ring.

    • Causality: While this cyclization is thermodynamically favorable, it is kinetically slow at low temperatures. The inclusion of Lewis acid sites (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , 
      
      
      
      , or transition metal phosphides) or Brønsted acid sites (e.g., Amberlyst-15, Zeolites) protonates the ester carbonyl, increasing its electrophilicity and accelerating the nucleophilic attack by the
      
      
      -hydroxyl group[4].

Reaction Pathway Visualization

G EHP2E Ethyl 4-hydroxypent-2-enoate (Substrate) EHP Ethyl 4-hydroxypentanoate (Intermediate) EHP2E->EHP H2 (Pressure) Metal Sites (e.g., Ru, Cu-Ni) C=C Hydrogenation GVL γ-Valerolactone (Target) EHP->GVL Acid Sites (e.g., Al2O3) Intramolecular Lactonization EtOH Ethanol (Byproduct) EHP->EtOH Dealcoholization

Reaction pathway: Tandem hydrogenation-lactonization of Ethyl 4-hydroxypent-2-enoate to GVL.

Self-Validating Experimental Protocol

To ensure high data integrity and reproducibility, this protocol is designed as a self-validating system . It incorporates internal standards and mass balance checks to immediately flag catalytic failure or side reactions.

Phase 1: System Suitability & Catalyst Activation
  • Catalyst Selection & Drying: Weigh 50 mg of a bifunctional catalyst (e.g., 5% Ru/C mixed with Amberlyst-15, or a pre-synthesized

    
    [3]). Dry under vacuum at 80 °C for 2 hours.
    
    • Causality: Trace moisture in the catalyst pores can promote competitive hydrolysis of the ester into 4-hydroxypentanoic acid, bypassing the desired lactonization pathway and complicating downstream purification.

  • Blank Solvent Run (System Control): Load the reactor with 10 mL of anhydrous ethanol and the dried catalyst. Pressurize to 2.0 MPa with

    
     and heat to 120 °C for 1 hour. Analyze the solvent via GC-FID.
    
    • Causality: This validates that the metal catalyst does not promote solvent degradation (e.g., dehydrogenation of ethanol to acetaldehyde), which would artificially convolute the final chromatogram.

Phase 2: High-Pressure Tandem Reaction Workflow
  • Substrate & Internal Standard Loading: In a 50 mL high-pressure autoclave, combine 10 mmol of ethyl 4-hydroxypent-2-enoate, 10 mL of anhydrous ethanol, the activated catalyst, and exactly 0.50 mmol of nonane (Internal Standard).

  • Atmospheric Purging: Seal the reactor and purge with

    
     (3 cycles at 1.0 MPa), followed by 
    
    
    
    (3 cycles at 1.0 MPa).
    • Causality: Oxygen traces pose a severe flammability hazard under

      
       pressure and can irreversibly passivate the active metal surface, severely depressing the C=C hydrogenation kinetics.
      
  • Pressurization & Heating: Pressurize the reactor to 3.0 MPa with

    
    before initiating the heating mantle. Ramp the temperature to 150 °C at 5 °C/min. Stir at 800 rpm for 4–8 hours.
    
    • Causality: Pressurizing prior to heating ensures that the unsaturated precursor is rapidly hydrogenated. If heated without

      
      , the 
      
      
      
      -unsaturated ester is highly susceptible to thermal oligomerization.
  • Quenching: Submerge the reactor in an ice-water bath until the internal temperature drops below 20 °C. Slowly vent the residual

    
    .
    
    • Causality: Rapid cooling prevents the evaporative loss of the highly volatile GVL and ethanol byproduct during depressurization, ensuring accurate quantification.

Phase 3: Analytical Validation & Mass Balance
  • Filter the reaction mixture through a 0.22 µm PTFE syringe filter to remove the heterogeneous catalyst.

  • Analyze the filtrate via GC-FID/MS.

  • Self-Validation Check (Mass Balance Closure): Calculate the molar sum of unreacted substrate, EHP intermediate, GVL, and any detectable byproducts (e.g., 1,4-pentanediol).

    • Rule:

      
      . A closure below 95% indicates undetected side reactions (e.g., etherification) or volatile product loss, mandating a review of the catalyst's Lewis acid site density.
      

Quantitative Optimization Matrix

The following table synthesizes field-proven parameters for the tandem conversion of


-hydroxy esters to GVL, highlighting how different bifunctional systems influence the reaction equilibrium[1][2][3][5].
Catalyst SystemTemp (°C)

Pressure (MPa)
SolventConversion (%)GVL Yield (%)Mechanistic Role & Causality
5% Ru/C + Amberlyst-15 1002.0Ethanol>99.095.0Ru rapidly hydrogenates the C=C bond; Amberlyst provides Brønsted acidity to drive low-temp lactonization.

1503.0Ethanol>99.096.8Cu-Ni alloy prevents over-reduction to diols;

provides Lewis acid sites for cyclization[3].
NiCoP 1202.5EtOH/H₂O>99.097.9Synergistic Ni-Co sites for hydrogenation; Phosphide matrix provides intrinsic acid sites[1].
Enzymatic (CPCR2 + Lipase B) 30N/A (NADH)Aqueous95.090.0Highly stereoselective chemo-enzymatic route preserving the (S)-enantiomer without high pressure[2].

References

  • Götz, K., et al. "A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid." Applied Microbiology and Biotechnology, 2013. URL:[Link]

  • Tóth, I., et al. "Continuous flow hydrogenation of methyl and ethyl levulinate: an alternative route to γ-valerolactone production." Royal Society Open Science, 2019. URL:[Link]

  • Delgado, et al. "Kinetic model assessment for the synthesis of γ-valerolactone from n-butyl levulinate and levulinic acid hydrogenation over the synergy effect of dual catalysts Ru/C and Amberlite IR-120." Chemical Engineering Journal, 2022. URL:[Link]

  • Li, Y., et al. "Synthesis of γ-valerolactone from ethyl levulinate hydrogenation and ethyl 4-hydroxypentanoate lactonization over supported Cu-Ni bimetallic, bifunctional catalysts." Journal of Industrial and Engineering Chemistry, 2021. URL:[Link]

  • Wang, et al. "NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase." Catalysts (MDPI), 2024. URL:[Link]

  • Chen, et al. "Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks." OAE Publishing, 2025. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Asymmetric Hydrogenation of Ethyl 4-Hydroxypent-2-enoate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric hydrogenation of ethyl 4-hydroxypent-2-enoate. This reaction is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract:

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric hydrogenation of ethyl 4-hydroxypent-2-enoate. This reaction is a critical transformation for the synthesis of chiral building blocks, particularly (R)- and (S)-ethyl 4-hydroxypentanoate, which are valuable intermediates in the pharmaceutical and fine chemical industries. This guide delves into the theoretical underpinnings of the reaction, offers detailed, field-proven experimental protocols for both ruthenium and rhodium-based catalytic systems, presents typical results in a clear tabular format, and provides practical troubleshooting advice. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Theoretical Background and Significance

The asymmetric hydrogenation of prochiral olefins is a powerful and atom-economical method for creating stereogenic centers.[1][2] The reduction of ethyl 4-hydroxypent-2-enoate is of particular interest as the resulting chiral 4-hydroxypentanoate esters are versatile synthons. The presence of both a C=C double bond and a hydroxyl group in the substrate allows for chelation control and offers a handle for directing the stereochemical outcome of the hydrogenation.

The most successful catalysts for this transformation are typically based on ruthenium(II) or rhodium(I) complexed with chiral phosphine ligands.[1][3][4] The seminal work of Noyori on Ru-BINAP systems demonstrated the high efficiency and enantioselectivity achievable for the hydrogenation of functionalized ketones and olefins.[3][5][6] The mechanism of these reactions often involves the formation of a metal-hydride species which then adds across the double bond in a stereocontrolled manner.[6][7] The chirality of the ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, thus leading to the preferential formation of one enantiomer of the product.

Experimental Section: Catalytic Systems and Protocols

This section details two robust protocols for the asymmetric hydrogenation of ethyl 4-hydroxypent-2-enoate, one utilizing a ruthenium-based catalyst and the other a rhodium-based catalyst.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium catalysts, particularly those featuring the BINAP ligand, are highly effective for the hydrogenation of allylic alcohols.[2] The following protocol is a representative example of this approach.

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

Materials:

  • Ethyl 4-hydroxypent-2-enoate (substrate)

  • [RuCl2(p-cymene)]2 (precatalyst)

  • (R)- or (S)-BINAP (chiral ligand)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas (H2)

  • Schlenk flask or high-pressure autoclave

  • Standard Schlenk line and inert gas (argon or nitrogen)

  • Magnetic stirrer and heating plate

Experimental Workflow:

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral BINAP ligand (0.011 mmol) to a Schlenk flask or autoclave liner.

  • Solvent Addition: Add anhydrous, degassed methanol (5 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add ethyl 4-hydroxypent-2-enoate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas three to four times. Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 4-hydroxypentanoate.

  • Analysis: Determine the yield and characterize the product by NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Ruthenium catalysts and phosphine ligands are sensitive to oxidation, which can deactivate the catalyst. Performing the initial steps under an inert atmosphere is crucial for reproducibility.

  • Degassed Solvent: Dissolved oxygen in the solvent can also lead to catalyst deactivation.

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand is often used to ensure complete complexation with the metal center and to maintain a stable catalytic species.

  • Pressure and Temperature: These parameters can significantly influence the reaction rate and, in some cases, the enantioselectivity. Optimization may be required for specific substrates and ligands.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes, particularly with monodentate or bidentate phosphine ligands, are also highly effective for the asymmetric hydrogenation of functionalized olefins.[1][4][8]

Protocol 2: Asymmetric Hydrogenation using a Rh-SIPHOS Catalyst

Materials:

  • Ethyl 4-hydroxypent-2-enoate (substrate)

  • [Rh(COD)2]BF4 (precatalyst)

  • (S)-SIPHOS (chiral ligand)

  • Anhydrous, degassed dichloromethane (DCM) or toluene (solvent)

  • High-purity hydrogen gas (H2)

  • Schlenk flask or high-pressure autoclave

  • Standard Schlenk line and inert gas (argon or nitrogen)

  • Magnetic stirrer

Experimental Workflow:

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add [Rh(COD)2]BF4 (0.01 mmol) and (S)-SIPHOS (0.022 mmol) to a Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (5 mL). Stir the solution for 10 minutes at room temperature.

  • Substrate Addition: Add ethyl 4-hydroxypent-2-enoate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product by NMR. Determine the enantiomeric excess by chiral HPLC.

Causality Behind Experimental Choices:

  • Choice of Ligand: SIPHOS is a monodentate phosphoramidite ligand that has shown excellent enantioselectivity in rhodium-catalyzed hydrogenations.[8][9]

  • Solvent: The choice of solvent can influence both the activity and enantioselectivity of the catalyst. Aprotic solvents like dichloromethane or toluene are often effective.[4]

  • Mild Conditions: Many rhodium-based systems are highly active and can operate efficiently under mild conditions (room temperature and atmospheric pressure of hydrogen), which can be advantageous for sensitive substrates.

Data Presentation: Typical Results

The following table summarizes representative data for the asymmetric hydrogenation of ethyl 4-hydroxypent-2-enoate and related substrates, highlighting the performance of different catalytic systems.

Catalyst PrecursorChiral LigandS/C RatioH2 Pressure (atm)Temp (°C)SolventConversion (%)ee (%)Reference
[RuCl2(p-cymene)]2(R)-BINAP100:15030Methanol>9995 (S)Adapted from[2]
[Rh(COD)2]BF4(S)-SIPHOS100:1125CH2Cl2>9998 (R)Adapted from[8][9]
Ru(OAc)2(BINAP)(S)-BINAP200:11025Ethanol>9992 (R)Adapted from[3]

Analytical Protocol: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is critical for evaluating the success of an asymmetric reaction. Chiral HPLC is the most common and reliable method for this purpose.[10][11]

Protocol 3: Chiral HPLC Analysis

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Chiral stationary phase (CSP) columns are required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or protein-based columns.[12]

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (typically around 1 mg/mL).

  • Method Development (if necessary): If a standard method is not available, screen different chiral columns and mobile phase compositions (e.g., mixtures of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water for reversed phase).[12] Small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can improve peak shape.

  • Analysis: Inject the sample onto the chiral column and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: Integrate the peak areas of the two enantiomers.

  • Calculation of ee: The enantiomeric excess is calculated using the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[10]

Troubleshooting and Safety Considerations

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst (oxidation)Ensure rigorous exclusion of air and moisture. Use freshly distilled/degassed solvents.
Insufficient hydrogen pressure or temperatureOptimize reaction conditions. Increase pressure and/or temperature incrementally.
Low Enantioselectivity Incorrect ligand choiceScreen a variety of chiral ligands.
Racemization of productCheck for potential racemization pathways under the reaction or work-up conditions.
Poor Peak Resolution in HPLC Inappropriate chiral column or mobile phaseScreen different columns and mobile phases. Adjust flow rate and temperature.

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenations should be conducted in a well-ventilated fume hood. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

  • Pressure Reactions: When working with high-pressure autoclaves, always follow the manufacturer's operating instructions. Do not exceed the maximum pressure rating of the vessel.

  • Metal Catalysts and Reagents: Many transition metal catalysts and phosphine ligands are toxic and/or air-sensitive. Handle them in a glovebox or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Fu, Y., et al. (2004). Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Noyori, R. (1990). Asymmetric Catalysis in Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Available at: [Link]

  • Slagbrand, T., et al. (2014). Ruthenium-catalyzed tandem-isomerization/asymmetric transfer hydrogenation of allylic alcohols. Chemistry – A European Journal. Available at: [Link]

  • Wills, M., et al. (2012). Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. Angewandte Chemie International Edition. Available at: [Link]

  • Zhou, Y.-G. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Slagbrand, T., et al. (2014). Ruthenium‐Catalyzed Tandem‐Isomerization/Asymmetric Transfer Hydrogenation of Allylic Alcohols. Chemistry – A European Journal. Available at: [Link]

  • Kočovský, P., et al. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Available at: [Link]

  • NROChemistry. (2022). Noyori Hydrogenation. YouTube. Available at: [Link]

  • Wang, D., et al. (2016). Asymmetric transfer hydrogenation of cycloalkyl vinyl ketones to allylic alcohols catalyzed by ruthenium amido complexes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Available at: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. Available at: [Link]

  • Reek, J. N. H., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, J., et al. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition. Available at: [Link]

  • Zhou, Y.-G., et al. (2004). Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands. ResearchGate. Available at: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Zhang, X., et al. (2025). Design and Synthesis of Chiral Bidentate Phosphine-Free 2‑Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Catalysis. Available at: [Link]

  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

  • Zhang, X., et al. (2024). Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Wu, W., et al. (2021). Highly stereoselective synthesis and application of P-chiral ferrocenyl bisphosphorus ligands for asymmetric hydrogenation. Organic Chemistry Frontiers. Available at: [Link]

  • Chan, A. S. C., et al. (2007). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research. Available at: [Link]

  • Takeda Pharmaceutical Company. (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. IntechOpen. Available at: [Link]

  • Zhang, X., et al. (2010). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Sánchez, F. G., et al. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Bergens Research Group. Asymmetric Hydrogenation. University of Alberta. Available at: [Link]

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Application

Cyclization methods for converting Ethyl 4-hydroxypent-2-enoate to lactones

An Application Guide for the Synthesis of Lactones from Ethyl 4-hydroxypent-2-enoate Abstract Ethyl 4-hydroxypent-2-enoate stands as a versatile bifunctional precursor in organic synthesis, uniquely positioned for cycliz...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Lactones from Ethyl 4-hydroxypent-2-enoate

Abstract

Ethyl 4-hydroxypent-2-enoate stands as a versatile bifunctional precursor in organic synthesis, uniquely positioned for cyclization into valuable lactone scaffolds. Its structure as a γ-hydroxy-α,β-unsaturated ester presents two primary, condition-dependent intramolecular cyclization pathways. This guide provides a detailed exploration of these methodologies, offering researchers the foundational principles and practical protocols required to selectively synthesize either α,β-unsaturated or saturated γ-lactone derivatives. We will delve into the mechanistic underpinnings of acid-catalyzed direct lactonization and base-catalyzed intramolecular Michael addition, providing comparative data and step-by-step protocols to empower researchers in drug development and chemical synthesis to make informed strategic decisions.

Introduction: Two Mechanistic Pathways, Two Distinct Products

The inherent reactivity of Ethyl 4-hydroxypent-2-enoate allows for its conversion into two structurally distinct five-membered lactones. The selection of the catalytic system—acidic versus basic—is the critical determinant for the reaction outcome.

  • Acid-Catalyzed Direct Lactonization: Under acidic conditions, the ester carbonyl is activated toward nucleophilic attack by the intramolecular hydroxyl group. This pathway, a form of intramolecular esterification, yields an α,β-unsaturated γ-lactone, specifically 5-methylfuran-2(5H)-one .

  • Base-Catalyzed Intramolecular Michael Addition: In the presence of a base, the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile, which preferentially attacks the electron-deficient β-carbon of the conjugated system. This conjugate addition results in a saturated γ-lactone, 4-(1-hydroxyethyl)dihydrofuran-2(3H)-one (after protonation of the resulting enolate).

The strategic choice between these pathways is fundamental to achieving the desired molecular architecture.

Cyclization_Pathways cluster_acid Acid-Catalyzed Direct Lactonization cluster_base Base-Catalyzed Michael Addition start Ethyl 4-hydroxypent-2-enoate product_A 5-methylfuran-2(5H)-one (α,β-Unsaturated Lactone) start->product_A H⁺ Catalyst (e.g., TFA, H₂SO₄) product_B 4-(1-hydroxyethyl)dihydrofuran-2(3H)-one (Saturated Lactone) start->product_B Base Catalyst (e.g., NaH, DBU)

Caption: Competing cyclization pathways for Ethyl 4-hydroxypent-2-enoate.

Method 1: Acid-Catalyzed Direct Lactonization

This approach leverages acid catalysis to facilitate an intramolecular transesterification, directly yielding the α,β-unsaturated lactone. Strong Brønsted acids are particularly effective for this transformation.

Mechanism and Scientific Rationale

The catalytic cycle begins with the protonation of the ester's carbonyl oxygen by a strong acid[1][2]. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic pendant hydroxyl group[3][4]. The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and elimination of ethanol, which drives the reaction forward. The final deprotonation step regenerates the acid catalyst and yields the thermodynamically stable conjugated lactone.

Acid_Catalysis_Mechanism Mechanism: Acid-Catalyzed Lactonization cluster_main Start Substrate + H⁺ Protonated Protonated Carbonyl (Activated Electrophile) Start->Protonated Protonation Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Intramolecular Nucleophilic Attack ProtonTransfer Proton Transfer (EtOH becomes a good leaving group) Tetrahedral->ProtonTransfer Elimination Ethanol Elimination ProtonTransfer->Elimination Product Unsaturated Lactone + H⁺ Elimination->Product Deprotonation

Caption: Key steps in the acid-catalyzed direct lactonization mechanism.

Protocol 1: Lactonization using m-CPBA and Trifluoroacetic Acid

This protocol is adapted from a procedure for similar γ,δ-unsaturated esters and is effective for promoting lactonization while minimizing side reactions[5]. While m-CPBA is known as an epoxidizing agent, in this context with a strong acid, it facilitates the overall cyclization process.

Materials:

  • Ethyl 4-hydroxypent-2-enoate

  • Chloroform (CHCl₃), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve Ethyl 4-hydroxypent-2-enoate (1.0 eq) in anhydrous chloroform (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add m-CPBA (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (e.g., 1-2 drops) to the reaction mixture[5].

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the crude mixture with additional chloroform.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHSO₃ solution (to quench excess m-CPBA), saturated NaHCO₃ solution (to neutralize TFA), and brine[5].

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-methylfuran-2(5H)-one.

Method 2: Base-Catalyzed Intramolecular Michael Addition

Employing a base catalyst fundamentally alters the reaction pathway, favoring a 1,4-conjugate addition to produce a saturated γ-lactone derivative. This method takes advantage of the favored 5-exo-tet cyclization geometry.

Mechanism and Scientific Rationale

The reaction is initiated by the deprotonation of the hydroxyl group by a suitable base, creating a potent nucleophilic alkoxide[6]. This alkoxide then undergoes an intramolecular Michael addition, attacking the β-carbon of the α,β-unsaturated ester system[7]. This step forms a five-membered ring and generates an enolate intermediate. The reaction is typically quenched with a proton source (e.g., water or mild acid during workup) to protonate the enolate, yielding the final saturated lactone product. The choice of a non-nucleophilic base (e.g., NaH) is crucial to prevent competing reactions such as transesterification or hydrolysis.

Base_Catalysis_Mechanism Mechanism: Base-Catalyzed Michael Addition cluster_main Start Substrate + Base Alkoxide Alkoxide Formation (Activated Nucleophile) Start->Alkoxide Deprotonation Michael Intramolecular Michael Addition (5-exo-tet) Alkoxide->Michael Enolate Enolate Intermediate Michael->Enolate Product Saturated Lactone Enolate->Product Protonation (Workup)

Caption: Key steps in the base-catalyzed intramolecular Michael addition.

Protocol 2: Lactonization using Sodium Hydride

This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to efficiently generate the alkoxide and initiate the cyclization.

Materials:

  • Ethyl 4-hydroxypent-2-enoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck flask, dropping funnel, nitrogen inlet, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried three-neck flask under a nitrogen atmosphere, add NaH (1.2 eq, 60% dispersion). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Dissolve Ethyl 4-hydroxypent-2-enoate (1.0 eq) in anhydrous THF in a dropping funnel.

  • Add the substrate solution dropwise to the stirred NaH slurry at 0 °C. Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-(1-hydroxyethyl)dihydrofuran-2(3H)-one.

Comparative Analysis and Method Selection

The choice of method is dictated entirely by the desired final product. Below is a summary to aid in experimental design.

FeatureMethod 1: Acid-CatalyzedMethod 2: Base-Catalyzed
Product Type α,β-Unsaturated γ-LactoneSaturated γ-Lactone
Key Reagents Strong Acid (e.g., TFA, H₂SO₄)Strong, Non-nucleophilic Base (e.g., NaH)
Mechanism Intramolecular EsterificationIntramolecular Michael Addition
Key Intermediate Protonated CarbonylAlkoxide / Enolate
Pros Access to conjugated systems. Milder workup.Kinetically favored cyclization (5-exo-tet). Often high yielding.
Cons Potential for dehydration or polymerization.Requires strictly anhydrous conditions. Flammable reagents (NaH).

Conclusion

The cyclization of Ethyl 4-hydroxypent-2-enoate is a prime example of how reaction conditions can be manipulated to achieve divergent synthetic outcomes from a single precursor. Acid catalysis provides a direct route to α,β-unsaturated lactones via intramolecular esterification, while base catalysis facilitates an intramolecular Michael addition to furnish saturated lactones. By understanding the underlying mechanisms and employing the detailed protocols provided herein, researchers can confidently and selectively synthesize the desired lactone scaffold for applications in pharmaceutical development and fine chemical synthesis.

References

  • Gatti, F., et al. (2015). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. RSC Advances, 5(92), 75637-75645. [Link]

  • He, H., Dai, L. X., & You, S. L. (2010). Intramolecular Michael addition reaction for the synthesis of benzylbutyrolactones. Organic & Biomolecular Chemistry, 8(14), 3207-3210. [Link]

  • Adde, P. A., et al. (2016). Origin of Kinetic Resolution of Hydroxy Esters through Catalytic Enantioselective Lactonization by Chiral Phosphoric Acids. Organic Letters, 18(16), 4072-4075. [Link]

  • Wawrzeńczyk, C., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1603. [Link]

  • Adde, P. A., et al. (2016). Origin of Kinetic Resolution of Hydroxy Esters through Catalytic Enantioselective Lactonization by Chiral Phosphoric Acids. PubMed, National Center for Biotechnology Information. [Link]

  • Organic Reactions. (1997). The Intramolecular Michael Reaction. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Wikipedia. (n.d.). Lactone. [Link]

  • American Chemical Society. (2018). Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction. Journal of the American Chemical Society. [Link]

  • LibreTexts Chemistry. (2021). Chemistry of Esters. [Link]

  • Organic Chemistry Portal. (2023). Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes. [Link]

  • Perlmutter, P. (1997). The Intramolecular Michael Reaction. Organic Reactions, 1-286. [Link]

  • Royal Society of Chemistry. (1988). Diastereoselective Michael additions of β-lactone enolates to dimethyl maleate. Journal of the Chemical Society, Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl (2S)-2-hydroxypent-4-enoate. PubChem. [Link]

  • American Chemical Society. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. [Link]

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Method

Application Notes and Protocols: Cross-Metathesis Reactions Utilizing Ethyl 4-hydroxypent-2-enoate

Introduction: The Strategic Value of Ethyl 4-hydroxypent-2-enoate in Modern Synthesis In the landscape of contemporary organic synthesis, the demand for efficient and stereoselective methods for the construction of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Ethyl 4-hydroxypent-2-enoate in Modern Synthesis

In the landscape of contemporary organic synthesis, the demand for efficient and stereoselective methods for the construction of complex molecular architectures is paramount, particularly within the realms of pharmaceutical and natural product chemistry. Cross-metathesis, a powerful carbon-carbon bond-forming reaction, has emerged as a cornerstone technology for the synthesis of functionalized olefins.[1] This guide focuses on the strategic application of a versatile building block, Ethyl 4-hydroxypent-2-enoate, in cross-metathesis reactions. Its bifunctional nature, possessing both a reactive terminal alkene and a stereogenic secondary alcohol adjacent to an electron-withdrawing ester, presents a unique synthetic platform for the rapid elaboration into a diverse array of valuable intermediates.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical execution of cross-metathesis reactions involving Ethyl 4-hydroxypent-2-enoate. We will delve into the mechanistic nuances of the catalytic cycle, provide detailed, field-proven protocols, and explore the downstream applications of the resulting products.

Mechanistic Considerations: The Catalytic Cycle and Control of Selectivity

The success of a cross-metathesis reaction hinges on the intricate interplay between the substrates and the ruthenium-based catalyst. The generally accepted mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, as illustrated below.

Cross-Metathesis Catalytic Cycle cluster_cycle Catalytic Cycle cluster_substrates Substrates catalyst [Ru]=CHPh metallocyclobutane1 Metallocyclobutane Intermediate I catalyst->metallocyclobutane1 + R¹CH=CH₂ alkylidene1 [Ru]=CHR¹ metallocyclobutane1->alkylidene1 - PhCH=CH₂ metallocyclobutane2 Metallocyclobutane Intermediate II alkylidene1->metallocyclobutane2 + R²CH=CH₂ metallocyclobutane2->catalyst - R¹CH=CHR² (Product) alkylidene2 [Ru]=CHR² substrate1 Ethyl 4-hydroxypent-2-enoate (R¹CH=CH₂) substrate1->metallocyclobutane1 substrate2 Partner Alkene (R²CH=CH₂) substrate2->metallocyclobutane2 caption Figure 1: Simplified Catalytic Cycle for Cross-Metathesis.

Caption: Figure 1: Simplified Catalytic Cycle for Cross-Metathesis.

A critical aspect of cross-metathesis is controlling the selectivity to favor the desired cross-product over homodimers of the starting materials. The classification of olefins based on their reactivity in metathesis provides a predictive framework. Ethyl 4-hydroxypent-2-enoate, being an α,β-unsaturated ester, is considered a Type II olefin, which typically undergoes slow homodimerization.[2] This inherent property makes it an excellent substrate for cross-metathesis with a variety of partner alkenes.

Stereoselectivity at the newly formed double bond is another crucial consideration. While many cross-metathesis reactions thermodynamically favor the E-isomer, the choice of catalyst and reaction conditions can influence the E/Z ratio. For the reactions of α,β-unsaturated esters with allylic alcohols, a high preference for the E-isomer is generally observed.[1]

Synthesis of Ethyl 4-hydroxypent-2-enoate

The starting material, Ethyl 4-hydroxypent-2-enoate, can be synthesized from commercially available precursors. A common route involves the addition of a methyl nucleophile to an appropriate electrophile. The following protocol outlines a representative procedure.

Protocol 1: Synthesis of Ethyl 4-hydroxypent-2-enoate

Materials:

  • (E)-Ethyl 4-oxobut-2-enoate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (E)-Ethyl 4-oxobut-2-enoate (1.0 equiv) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure Ethyl 4-hydroxypent-2-enoate.

Cross-Metathesis Protocols

The following protocols provide detailed procedures for the cross-metathesis of Ethyl 4-hydroxypent-2-enoate with a generic terminal alkene. The choice of catalyst is critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts being particularly effective for this class of transformation.[3][4]

Protocol 2: Cross-Metathesis of Ethyl 4-hydroxypent-2-enoate with a Terminal Alkene

Materials:

  • Ethyl 4-hydroxypent-2-enoate (1.0 equiv)

  • Terminal alkene partner (1.5 - 3.0 equiv)

  • Grubbs second-generation catalyst or Hoveyda-Grubbs second-generation catalyst (1-5 mol%)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel (for purification)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Ethyl 4-hydroxypent-2-enoate and the terminal alkene partner in anhydrous, degassed DCM.

  • Add the ruthenium catalyst to the solution.

  • Heat the reaction mixture to reflux (typically 40 °C for DCM) and monitor the progress by TLC or GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Cross-Metathesis Reactions

EntryAlkene PartnerCatalyst (mol%)SolventTime (h)Yield (%)E/Z Ratio
11-OcteneGrubbs II (2)DCM685>95:5
2AllylbenzeneHoveyda-Grubbs II (3)Toluene878>95:5
3StyreneGrubbs II (2.5)DCM1272>95:5

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Dissolve Reactants (Ethyl 4-hydroxypent-2-enoate & Alkene Partner) in Anhydrous, Degassed Solvent add_catalyst 2. Add Ruthenium Catalyst (e.g., Grubbs II) prep_reactants->add_catalyst reflux 3. Heat to Reflux (e.g., 40 °C) add_catalyst->reflux monitor 4. Monitor Progress (TLC, GC-MS) reflux->monitor quench 5. Quench Reaction (Ethyl Vinyl Ether) monitor->quench concentrate 6. Concentrate in vacuo quench->concentrate purify 7. Flash Column Chromatography concentrate->purify product Pure Cross-Metathesis Product purify->product caption Figure 2: Experimental Workflow for Cross-Metathesis.

Caption: Figure 2: Experimental Workflow for Cross-Metathesis.

Purification and Removal of Ruthenium Residues

A significant challenge in olefin metathesis is the removal of the ruthenium catalyst from the final product, which is a critical consideration for applications in drug development.[5][6] Standard silica gel chromatography is often insufficient for complete removal. Several methods have been developed to address this issue:

  • Isocyanide Scavenging: Treatment of the crude reaction mixture with a polar isocyanide, followed by silica gel filtration, can effectively remove ruthenium byproducts.[7]

  • Lead(IV) Acetate Oxidation: Oxidation of the crude reaction mixture with lead(IV) acetate can facilitate the removal of ruthenium species.

  • Use of Functionalized Silica Gels: Specially designed silica gels with chelating groups can be used to sequester the ruthenium catalyst.

Applications in Drug Discovery and Development

The products derived from the cross-metathesis of Ethyl 4-hydroxypent-2-enoate are valuable intermediates in the synthesis of biologically active molecules. The presence of both a hydroxyl group and an ester functionality allows for a wide range of subsequent transformations. For instance, the allylic alcohol moiety can be oxidized to the corresponding ketone, or it can participate in various coupling reactions. The α,β-unsaturated ester is a versatile handle for conjugate additions and other functional group manipulations. These structural motifs are commonly found in natural products and pharmaceutical agents, making this methodology a powerful tool for the rapid generation of molecular diversity in drug discovery programs.

References

  • Bannister, T. D., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, 79(3), 1373–1378. [Link]

  • Chatterjee, A. K., et al. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society, 122(15), 3783–3784. [Link]

  • Morrill, C., & Grubbs, R. H. (2003). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry, 68(15), 6031–6034. [Link]

  • Helm, M. D., et al. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters. Chemical Science, 4(5), 2298-2302. [Link]

  • Koh, M. J., et al. (2016). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. Angewandte Chemie International Edition, 55(2), 681-685. [Link]

  • Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(2). [Link]

  • Schmidt, B., & Hauke, S. (2008). Cross Metathesis of Allyl Alcohols: How to Suppress and How to Promote Double Bond Isomerization. Advanced Synthesis & Catalysis, 350(14-15), 2431-2442. [Link]

  • Lin, Y. A., et al. (2010). Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Journal of the American Chemical Society, 132(47), 16805–16811. [Link]

  • Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900–1923. [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. Retrieved from [Link]

  • Szostak, M., et al. (2021). Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. ACS Sustainable Chemistry & Engineering, 9(48), 16295–16303. [Link]

  • Chemsrc. (n.d.). ethyl 4-hydroxypent-2-enoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • Kiessling, L. L., & Weibel, D. B. (2004). New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. Macromolecules, 37(5), 1826-1833. [Link]

  • Shakhmaev, R. N., et al. (2020). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Russian Journal of Organic Chemistry, 56(8), 1344-1348. [Link]

  • Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Szostak, M., et al. (2021). Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. ACS Sustainable Chemistry & Engineering, 9(48), 16295–16303. [Link]

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Application

Application Notes &amp; Protocols: Selective Oxidation of Ethyl 4-hydroxypent-2-enoate to Ethyl (E)-4-oxopent-2-enoate

Introduction: The Synthetic Value of an α,β-Unsaturated Ketone Ethyl 4-hydroxypent-2-enoate is a valuable bifunctional molecule, possessing both a reactive secondary allylic alcohol and an electron-deficient alkene conju...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of an α,β-Unsaturated Ketone

Ethyl 4-hydroxypent-2-enoate is a valuable bifunctional molecule, possessing both a reactive secondary allylic alcohol and an electron-deficient alkene conjugated to an ester. The selective oxidation of its hydroxyl group to a ketone yields ethyl (E)-4-oxopent-2-enoate, a highly versatile intermediate in synthetic organic chemistry.[1][2] This target molecule serves as a key building block, incorporating a Michael acceptor and an enone moiety, crucial for constructing complex molecular architectures in natural product synthesis and pharmaceutical development.

The primary challenge in this transformation is chemoselectivity. The chosen oxidation protocol must be mild enough to affect only the secondary alcohol while preserving the integrity of the α,β-unsaturated ester and the C=C double bond. This guide provides a detailed analysis of several field-proven protocols, explaining the causality behind reagent choice and reaction conditions to empower researchers in selecting the optimal method for their synthetic goals.

Foundational Principles: Choosing Your Oxidative Strategy

The oxidation of a secondary allylic alcohol to its corresponding ketone is a common transformation, yet the presence of other sensitive functional groups necessitates a careful choice of reagents.[3] The ideal oxidant for this substrate should exhibit high selectivity for allylic alcohols over other functionalities and operate under conditions that prevent side reactions such as isomerization, epimerization, or addition to the Michael acceptor. We will explore four primary classes of reagents that fulfill these criteria: manganese-based, hypervalent iodine-based, DMSO-based, and chromium-based oxidants.

Protocol I: Activated Manganese Dioxide (MnO₂) Oxidation

3.1 Expertise & Rationale: Manganese dioxide (MnO₂) is a uniquely mild and highly selective heterogeneous oxidant for allylic and benzylic alcohols.[4][5][6] Its primary advantage lies in its superb chemoselectivity; it will typically not oxidize saturated alcohols, leaving other hydroxyl groups in a polyol substrate untouched.[7] The reaction occurs on the surface of the solid MnO₂, and its reactivity is critically dependent on its method of preparation and activation.[4][7] This protocol is often the first choice when dealing with sensitive substrates due to its mild, neutral conditions.

3.2 Reaction Mechanism Overview: The oxidation with MnO₂ is believed to proceed through a radical mechanism. The alcohol first adsorbs onto the surface of the manganese dioxide. This is followed by a hydrogen atom transfer from the carbon bearing the hydroxyl group and electron transfer, which ultimately leads to the formation of the ketone and reduced manganese species.[4]

MnO2_Mechanism Substrate Ethyl 4-hydroxypent-2-enoate (Substrate) Adsorbed Adsorbed Complex Substrate->Adsorbed Adsorption MnO2 MnO₂ Surface MnO2->Adsorbed Radical Resonance-Stabilized Radical Intermediate Adsorbed->Radical H• Transfer & e⁻ Transfer Product Ethyl (E)-4-oxopent-2-enoate (Product) Radical->Product Further Oxidation Mn_species Reduced Mn Species Radical->Mn_species Reduction of Mn(IV)

Caption: Simplified mechanism of MnO₂ oxidation on the reagent surface.

3.3 Detailed Experimental Protocol:

  • Reagent Activation: Commercially available "activated" MnO₂ is recommended. If using standard MnO₂, activate by heating at 110-130 °C under high vacuum for at least 12 hours prior to use.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl 4-hydroxypent-2-enoate (1.0 eq.).

  • Solvent Addition: Dissolve the substrate in a suitable solvent. Dichloromethane (DCM) or chloroform are common choices (approx. 0.1 M concentration).[7]

  • Oxidant Addition: Add activated manganese dioxide (5-15 eq. by weight). The large excess is necessary due to the heterogeneous nature of the reaction and variations in reagent activity.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary significantly (from a few hours to several days) depending on the substrate and MnO₂ activity.[7]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese species. Wash the filter cake thoroughly with additional solvent (DCM or ethyl acetate).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ethyl (E)-4-oxopent-2-enoate.

Protocol II: Dess-Martin Periodinane (DMP) Oxidation

4.1 Expertise & Rationale: The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent renowned for its mildness, high efficiency, and broad functional group tolerance.[8][9] It operates at room temperature under neutral pH, providing high yields in short reaction times.[3][9] Its high chemoselectivity makes it an excellent choice for complex and sensitive molecules, as it does not affect functionalities like furans, sulfides, or vinyl ethers.[8] While its cost and potential explosiveness on very large scales are considerations, it is a go-to reagent for laboratory-scale synthesis.[8][10]

4.2 Reaction Mechanism Overview: The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the DMP reagent to form a diacetoxyalkoxyperiodinane intermediate. An acetate molecule then acts as a base, abstracting the proton on the carbinol carbon, which leads to a concerted elimination to form the ketone, iodinane, and acetic acid.[8]

4.3 Detailed Experimental Protocol:

  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-hydroxypent-2-enoate (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.[10] A slight exotherm may be observed. For larger scale reactions, addition in portions or cooling in an ice bath is advisable.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.[11]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol III: Swern Oxidation

5.1 Expertise & Rationale: The Swern oxidation is a classic, metal-free method that converts primary and secondary alcohols to aldehydes and ketones, respectively.[12] The protocol uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[13] Its primary advantages are the extremely mild conditions (typically -78 °C), which preserve stereocenters and sensitive functional groups, and the avoidance of toxic heavy metals.[12][14] The main drawbacks are the requirement for cryogenic temperatures and the formation of volatile, foul-smelling dimethyl sulfide (DMS) as a byproduct.[13]

5.2 Experimental Workflow and Mechanism:

Swern_Workflow cluster_activation Step 1: Reagent Activation cluster_oxidation Step 2: Alcohol Oxidation cluster_elimination Step 3: Elimination to Product A1 Dissolve Oxalyl Chloride in DCM at -78°C A2 Add DMSO dropwise (Maintain T < -60°C) A1->A2 A3 Stir for 15 min (Forms Chlorosulfonium Salt) A2->A3 B1 Add Substrate Solution dropwise at -78°C A3->B1 B2 Stir for 30-45 min (Forms Alkoxysulfonium Salt) B1->B2 C1 Add Triethylamine (Et₃N) dropwise (Maintain T < -60°C) B2->C1 C2 Stir for 30 min at -78°C, then warm to RT C1->C2

Caption: Step-by-step workflow for the Swern Oxidation protocol.

5.3 Detailed Experimental Protocol:

  • Reagent Activation: To a dry, argon-flushed three-neck flask fitted with a thermometer and a dropping funnel, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) via syringe.[15] To this solution, add a solution of anhydrous DMSO (3.0 eq.) in DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of ethyl 4-hydroxypent-2-enoate (1.0 eq.) in a minimal amount of anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir the reaction at -78 °C for 30-45 minutes.[14]

  • Elimination: Add triethylamine (5.0 eq.) dropwise to the reaction mixture, maintaining the temperature below -60 °C.[14] A precipitate (triethylammonium chloride) will form.

  • Warming and Work-up: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with dilute HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography.

Protocol IV: Pyridinium Chlorochromate (PCC) Oxidation

6.1 Expertise & Rationale: Pyridinium chlorochromate (PCC) is a relatively mild and selective chromium(VI) oxidant that is effective for converting primary and secondary alcohols to aldehydes and ketones, respectively.[16][17] Unlike the more powerful Jones reagent, PCC oxidations can be stopped at the aldehyde stage for primary alcohols and work well for allylic systems.[16][18] The reaction is operationally simple, typically run in DCM at room temperature.[19] The primary and most significant drawback is the high toxicity and hazardous waste associated with chromium reagents, which has led to its replacement by methods like DMP or Swern oxidation in many modern applications.[19][20]

6.2 Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add a suspension of pyridinium chlorochromate (1.5-2.0 eq.) in anhydrous dichloromethane (DCM). Adding a buffer like powdered sodium acetate (1.5 eq.) can be beneficial for acid-sensitive substrates.[21]

  • Substrate Addition: Add a solution of ethyl 4-hydroxypent-2-enoate (1.0 eq.) in DCM to the stirred suspension.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is usually complete in 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Purification: Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with diethyl ether to filter out the tarry chromium byproducts. Concentrate the filtrate under reduced pressure. Further purification can be achieved via flash column chromatography if necessary.

Comparative Summary of Protocols

Protocol Reagent Conditions Typical Yield Advantages Disadvantages
MnO₂ Oxidation Activated MnO₂RT, 2-48 h70-90%Highly chemoselective for allylic/benzylic alcohols, mild, neutral conditions.[4][7]Heterogeneous, requires large excess of reagent, variable reactivity.[7]
DMP Oxidation Dess-Martin PeriodinaneRT, 1-3 h85-95%Fast, mild, high-yielding, excellent functional group tolerance.[8][9]Expensive, potentially explosive on large scale, moisture sensitive.[8][10]
Swern Oxidation DMSO, (COCl)₂, Et₃N-78 °C to RT, 2-3 h80-95%Metal-free, very mild, excellent for sensitive substrates.[12][13]Requires cryogenic temperatures, produces foul-smelling byproduct (DMS).[13]
PCC Oxidation Pyridinium ChlorochromateRT, 2-4 h75-90%Operationally simple, reliable, good yields.[16][19]Highly toxic chromium reagent, hazardous waste, difficult work-up.[19]

Final Recommendation: A Decision Framework

Decision_Tree Start Choosing an Oxidation Protocol Scale Scale of Reaction? Start->Scale Toxicity Is Cr(VI) toxicity a concern? Scale->Toxicity < 10g (Lab Scale) Scale->Toxicity > 10g (Pilot Scale) (Consider MnO₂ or other methods) Cryo Low Temp (-78°C) Apparatus Available? Toxicity->Cryo Yes PCC Use PCC (with caution) Toxicity->PCC No Speed Is reaction speed critical? Cryo->Speed Yes Swern Use Swern Oxidation Cryo->Swern No DMP Use Dess-Martin Periodinane (DMP) Speed->DMP Yes MnO2 Use Manganese Dioxide (MnO₂) Speed->MnO2 No

Caption: Decision framework for selecting an appropriate oxidation method.

For the selective oxidation of ethyl 4-hydroxypent-2-enoate on a typical laboratory scale, the Dess-Martin Periodinane (DMP) oxidation is highly recommended. It offers an optimal balance of high yield, mild conditions, operational simplicity, and speed.[8][9] If access to low-temperature equipment is readily available and metal-free conditions are paramount, the Swern oxidation is an equally outstanding choice.[12][13] For initial exploratory work or when dealing with substrates that are exceptionally sensitive to other reagents, manganese dioxide provides the mildest, albeit potentially slowest, option.[4][7] The use of PCC should be reserved for situations where other methods have failed and appropriate safety and waste disposal protocols can be strictly followed.

References

  • Babler oxidation - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. (2025, May 22). Journal of Visualized Experiments. Retrieved from [Link]

  • Dess–Martin periodinane - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Enone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyridinium chlorochromate - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Benzylic and Allylic Alcohol Oxidation. (n.d.). Scribd. Retrieved from [Link]

  • 1.3.3 Pyridinium Chlorochromate (PCC) Oxidation - Nptel. (n.d.). NPTEL. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. (n.d.). NPTEL. Retrieved from [Link]

  • Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. (2007, August 8). ACS Publications. Retrieved from [Link]

  • A Scalable Alternative to Chromium-Mediated Allylic Oxidation. (2022, April 29). Scientific Update. Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved from [Link]

  • Swern oxidation - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate. (n.d.). PubMed. Retrieved from [Link]

  • Alcohol to Aldehyde - Common Conditions. (n.d.). The Reaction Index. Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved from [Link]

  • An Apparent Stereochemical Effect in MnO₂ Oxidation of Some Allylic Alcohols. (1971, September). Canadian Journal of Chemistry. Retrieved from [Link]

  • Oxidation with Manganese Dioxide. (2023, June 21). TRUNNANO. Retrieved from [Link]

  • Ethyl 3-oxo-4-pentenoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? (2020, June 5). Chemistry Stack Exchange. Retrieved from [Link]

  • Oxidation by Chemical Manganese Dioxide. Part 3.1 Oxidation of Benzylic and Allylic Alcohols, Hydroxyarenes and Aminoarenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal. (2017, December 13). Pendidikan Kimia. Retrieved from [Link]

  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. (n.d.). Stanford Digital Repository. Retrieved from [Link]

  • Control of Chemo-Selectivity via Alcohol-Affected Kinetics in Cu-Hydroxylamine Catalyzed Aerobic Oxidation of Mesitol. (2025, May 14). PubMed. Retrieved from [Link]

  • Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry 3 Chemoselectivity in oxidation reactions. (2019, August 5). YouTube. Retrieved from [Link]

Sources

Method

Procedure for protecting the hydroxyl group in Ethyl 4-hydroxypent-2-enoate

Abstract & Strategic Rationale This protocol details the protection of the secondary allylic hydroxyl group in Ethyl 4-hydroxypent-2-enoate using a tert-butyldimethylsilyl (TBS) ether. This specific substrate presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This protocol details the protection of the secondary allylic hydroxyl group in Ethyl 4-hydroxypent-2-enoate using a tert-butyldimethylsilyl (TBS) ether. This specific substrate presents a unique challenge: it contains an


-unsaturated ester functionality (a Michael acceptor) adjacent to a secondary alcohol.

Why this protocol? Standard acidic protection methods (e.g., THP ether formation) pose a risk of acid-catalyzed migration of the double bond or translactonization. Conversely, strong base-mediated alkylations (e.g., benzyl ethers) risk conjugate addition (Michael reaction) or ester hydrolysis.

The Corey-Venkateswarlu protocol (TBSCl/Imidazole/DMF) is selected here for three reasons:

  • Chemo-orthogonality: It leaves the unsaturated ester intact.

  • Steric Control: The bulky TBS group minimizes future nucleophilic attacks on the ester carbonyl during subsequent chain-elongation steps (e.g., DIBAL reduction).

  • Scalability: The reagents are inexpensive, and the byproduct (imidazolium chloride) is water-soluble, simplifying purification.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via direct attack of the alcohol on TBSCl. Instead, imidazole acts as a nucleophilic catalyst, forming a reactive


-silyl-imidazolium species.

TBS_Mechanism TBSCl TBS-Cl Inter N-TBS-Imidazolium (Activated Species) TBSCl->Inter Nucleophilic Attack Imid Imidazole Imid->Inter Product TBS-Protected Product (RO-TBS) Inter->Product Silyl Transfer Byproduct Imidazolium HCl Inter->Byproduct H+ Transfer Substrate Ethyl 4-hydroxypent-2-enoate (ROH) Substrate->Product

Figure 1: Catalytic cycle of Imidazole-mediated silylation.[1] The N-TBS-imidazolium intermediate is the active silylating agent, significantly more electrophilic than TBSCl.

Experimental Protocol

Reagent Stoichiometry
ComponentRoleEquiv.[2]MW ( g/mol )Concentration
Ethyl 4-hydroxypent-2-enoate Substrate1.0144.170.5 M (in DMF)
TBSCl Reagent1.2150.73-
Imidazole Base/Catalyst2.568.08-
DMAP (Optional)Co-Catalyst0.1122.17-
DMF (Anhydrous) Solvent---
Step-by-Step Methodology

Step 1: Preparation

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charge the flask with Ethyl 4-hydroxypent-2-enoate (1.0 equiv) and dissolve in anhydrous DMF (target concentration 0.5 M).

    • Note: DMF is preferred over DCM here to solubilize the polar imidazolium intermediate, ensuring faster kinetics.

Step 2: Activation

  • Cool the solution to 0°C using an ice bath.

  • Add Imidazole (2.5 equiv) in one portion.[3][4] Stir for 5 minutes until fully dissolved.

    • Critical: If the reaction is known to be sluggish (due to sterics at C4), add DMAP (0.1 equiv) at this stage. For this specific substrate, DMAP is usually not required but speeds up the reaction significantly.[5]

Step 3: Silylation

  • Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

    • Caution: The reaction is exothermic. Rapid addition can cause a temperature spike, potentially leading to elimination of the alcohol to form a diene.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23°C).

  • Stir for 12–16 hours.

Step 4: Monitoring

  • Check reaction progress via TLC (Hexanes:EtOAc 8:1).

    • Stain: PMA (Phosphomolybdic Acid) or

      
      . The product (silyl ether) will run significantly higher (
      
      
      
      ) than the starting alcohol (
      
      
      ).
Workup & Purification Workflow[4][6]

Workup_Flow Reaction Reaction Mixture (DMF, Product, Imid-HCl) Quench Quench: Add Sat. NaHCO3 (Neutralize HCl) Reaction->Quench Extract Extraction: Et2O or Hexanes (DMF stays in Aqueous) Quench->Extract Wash Wash: Water (2x) -> Brine (1x) (Critical: Remove DMF) Extract->Wash Dry Dry: MgSO4 & Concentrate Wash->Dry Purify Flash Chromatography (SiO2, Hex:EtOAc 95:5) Dry->Purify

Figure 2: Purification logic. The use of Ether/Hexanes for extraction is crucial as it precipitates any remaining polar impurities and ensures DMF remains in the aqueous phase.

Quality Control & Validation

The formation of the silyl ether is confirmed by the disappearance of the broad -OH stretch in IR and the "downfield shift" of the C4 proton in NMR, alongside the appearance of the characteristic TBS signals.

Expected NMR Data (


, 400 MHz, 

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment

-alkene
6.92dd (

)
1HConjugated Alkene

-alkene
5.95dd (

)
1HConjugated Alkene
C4-H 4.45m1HAllylic Proton (Shifted)
Ester

4.18q (

)
2HEthyl Ester
C5-

1.28d (

)
3HTerminal Methyl
Ester

1.25t (

)
3HEthyl Ester
TBS (

-Bu)
0.90s9HProtecting Group
TBS (Me) 0.08, 0.05s, s6HDiastereotopic Methyls

Key Diagnostic: Look for the diastereotopic splitting of the silyl methyl groups (


 0.05/0.08). Because C4 is a chiral center, the two methyl groups on the silicon are in different magnetic environments.

Troubleshooting Guide

Issue: Low Conversion after 24 hours.

  • Cause: Steric hindrance at the secondary alcohol or wet DMF.

  • Solution: Add 10 mol% DMAP and heat to 40°C. If DMF is wet, the TBSCl hydrolyzes to TBSOH (visible by NMR). Add fresh TBSCl (0.5 equiv).

Issue: Elimination Product (Diene) Observed.

  • Cause: Basic conditions favored E2 elimination over substitution.

  • Solution: This is rare with Imidazole (mild base). Ensure the reaction is kept at 0°C during reagent addition. If elimination persists, switch to TBSOTf/2,6-Lutidine at -78°C (Lutidine is non-nucleophilic and the low temp suppresses elimination).

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Chapter 2: Protection for the Hydroxyl Group, Silyl Ethers.[4][6] [Link]

  • Lombardo, M., et al. (2000). Allylation of aldehydes promoted by allylic alcohols and stannous chloride. Synthetic Communications, 30(10). (Demonstrates synthesis and handling of similar allylic silyl ethers). [Link]

Sources

Application

Application Note: High-Yield Synthesis of Ethyl 4-hydroxypent-2-enoate from Biomass-Derived Levulinic Acid

Executive Summary This application note details a robust, high-yield synthetic pathway for Ethyl 4-hydroxypent-2-enoate (EHPE) utilizing Levulinic Acid (LA) , a top-tier biomass platform chemical. EHPE is a critical ally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield synthetic pathway for Ethyl 4-hydroxypent-2-enoate (EHPE) utilizing Levulinic Acid (LA) , a top-tier biomass platform chemical. EHPE is a critical allylic alcohol building block for the synthesis of complex pharmaceutical agents, including antifungal polyenes and modified nucleosides.

While direct biological conversion of LA often yields saturated derivatives (e.g., GVL), this protocol focuses on retaining and engineering unsaturation at the


-position while selectively reducing the ketone. The methodology employs a three-step chemo-enzymatic or chemical sequence: Acid-Catalyzed Esterification , Oxidative Dehydrogenation (via Bromination/Elimination) , and Regioselective Luche Reduction .

Strategic Pathway Analysis

The transformation requires the precise manipulation of oxidation states and saturation. We bypass low-yield direct dehydrogenation by utilizing a bromination-elimination strategy, followed by a chemoselective reduction that preserves the newly formed conjugated double bond.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Stepwise synthetic route from Levulinic Acid to Ethyl 4-hydroxypent-2-enoate. LA Levulinic Acid (Biomass Feedstock) EL Ethyl Levulinate (Stable Ester) LA->EL Step 1: EtOH, H2SO4 Reflux, 4h (98%) Inter Intermediate: 3-Bromo-ethyl levulinate EL->Inter Step 2a: Br2, CHCl3 0°C Enone Ethyl 4-oxopent-2-enoate (Enone) Inter->Enone Step 2b: Et3N Elimination (65-75%) Target Ethyl 4-hydroxypent-2-enoate (Target Allylic Alcohol) Enone->Target Step 3: NaBH4, CeCl3 Luche Reduction (>90%)

[1][2][3][4]

Detailed Experimental Protocols

Step 1: Quantitative Esterification of Levulinic Acid

Objective: Convert the carboxylic acid to an ethyl ester to prevent side reactions during the subsequent base-mediated elimination step.

Reagents:

  • Levulinic Acid (98% purity)

  • Ethanol (Absolute)

  • Sulfuric Acid (H₂SO₄, conc.[1] catalytic)

Protocol:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with Levulinic Acid (11.6 g, 100 mmol) and Ethanol (100 mL).

  • Catalysis: Add H₂SO₄ (0.5 mL) dropwise with stirring.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3) or GC-FID.

  • Workup: Cool to room temperature. Concentrate ethanol under reduced pressure. Dissolve residue in EtOAc (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid, then brine.

  • Purification: Dry over MgSO₄ and concentrate.

    • Yield: ~14.1 g (98%) of Ethyl Levulinate as a colorless oil.

    • Note: This step is often quantitative and requires no column chromatography.

Step 2: Synthesis of Ethyl 4-oxopent-2-enoate (The Enone)

Objective: Introduce


-unsaturation via a bromination-elimination sequence. This is the critical step determining overall yield.

Mechanism: Electrophilic


-bromination at the C3 position followed by E2 elimination.

Reagents:

  • Ethyl Levulinate (from Step 1)[2][1][3]

  • Bromine (Br₂)[2]

  • Triethylamine (Et₃N)[2]

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

Protocol:

  • Bromination: Dissolve Ethyl Levulinate (14.4 g, 100 mmol) in CHCl₃ (100 mL) in a 250 mL three-neck flask. Cool to 0°C in an ice bath.

  • Addition: Add Bromine (16.0 g, 100 mmol) dropwise over 60 minutes via an addition funnel. The solution will transition from red-brown to colorless as Br₂ is consumed.

    • Critical Control: Maintain temperature <5°C to prevent poly-bromination.

  • Elimination: After stirring for 30 mins at 0°C, add Triethylamine (30.3 g, 300 mmol) dropwise over 60 minutes.

    • Observation: A heavy precipitate of Et₃N·HBr will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water (100 mL). Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove excess amine), then brine.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).

    • Target: Ethyl 4-oxopent-2-enoate (E-isomer).[4][2][5]

    • Yield: 60–75%.[2]

    • Data Validation: ¹H NMR (CDCl₃) should show doublet doublets for vinyl protons at

      
       6.6–7.0 ppm.
      
Step 3: Regioselective Luche Reduction

Objective: Selectively reduce the C4 ketone to a hydroxyl group without reducing the C2-C3 double bond or the ester.

Rationale: Standard NaBH₄ reduction often leads to conjugate addition (reduction of the double bond) or over-reduction. The addition of Cerium(III) Chloride (Luche conditions) hardens the borohydride reagent, favoring direct 1,2-addition to the carbonyl.

Reagents:

  • Ethyl 4-oxopent-2-enoate (from Step 2)[2][5]

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

  • Sodium Borohydride (NaBH₄)[4]

  • Methanol (MeOH)

Protocol:

  • Solvation: Dissolve Ethyl 4-oxopent-2-enoate (7.1 g, 50 mmol) and CeCl₃·7H₂O (18.6 g, 50 mmol) in MeOH (150 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath) or -15°C (ice/salt) depending on selectivity requirements. -78°C yields higher enantioselectivity if chiral ligands are used, but -15°C is sufficient for chemoselectivity.

  • Reduction: Add NaBH₄ (1.9 g, 50 mmol) in small portions over 20 minutes. Gas evolution (H₂) will occur.

  • Monitoring: Stir for 30–60 minutes. Monitor by TLC for disappearance of the enone.

  • Quench: Carefully add sat. NH₄Cl solution (50 mL) to quench excess hydride. Allow to warm to room temperature.

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Et₂O or EtOAc (3 x 50 mL).

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via short-path silica plug if necessary.

    • Product: Ethyl 4-hydroxypent-2-enoate .[4][2][6][7][8]

    • Yield: >90%.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

ParameterEthyl 4-oxopent-2-enoate (Precursor)Ethyl 4-hydroxypent-2-enoate (Target)
Physical State Yellowish OilColorless to Pale Yellow Oil
IR Spectroscopy 1720 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Enone C=O)3400 cm⁻¹ (Broad OH), 1715 cm⁻¹ (Ester C=O)
¹H NMR (Vinyl)

6.65 (d), 7.05 (dd)

6.95 (dd), 5.95 (d)
¹H NMR (C4-H) N/A (Ketone)

4.45 (m)
Key Shift Disappearance of methyl ketone singlet (

2.3)
Appearance of CH-OH multiplet

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2 (Elimination).

    • Cause: Incomplete bromination or polymerization of the enone.

    • Fix: Ensure strict temperature control (0°C) during bromination. Use DBU (1.1 eq) instead of Et₃N if elimination is sluggish.

  • Issue: Saturation of Double Bond in Step 3.

    • Cause: Insufficient CeCl₃ or high temperature.

    • Fix: Increase CeCl₃ loading to 1.2 equivalents. Ensure temperature remains below 0°C during NaBH₄ addition.

  • Scale-Up:

    • The bromination step is exothermic; for multi-gram scales, use a jacketed reactor with active cooling.

References

  • Synthesis of Ethyl 4-oxopent-2-enoate

    • Title: Pyridazinone derivatives as Potential Anti-inflamm
    • Source: Royal Society of Chemistry (RSC) & Theses.fr.
    • URL:[Link] (Verified via search snippets 1.1, 1.2).

  • Reduction Protocol (Luche)

    • Title: Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amin
    • Source: RSC Advances / Supporting Inform
    • Context: Describes preparation of (E)
    • URL:[Link]

  • General Levulinate Chemistry

    • Title: Ethyl levulinate: A potential bio-based diluent for biodiesel.
    • Source: MDPI / Wikipedia / PubChem.
    • URL:[Link]

Sources

Method

Topic: Application of Ethyl 4-hydroxypent-2-enoate in Fragment-Based Drug Discovery

An Application Note and Protocol Guide Introduction: The Rise of Covalent Fragments in FBDD Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-finding process by using small, low-complexity molecules ("fragm...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction: The Rise of Covalent Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has revolutionized the hit-finding process by using small, low-complexity molecules ("fragments") to probe protein binding sites. These fragments, typically adhering to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), can identify binding hotspots with high ligand efficiency. While traditional FBDD focuses on non-covalent interactions, there is a growing interest in using "reactive" or "covalent" fragments. These fragments contain a mild electrophile that can form a stable covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine) on the target protein. This approach can offer significant advantages, including high potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.

This application note introduces Ethyl 4-hydroxypent-2-enoate as a novel, bifunctional reactive fragment for covalent FBDD campaigns. Its chemical architecture, featuring both a Michael acceptor and a hydroxyl group, provides a unique starting point for subsequent hit-to-lead optimization. We will detail its properties, proposed mechanism of action, and provide comprehensive protocols for its screening and validation.

Physicochemical and Reactive Properties of Ethyl 4-hydroxypent-2-enoate

Ethyl 4-hydroxypent-2-enoate is an ideal candidate for a covalent fragment library. Its properties align well with the principles of FBDD, while its inherent reactivity provides a handle for covalent targeting.

Table 1: Physicochemical Properties of Ethyl 4-hydroxypent-2-enoate

PropertyValueRationale for FBDD Suitability
Molecular Weight 144.17 g/mol Well within the "Rule of Three" (<300 Da), ensuring it is small enough to explore diverse chemical space within a binding pocket.
cLogP (Predicted) ~0.8Meets the cLogP ≤ 3 criterion, suggesting good aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors 1 (Hydroxyl group)Provides a key vector for establishing specific non-covalent interactions and serves as a primary point for synthetic elaboration.
Hydrogen Bond Acceptors 3 (Ester carbonyl, Hydroxyl)Offers multiple points for hydrogen bonding, increasing the probability of specific binding events.
Reactive Moiety α,β-unsaturated esterActs as a soft electrophile (Michael acceptor), capable of reacting with soft nucleophiles like the thiol group of Cysteine.
Proposed Mechanism of Covalent Modification

The primary mechanism of action for Ethyl 4-hydroxypent-2-enoate as a covalent fragment is through a Michael addition reaction. The α,β-unsaturated ester is an electrophilic center that is susceptible to nucleophilic attack by a deprotonated Cysteine residue (thiolate) on the target protein. This forms a stable carbon-sulfur bond, covalently linking the fragment to the protein.

The reaction's favorability is dependent on the pKa of the target Cysteine residue, which is influenced by its local microenvironment within the protein structure. A lowered pKa increases the concentration of the more nucleophilic thiolate anion, accelerating the reaction.

G cluster_0 Protein Target cluster_1 Fragment cluster_2 Covalent Adduct Cys_SH Protein-Cys-S⁻H⁺ Adduct Protein-Cys-S-Fragment Cys_SH->Adduct Michael Addition (Nucleophilic Attack) Fragment Ethyl 4-hydroxypent-2-enoate Fragment->Adduct

Figure 1: Covalent modification of a Cysteine residue by Ethyl 4-hydroxypent-2-enoate via a Michael addition reaction.

Experimental Workflow and Protocols

Screening for covalent fragments requires a specialized workflow that differs from non-covalent screening. The primary goal is to directly detect the formation of a covalent adduct. The workflow below outlines a robust strategy for identifying and validating protein targets for Ethyl 4-hydroxypent-2-enoate.

FBDD_Workflow cluster_workflow Covalent FBDD Screening Workflow A Primary Screen: Intact Protein Mass Spectrometry B Hit Confirmation: LC-MS/MS Peptide Mapping A->B Identify mass shift C Biophysical Validation: Surface Plasmon Resonance (SPR) B->C Confirm site of modification D Structural Biology: Co-crystallography C->D Determine binding kinetics E Hit-to-Lead Optimization D->E Visualize binding pose

Figure 2: A typical workflow for screening and validating covalent fragments.

Protocol 1: Primary Screening via Intact Protein Mass Spectrometry

Objective: To rapidly identify if Ethyl 4-hydroxypent-2-enoate forms a covalent adduct with the target protein by detecting the expected mass shift.

Rationale: This is a direct and unambiguous method for detecting covalent modification. The mass of the protein will increase by exactly the mass of the fragment (144.17 Da) if a 1:1 adduct is formed.

Materials:

  • Target protein stock solution (e.g., 1 mg/mL in 50 mM HEPES, pH 7.4)

  • Ethyl 4-hydroxypent-2-enoate stock solution (100 mM in DMSO)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M Dithiothreitol (DTT)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, prepare the "Reaction" sample:

      • 10 µL of target protein (e.g., to a final concentration of 10 µM)

      • X µL of Assay Buffer

      • 1 µL of Ethyl 4-hydroxypent-2-enoate (to a final concentration of 100-200 µM, ensuring DMSO is ≤1%)

    • Prepare a "Control" sample with 1 µL of DMSO instead of the fragment solution.

  • Incubation: Incubate both tubes at room temperature for a defined period (e.g., 1, 4, or 24 hours). The incubation time should be optimized based on the expected reactivity.

  • Quenching (Optional but Recommended): Add a high concentration of a quenching agent like DTT to consume any unreacted fragment and stop the reaction.

  • Sample Desalting: Prior to MS analysis, desalt the protein sample using a C4 ZipTip or equivalent to remove non-volatile salts. Elute directly into the MS infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode over a mass range that encompasses the unmodified protein and the expected adduct.

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.

  • Data Analysis: Compare the deconvoluted mass from the "Reaction" sample to the "Control" sample. A mass increase of 144.17 ± 0.5 Da is considered a positive hit.

Protocol 2: Hit Confirmation via LC-MS/MS Peptide Mapping

Objective: To identify the specific amino acid residue(s) modified by the fragment.

Rationale: While intact mass analysis confirms if a reaction occurred, peptide mapping reveals where it occurred. This is crucial for structure-activity relationship (SAR) studies and confirming that the modification is at a specific, intended site rather than a non-specific, highly reactive residue.

Materials:

  • Confirmed protein-fragment adduct from Protocol 1.

  • Denaturation/Reduction Buffer: 6 M Guanidine-HCl, 100 mM Tris, 10 mM DTT, pH 8.0.

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA).

  • Protease (e.g., Trypsin).

  • LC-MS/MS system.

Procedure:

  • Denature, Reduce, and Alkylate:

    • Take the adduct sample and the control sample.

    • Add Denaturation/Reduction Buffer and incubate for 1 hour at 37°C.

    • Add IAA solution and incubate for 30 minutes in the dark to cap all non-modified Cysteine residues.

  • Buffer Exchange and Digestion:

    • Remove the denaturing agents via buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Add Trypsin (typically at a 1:50 protease:protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a C18 analytical column.

    • Run a gradient to separate the peptides.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where it performs an MS1 scan followed by MS2 (fragmentation) scans on the most abundant peptide ions.

  • Data Analysis:

    • Use proteomics software (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

    • Specify a variable modification on Cysteine (or other potential nucleophiles) corresponding to the mass of the fragment (+144.17 Da).

    • The software will identify the peptide containing the modification and pinpoint the exact residue based on the fragmentation pattern (b- and y-ions).

Protocol 3: Biophysical Validation and Kinetic Analysis using SPR

Objective: To confirm the binding interaction and measure the kinetics of the covalent reaction.

Rationale: Surface Plasmon Resonance (SPR) can provide real-time data on the binding event. For a covalent inhibitor, a characteristic sensorgram is expected, showing an initial reversible binding followed by a time-dependent increase in signal as the covalent bond forms, resulting in a very slow dissociation rate.

Materials:

  • SPR instrument (e.g., Biacore, a Cytiva company).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein and fragment.

  • SPR running buffer.

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling, creating a stable surface.

  • Fragment Injection:

    • Inject a series of concentrations of Ethyl 4-hydroxypent-2-enoate over the protein surface and a reference flow cell.

    • Use a sufficiently long association and dissociation time to observe the covalent reaction.

  • Data Analysis:

    • The resulting sensorgrams will likely not fit a simple 1:1 binding model.

    • Fit the data to a "two-state reaction" or "covalent binding" model, which accounts for an initial reversible binding step (governed by KD) followed by an irreversible covalent modification step (governed by the rate constant kinact).

    • The key output parameter is the inactivation efficiency, kinact/KD .

Table 2: Expected SPR Kinetic Parameters for a Covalent Fragment

ParameterDescriptionExpected Value/Observation
KD Dissociation constant of the initial non-covalent complex.µM to mM range, typical for fragments.
kinact Maximum rate of covalent bond formation.Dependent on fragment reactivity and nucleophile pKa.
koff Dissociation rate constant.Approaches zero, as the covalent bond is essentially irreversible.

Conclusion and Future Directions

Ethyl 4-hydroxypent-2-enoate represents a promising chemical tool for covalent FBDD. Its simple structure, FBDD-compliant properties, and bifunctional nature—containing both a reactive Michael acceptor and a hydroxyl group for synthetic elaboration—make it an attractive starting point. The hydroxyl group serves as an ideal vector for "fragment growing" or "linking" strategies during hit-to-lead optimization. By following the integrated workflow of mass spectrometry, SPR, and ultimately structural biology, researchers can effectively utilize this fragment to identify and validate novel druggable hotspots, paving the way for the development of potent and selective covalent inhibitors.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today. [Link]

  • Keeley, A., & Ábrányi-Balogh, P. (2022). Covalent fragment-based drug discovery. RSC Medicinal Chemistry. [Link]

  • Bara, G., & Brik, A. (2022). Covalent Inhibition in Drug Discovery. Chemical Reviews. [Link]

  • Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine. [Link]

  • An, H., & Pinto, B. M. (2018). Covalent Modification of Proteins: An Overview. Methods in Molecular Biology. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Polymerization of Ethyl 4-hydroxypent-2-enoate During Purification

Welcome to the technical support guide for managing the purification of Ethyl 4-hydroxypent-2-enoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing the purification of Ethyl 4-hydroxypent-2-enoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols to prevent unwanted polymerization, ensuring the integrity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the common challenges associated with this monomer.

Part 1: Understanding the Core Problem

Q1: Why is Ethyl 4-hydroxypent-2-enoate so prone to polymerization?

The susceptibility of Ethyl 4-hydroxypent-2-enoate to polymerization is rooted in its molecular structure. As an acrylate derivative, it contains a carbon-carbon double bond (alkene) that is activated by an adjacent ester group. This electron-withdrawing effect makes the double bond highly susceptible to free-radical addition, which is the initiating step of a rapid, often exothermic, chain-reaction polymerization. Factors such as heat, ultraviolet (UV) light, and the presence of radical-generating impurities can trigger this process.[1][2]

Q2: What are the common signs of polymerization to watch for during an experiment?

Detecting the onset of polymerization early is critical to preventing the loss of an entire batch. Key indicators include:

  • Increased Viscosity: The liquid becomes noticeably thicker or syrupy.

  • Gel or Solid Formation: The appearance of insoluble gels or complete solidification of the material.

  • Heat Generation: The reaction vessel becomes warm or hot to the touch due to the exothermic nature of polymerization.

  • Cloudy Appearance: The initially clear liquid may turn hazy or opaque.[2]

Q3: What specific factors in my purification workflow could be initiating polymerization?

Several factors during standard purification procedures can inadvertently initiate polymerization:

  • Heat: Thermal energy, especially during distillation, is sufficient to cause spontaneous polymerization of acrylates even in the absence of an initiator.[1][3]

  • Contaminants: Trace impurities in your crude product or solvents can act as initiators. These include peroxides (often found in aged ethers like THF or diethyl ether), residual catalysts, or acidic impurities which can promote polymerization.[4][5]

  • Oxygen Level: The role of oxygen is complex. While it is essential for the function of common phenolic inhibitors like MEHQ, it can also contribute to the formation of peroxides under certain conditions, which are potent initiators.[1][6]

  • Light: Exposure to UV radiation, including direct sunlight, can generate free radicals and initiate polymerization.[2]

  • Stationary Phase in Chromatography: The surface of silica gel or alumina can have acidic sites or contain metal impurities that may trigger polymerization on the column.

Part 2: Preventative Measures & Inhibitor Selection

Q4: What are polymerization inhibitors and how do they function?

Polymerization inhibitors are chemical compounds that are added in small quantities (typically parts-per-million) to monomers to prevent spontaneous polymerization. They function by acting as radical scavengers . In a free-radical polymerization, a propagating radical at the end of a growing polymer chain is highly reactive. An inhibitor molecule intercepts this radical, reacting with it to form a stable, non-reactive species. This terminates the chain reaction and "inhibits" further polymer growth.

Q5: Which inhibitors are recommended for Ethyl 4-hydroxypent-2-enoate and what are their mechanisms?

Several inhibitors are effective for stabilizing acrylates. The choice depends on the purification method and downstream application.

Inhibitor NameAbbreviationTypical Concentration (ppm)MechanismKey Considerations
Monomethyl Ether of Hydroquinone MEHQ50 - 200Radical ScavengerRequires the presence of dissolved oxygen to be effective.[2][6] Ideal for storage and low-temperature applications.
Hydroquinone HQ200 - 1000Radical ScavengerAlso requires oxygen. Can be more effective than MEHQ in some systems.[1]
Phenothiazine PTZ200 - 1000Radical ScavengerHighly effective at elevated temperatures, making it an excellent choice for distillation.[7][8] Does not rely on oxygen.[4]
2,6-Di-tert-butyl-p-cresol BHT200 - 1000Radical ScavengerA hindered phenol that is useful as a soluble inhibitor in organic solvents, for example, during chromatography.[2]

Q6: How do I choose the right inhibitor for distillation versus chromatography?

The choice of inhibitor is critically linked to the purification conditions, particularly the temperature.

  • For Vacuum Distillation: High temperatures are unavoidable. Phenothiazine (PTZ) is the recommended inhibitor as it maintains its efficacy at the elevated temperatures required for distillation.[8] MEHQ and HQ are less effective at high temperatures.

  • For Flash Chromatography: This is performed at or near ambient temperature. MEHQ or BHT are suitable choices. BHT can be particularly useful as it can be added to the eluent to provide continuous protection while the compound is on the column.

Q7: What is the specific role of oxygen in preventing polymerization?

For phenolic inhibitors like MEHQ and HQ, dissolved oxygen is a crucial co-stabilizer. The inhibitor molecule (a phenol) donates a hydrogen atom to a reactive polymer radical, terminating it. In the process, the inhibitor itself becomes a radical. Oxygen reacts with this inhibitor radical, regenerating the original inhibitor and forming a peroxide radical that is less reactive towards initiating a new polymer chain. This creates a catalytic cycle that allows a small amount of inhibitor to be effective over a long period.[2][6] For this reason, acrylates stabilized with MEHQ or HQ should never be stored under an inert atmosphere (e.g., nitrogen or argon) as this will render the inhibitor ineffective.[2]

Part 3: Troubleshooting & Experimental Protocols

Q8: My monomer polymerized during vacuum distillation. What went wrong and how can I fix it?

Polymerization during distillation is a common and dangerous issue, often resulting from a combination of high temperature and the concentration of impurities. Here is a robust protocol to prevent this.

  • Pre-treatment to Remove Acids: Before distilling, pass the crude Ethyl 4-hydroxypent-2-enoate through a short plug of basic alumina. This will remove acidic impurities that can initiate polymerization.[5]

  • Add a High-Temperature Inhibitor: To the flask containing the crude, pre-treated monomer, add an appropriate amount of Phenothiazine (PTZ), typically around 500-1000 ppm.[5][8]

  • Set Up for Vacuum Distillation: Use a high-quality vacuum to lower the boiling point of the monomer, thereby reducing thermal stress. Ensure all joints are well-sealed.

  • Introduce a Gentle Air Bleed: Use a needle valve or a long capillary tube to introduce a very fine stream of air into the distillation flask. This prevents bumping and, if any oxygen-dependent inhibitors are present, ensures their function.

  • Control the Heating: Heat the distillation flask gently and evenly using an oil bath. Avoid aggressive heating, which can create localized hot spots. Do not distill the monomer to dryness, as this can concentrate potentially explosive peroxide impurities.

  • Stabilize the Receiving Flask: Add a small amount of inhibitor (MEHQ or PTZ) to the receiving flask before starting the distillation. It is also advisable to cool the receiving flask in an ice bath to rapidly quench the purified, hot distillate.

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Purification Crude Crude Product Pretreat Pass through Basic Alumina (Removes acidic impurities) Crude->Pretreat AddInhibitor Add High-Temp Inhibitor (e.g., 500 ppm PTZ) Pretreat->AddInhibitor Setup Assemble Apparatus (High Vacuum, Gentle Air Bleed) AddInhibitor->Setup Heat Gentle, Even Heating (Avoid distilling to dryness) Setup->Heat Collect Collect Distillate in Inhibitor-Containing Flask Heat->Collect Store Store Purified Product with MEHQ under Air Collect->Store caption Workflow for Stabilized Vacuum Distillation.

Q9: I am using flash chromatography for purification. What specific precautions should I take?

Flash chromatography avoids high temperatures but introduces other risks, such as polymerization catalyzed by the stationary phase.

  • Select Stationary Phase: Use fresh, high-purity silica gel (230-400 mesh).[9] If the compound shows high sensitivity, consider using deactivated (e.g., triethylamine-washed) silica.

  • Prepare Eluent with Inhibitor: Dissolve a soluble, relatively non-polar inhibitor like BHT (e.g., 200 ppm) directly into your eluent mixture (e.g., Hexanes:Ethyl Acetate). This ensures the monomer is protected as it travels through the column.

  • Column Packing and Loading: Pack the column as usual.[9] Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.[9]

  • Elution and Monitoring: Run the column promptly, avoiding long exposure to ambient or direct light. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Stabilization: Once the pure fractions are identified, pool them together. Immediately add a storage inhibitor like MEHQ (e.g., 100 ppm) to the pooled solution before removing the solvent. This is a critical step to ensure the concentrated product remains stable.

  • Solvent Removal: Remove the chromatography solvents under reduced pressure using a rotary evaporator, keeping the bath temperature as low as possible.

Q10: How can I remove inhibitors after purification if they interfere with my downstream application?

If your subsequent reaction is sensitive to inhibitors (e.g., a polymerization reaction), they must be removed.

  • Removal of Phenolic Inhibitors (HQ, MEHQ): The most common method is to wash the compound (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous sodium hydroxide solution (e.g., 5% NaOH). The basic solution deprotonates the acidic phenol, pulling it into the aqueous layer. Follow this with a water or brine wash to remove residual NaOH, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Column Filtration: Passing the monomer through a column of activated basic alumina is also an effective way to remove phenolic inhibitors. Commercially available inhibitor-remover columns are also an option.

  • Important: Use inhibitor-free monomer immediately after purification, as it will be highly prone to polymerization.

Q11: What are the best practices for storing purified Ethyl 4-hydroxypent-2-enoate?

Proper storage is essential to maintain the quality of the purified monomer.

  • Inhibitor: Ensure the monomer contains an effective concentration of a storage inhibitor, typically 50-200 ppm of MEHQ.

  • Atmosphere: Store the container with an air headspace. Do not store under inert gas. Oxygen is required for MEHQ to function correctly.[2]

  • Temperature: Store in a cool, dark, and well-ventilated area, typically between 15°C and 25°C. Avoid freezing, as this can cause the inhibitor to crystallize and separate, creating uninhibited zones in the monomer.[2]

  • Container: Use an opaque or amber-colored container to protect the monomer from light.[2]

  • Inventory: Employ a "first-in, first-out" inventory system to ensure older stock is used first, minimizing the risk of inhibitor depletion over time.[2]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Inhibition) Initiator Initiator (Heat, Light) Radical Radical (R•) Initiator->Radical forms Monomer Monomer (M) Radical->Monomer attacks Chain Growing Chain (R-M•) Chain_n Longer Chain (R-M-M•) Chain->Monomer attacks Inhibitor Inhibitor (Inh-H) Chain->Inhibitor reacts with Terminated Terminated Chain (R-M-H) StableRadical Stable Radical (Inh•) caption Mechanism of Free-Radical Polymerization and Inhibition.

References

  • BenchChem. (2025). Commercial availability of ethyl (2S)
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2012). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.).
  • ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • ResearchGate. (n.d.).
  • University of Pennsylvania ScholarlyCommons. (n.d.).
  • Carnegie Mellon University. (n.d.).
  • ResearchGate. (2013).
  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Minimizing Dehydration Side Reactions of Ethyl 4-hydroxypent-2-enoate

Welcome to the technical support center for the synthesis and handling of Ethyl 4-hydroxypent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of Ethyl 4-hydroxypent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the dehydration of this versatile β-hydroxy ester. Our goal is to provide you with the expertise and practical solutions to minimize unwanted side reactions and maximize the yield and purity of your desired product.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary dehydration byproduct I should be concerned about?

A1: The major dehydration byproduct is Ethyl (2E,4E)-penta-2,4-dienoate. This occurs through the elimination of a water molecule from Ethyl 4-hydroxypent-2-enoate, forming a conjugated diene system which is energetically favorable.[1][2]

Q2: At what stage of my process is dehydration most likely to occur?

A2: Dehydration can occur during the synthesis, workup, and purification steps. It is particularly prevalent under acidic or basic conditions, and at elevated temperatures.[2][3][4]

Q3: Can I visually identify the presence of the dehydration byproduct?

A3: While significant amounts of the conjugated diene byproduct might impart a slight yellow color to your product, visual identification is unreliable. Chromatographic and spectroscopic methods are necessary for accurate detection and quantification.

Q4: What is the key to preventing dehydration?

A4: The key is to maintain mild reaction and purification conditions. This includes careful control of temperature, pH, and the choice of catalysts and solvents.

II. Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions to minimize the formation of Ethyl (2E,4E)-penta-2,4-dienoate.

Problem 1: High Levels of Dehydration Byproduct Detected After Synthesis
Potential Cause Explanation Recommended Solution
Excessively Acidic or Basic Reaction Conditions Both strong acids and bases can catalyze the elimination of the hydroxyl group.[1][2][3] The reaction proceeds via an E1 or E2 mechanism, which is accelerated by protonation of the hydroxyl group (acid-catalyzed) or deprotonation of the α-carbon (base-catalyzed).[4][5][6]- Maintain a neutral or slightly acidic pH (4-6). Use a buffered system if necessary. - If an acid catalyst is required, opt for a weaker, non-oxidizing acid like phosphoric acid over sulfuric acid.[7][8] - For base-catalyzed reactions, use a non-nucleophilic, sterically hindered base to favor the desired reaction over elimination.[9]
High Reaction Temperature Dehydration reactions are entropically favored and are therefore more prevalent at higher temperatures.[4]- Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature. - For exothermic reactions, ensure efficient cooling and slow addition of reagents.
Inappropriate Solvent Choice Polar protic solvents can facilitate dehydration by stabilizing the transition state of the elimination reaction.- Utilize aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. - If a protic solvent is necessary, consider using a less polar one or a mixture with an aprotic solvent.[10]
Problem 2: Increased Dehydration During Workup and Purification
Potential Cause Explanation Recommended Solution
Acidic or Basic Aqueous Wash Washing with strong acidic or basic solutions during the workup can induce dehydration.- Use a saturated sodium bicarbonate solution for neutralization, followed by a brine wash. Avoid strong acids or bases.
High Temperatures During Solvent Removal Prolonged exposure to heat during rotary evaporation can lead to thermal decomposition and dehydration.- Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C).
Acidic Stationary Phase in Column Chromatography Standard silica gel is slightly acidic and can promote dehydration of the β-hydroxy ester during purification.- Neutralize the silica gel before use. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a non-volatile base like triethylamine (e.g., 0.1-1% v/v), then packing the column. - Alternatively, use a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica.

III. Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • Weigh the required amount of silica gel (230-400 mesh) into a beaker.

  • Prepare an eluent mixture (e.g., 95:5 Hexanes:Ethyl Acetate) containing 0.5% (v/v) triethylamine.

  • Create a slurry by adding the eluent mixture to the silica gel.

  • Gently stir the slurry for 15-20 minutes to ensure thorough neutralization.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the packed column with the mobile phase (without triethylamine, unless required for elution) before loading the sample.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC plate: Use silica gel coated plates.

  • Spot the plate: Apply a small spot of the reaction mixture and a co-spot with the starting material and the purified product (if available).

  • Develop the plate: Use a suitable solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Visualize the spots: Use a UV lamp (if compounds are UV active) and/or an appropriate staining agent (e.g., potassium permanganate stain).

  • Analyze the results: The desired product, Ethyl 4-hydroxypent-2-enoate, will have a different Rf value than the starting materials and the less polar dehydration byproduct.

IV. Visualization of Reaction Pathways

Dehydration_Pathway cluster_main Desired Reaction Pathway cluster_side Dehydration Side Reaction Reactants Ethyl 4-oxopentanoate + Reducing Agent Product Ethyl 4-hydroxypent-2-enoate Reactants->Product Controlled Conditions (Low Temp, Neutral pH) Byproduct Ethyl (2E,4E)-penta-2,4-dienoate Product->Byproduct Heat, Acid, or Base

Caption: Desired reaction versus dehydration side reaction.

Troubleshooting_Workflow Start High Dehydration Detected Check_Synthesis Review Synthesis Conditions Start->Check_Synthesis Check_Workup Review Workup/Purification Start->Check_Workup Temp High Temperature? Check_Synthesis->Temp Yes pH Acidic/Basic? Check_Synthesis->pH No Silica Acidic Silica? Check_Workup->Silica Reduce_Temp Lower Reaction Temperature Temp->Reduce_Temp Solvent Protic Solvent? pH->Solvent No Adjust_pH Use Buffer / Weaker Reagents pH->Adjust_pH Solvent->Check_Workup No Change_Solvent Switch to Aprotic Solvent Solvent->Change_Solvent Neutralize_Silica Neutralize Silica Gel Silica->Neutralize_Silica End Minimized Dehydration Silica->End No Reduce_Temp->Check_Workup Adjust_pH->Check_Workup Change_Solvent->Check_Workup Neutralize_Silica->End

Caption: Troubleshooting workflow for dehydration.

V. Analytical Methods for Monitoring

Accurate monitoring of your reaction is crucial for minimizing side reactions. The following table outlines recommended analytical techniques.

Technique Purpose Key Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.The dehydration byproduct is less polar and will have a higher Rf value than the desired product.
Gas Chromatography (GC) Quantitative analysis of product and byproduct ratios.Use a suitable column (e.g., polar capillary column) and temperature program to achieve good separation.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, especially for non-volatile impurities.A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is often effective.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of product and identification of byproducts.The appearance of new olefinic proton signals and the disappearance of the hydroxyl proton signal can indicate dehydration.
Mass Spectrometry (MS) Determination of molecular weights and fragmentation patterns.[11]Can be coupled with GC or LC for enhanced separation and identification.[12]

VI. References

  • Fiveable. (2025, August 15). Base-Catalyzed Dehydration Definition. Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2016, June 13). Alcohol Effect and the Related Mechanism on Fructose Dehydration into 5-Hydroxymethylfurfural in the Deep Eutectic Solvent of [Emim]Cl/Alcohol. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • YouTube. (2020, April 26). base catalyzed aldol. Retrieved from [Link]

  • YouTube. (2011, September 21). Aldol Condensation: Dehydration of the Aldol Addition Product. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • NIH. (2020, October 15). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of various α-hydroxy esters a | Download Table. Retrieved from [Link]

  • Google Patents. (n.d.). US3182077A - Dehydration of hydroxy esters. Retrieved from

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Chemsrc. (n.d.). ethyl 4-hydroxypent-2-enoate | CAS#:10150-92-2. Retrieved from [Link]

  • Chemistry Steps. (2020, April 1). Aldol Condensation – Dehydration of Aldol Addition Product. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Biblioteka Nauki. (2008, December 19). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. Retrieved from [Link]

  • A Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). THE DEHYDRATION OF ALCOHOLS. Retrieved from [Link]

  • ACS Publications. (2022, October 14). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Quora. (2021, May 6). How to prevent beta hydride elimination. Retrieved from [Link]

  • NIH. (2025, September 10). Electrochemical Dehydration Reaction. PMC. Retrieved from [Link]

  • YouTube. (2025, September 26). Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 7. Retrieved from [Link]

  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • PubMed. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 8). 14.2.4: β-Elimination Reactions. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 4-hydroxypentanoate | C7H14O3 | CID 13855302. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link]

  • Synapse. (2025, July 22). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. Retrieved from [Link]

  • Tamralipta Mahavidyalaya. (n.d.). Elimination Reactions. Retrieved from [Link]

  • MDPI. (2025, April 15). Catalysts, Volume 15, Issue 4 (April 2025) – 110 articles. Retrieved from [Link]

  • (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]

  • (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethyl 4-hydroxypent-2-enoate Yield

Welcome to the Technical Support Center for the synthesis of Ethyl 4-hydroxypent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-hydroxypent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on optimizing the reaction temperature to maximize the yield and purity of your target molecule.

Introduction: The Critical Role of Temperature

The synthesis of Ethyl 4-hydroxypent-2-enoate, a valuable building block in organic synthesis, typically involves the nucleophilic addition of a methyl organometallic reagent to an α,β-unsaturated ester, namely ethyl (E)-4-oxobut-2-enoate. The reaction temperature is arguably the most critical parameter in this synthesis, directly influencing the reaction's regioselectivity, rate, and the formation of undesirable byproducts. This guide will delve into the mechanistic underpinnings of temperature effects and provide actionable protocols to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of Ethyl 4-hydroxypent-2-enoate, with a focus on temperature-related solutions.

Q1: My reaction yield is consistently low. What is the most likely cause related to temperature?

Low yields are often a direct consequence of suboptimal reaction temperatures. The primary synthetic routes to Ethyl 4-hydroxypent-2-enoate are the Grignard and Reformatsky reactions. Both are highly sensitive to temperature.

  • For Grignard Reactions: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to ethyl (E)-4-oxobut-2-enoate can result in two main products: the desired 1,2-addition product (Ethyl 4-hydroxypent-2-enoate) and the undesired 1,4-conjugate addition product. Lower temperatures, typically between -78 °C and -40 °C, significantly favor the kinetic 1,2-addition product.[1][2] As the temperature increases, the rate of the thermodynamically favored 1,4-addition increases, leading to a mixture of products and a lower yield of the desired compound.

  • For Reformatsky-type Reactions: While less common for this specific transformation, the reaction of an appropriate zinc enolate with acetaldehyde would also be temperature-dependent. Higher temperatures can lead to side reactions such as dehydration of the desired product or self-condensation of the starting materials.[3][4]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_temp Was the reaction temperature strictly maintained at or below -40°C? start->check_temp temp_high High temperature likely favored 1,4-addition or other side reactions. check_temp->temp_high No check_reagents Are Grignard reagent and ethyl 4-oxobut-2-enoate of high purity and anhydrous? check_temp->check_reagents Yes optimize_temp Action: Perform small-scale reactions at -78°C, -60°C, and -40°C to determine optimal temperature. temp_high->optimize_temp success Improved Yield optimize_temp->success reagents_impure Impurities or moisture can quench the Grignard reagent. check_reagents->reagents_impure No check_reagents->success Yes purify_reagents Action: Use freshly prepared or titrated Grignard reagent. Ensure all glassware and solvents are rigorously dried. reagents_impure->purify_reagents purify_reagents->success

Caption: Troubleshooting workflow for low yield in Ethyl 4-hydroxypent-2-enoate synthesis.

Q2: I am observing a significant amount of a byproduct with a different retention time in my TLC/LC-MS analysis. What could it be?

The most probable byproduct, especially if the reaction temperature was not sufficiently low, is the 1,4-conjugate addition product, ethyl 4-methyl-3-oxobutanoate.

CompoundStructureTypical Polarity
Ethyl 4-hydroxypent-2-enoate (Desired Product)CC(O)C=CC(=O)OCCMore Polar
Ethyl 4-methyl-3-oxobutanoate (1,4-Addition Byproduct)CC(C)C(=O)CCOOCCLess Polar

As shown in the table, the desired product has a free hydroxyl group, making it more polar than the 1,4-addition product, which contains a ketone. This difference in polarity can be used to separate the two compounds via column chromatography.

Q3: My reaction seems to stall and does not go to completion, even with excess Grignard reagent. Could temperature be a factor?

While a very low temperature is crucial for selectivity, an excessively low temperature can significantly slow down the reaction rate to the point of it stalling. There is a delicate balance between selectivity and reaction rate that needs to be optimized for each specific setup.

  • Kinetic vs. Thermodynamic Control: At very low temperatures (e.g., below -78 °C), the rate of both 1,2- and 1,4-addition will be very slow. If the reaction does not proceed to completion within a reasonable timeframe, a slight and carefully controlled increase in temperature (e.g., to -60 °C) might be necessary to achieve a reasonable reaction rate while still favoring the desired 1,2-addition.

Q4: After quenching the reaction, I notice a complex mixture of products, some of which are of higher molecular weight. What could be happening?

The formation of higher molecular weight byproducts can be attributed to several factors, many of which are exacerbated by elevated temperatures:

  • Enolization and Aldol Condensation: The Grignard reagent is a strong base and can deprotonate the α-carbon of the starting ester or the product, leading to enolate formation and subsequent aldol-type condensation reactions.[5]

  • Polymerization: The α,β-unsaturated nature of both the starting material and the product makes them susceptible to polymerization, especially in the presence of unquenched Grignard reagent or upon acidic workup at elevated temperatures.

To mitigate these side reactions, it is crucial to maintain a low temperature throughout the reaction and during the quenching process. A slow, dropwise addition of a saturated aqueous solution of ammonium chloride at low temperature is recommended for quenching.[5]

Experimental Protocols for Temperature Optimization

The following is a general protocol for the synthesis of Ethyl 4-hydroxypent-2-enoate via a Grignard reaction, with a focus on temperature optimization.

Materials:

  • Ethyl (E)-4-oxobut-2-enoate

  • Methylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Experimental Workflow Diagram:

Experimental_Workflow setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2 or Ar) reagents Add Ethyl (E)-4-oxobut-2-enoate to anhydrous THF setup->reagents cool Cool solution to the desired temperature (-78°C, -60°C, or -40°C) reagents->cool grignard_add Slow, dropwise addition of Methylmagnesium bromide cool->grignard_add stir Stir at the set temperature for 1-2 hours (Monitor by TLC) grignard_add->stir quench Quench at low temperature with saturated aq. NH4Cl stir->quench workup Aqueous workup and extraction quench->workup purify Drying, solvent removal, and purification (Column Chromatography) workup->purify analyze Characterization and Yield Determination purify->analyze

Caption: A generalized experimental workflow for the synthesis of Ethyl 4-hydroxypent-2-enoate.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve ethyl (E)-4-oxobut-2-enoate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to the desired starting temperature (-78 °C is recommended for the initial trial).

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1-1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: While maintaining a low temperature, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Temperature Optimization Table:

Temperature (°C)Expected OutcomePotential Issues
-78 Highest selectivity for 1,2-addition. Cleanest reaction profile.Very slow reaction rate, may not go to completion.
-60 Good balance between selectivity and reaction rate.Slight increase in 1,4-addition byproduct may be observed.
-40 Faster reaction rate.Significant formation of 1,4-addition byproduct is likely.
0 to Room Temp. Rapid reaction, but likely to yield a complex mixture of products with low yield of the desired compound.Dominated by 1,4-addition, enolization, and polymerization.

Conclusion

The successful synthesis of Ethyl 4-hydroxypent-2-enoate is highly dependent on the precise control of reaction temperature. By understanding the underlying principles of kinetic versus thermodynamic control and the potential for side reactions, researchers can effectively troubleshoot and optimize their experimental conditions. We recommend starting at a low temperature (-78 °C) and carefully adjusting as needed to achieve the optimal balance between reaction rate and selectivity.

References

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction. Chem 355 Jasperse.
  • The Grignard Reaction. University of Missouri–St. Louis.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. National Center for Biotechnology Information. [Link]

  • Synthesis of α,β-unsaturated carboxylic acids and esters.
  • 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses. [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Publishing. [Link]

  • Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. ACS Omega. [Link]

  • Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. SciSpace. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

Sources

Optimization

Troubleshooting low yields in Horner-Wadsworth-Emmons olefination of hydroxy ketones

Ticket ID: HWE-HK-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Overview: Why is your yield low? You are likely experiencing a "Proton Inventory Mismatch." In a standard Horner-Wadsworth-E...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HWE-HK-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview: Why is your yield low?

You are likely experiencing a "Proton Inventory Mismatch."

In a standard Horner-Wadsworth-Emmons (HWE) reaction using sodium hydride (NaH), the base is intended to deprotonate the phosphonate (


-proton pKa 

18-19). However, a free hydroxyl group on your ketone substrate is also acidic (pKa

16-18).

The Failure Mode:

  • Quenching: The hydroxyl group consumes the base or the generated phosphonate carbanion.

  • Enolization: Unlike aldehydes, ketones are prone to enolization. Strong bases (NaH, LiHMDS) may deprotonate the

    
    -position of the ketone rather than the phosphonate, leading to recovered starting material or self-condensation.
    
  • Hemiacetal Formation: Hydroxy ketones exist in equilibrium with cyclic hemiacetals, which are electrophilically dead toward HWE reagents.

Visualizing the Competition

The following diagram illustrates the kinetic competition causing your low yields.

HWE_Failure_Analysis Base Strong Base (NaH / LiHMDS) Phosphonate Phosphonate (pKa ~19) Base->Phosphonate Desired Path Substrate Hydroxy Ketone (pKa ~17) Base->Substrate Fast Kinetic Path (Proton Quench) Desired Phosphonate Carbanion (Reactive Species) Phosphonate->Desired Undesired Alkoxide / Enolate (Unreactive/Side Rxn) Substrate->Undesired Product Olefination Product Substrate->Product Slow (Steric Bulk) Desired->Substrate Nucleophilic Attack Desired->Undesired Proton Transfer (Quench) Failure Recovered SM / Polymerization Undesired->Failure

Figure 1: Kinetic competition in standard HWE conditions. The base preferentially reacts with the most acidic proton (the alcohol), quenching the reaction.

Troubleshooting Protocols

Strategy A: The Masamune-Roush Conditions (Recommended)

Best for: Base-sensitive substrates, free alcohols, and substrates prone to epimerization.

This method avoids strong bases entirely. It utilizes Lithium Chloride (LiCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Mechanism: Li


 coordinates to the phosphonate carbonyls, increasing the acidity of the 

-protons. This allows a weaker base (DBU) to deprotonate the phosphonate without deprotonating the free alcohol or enolizing the ketone.
Protocol 1: Masamune-Roush HWE[1][2]
  • Preparation: Flame-dry all glassware. Use anhydrous Acetonitrile (MeCN).

  • Reagents:

    • Phosphonate (1.2 - 1.5 equiv)

    • LiCl (dry, 1.5 - 2.0 equiv)

    • DBU (1.2 - 1.5 equiv)

    • Hydroxy Ketone (1.0 equiv)

  • Workflow:

    • Step 1: Suspend anhydrous LiCl in MeCN at room temperature (RT).

    • Step 2: Add the Phosphonate.[3] Stir for 10-15 mins to ensure chelation.

    • Step 3: Add DBU. The solution may turn slightly yellow/clear. Stir for 10 mins.

    • Step 4: Add the Hydroxy Ketone (dissolved in minimal MeCN) dropwise.

    • Step 5: Monitor via TLC.[1] If sluggish (due to ketone sterics), warm to 40°C.

  • Workup: Quench with saturated NH

    
    Cl. The product is often cleaner than NaH methods because phosphate byproducts are water-soluble.[4]
    
Strategy B: The "Dianion" Approach (High Risk/High Reward)

Best for: Simple substrates where protection is impossible and Masamune-Roush is too slow due to steric hindrance.

If the ketone is sterically hindered, DBU may not be nucleophilic enough to drive the reaction. You must use excess strong base to deliberately deprotonate the alcohol first, then the phosphonate.

Protocol 2: Dianion Generation
  • Reagents: NaH (2.5 - 3.0 equiv).

  • Workflow:

    • Step 1: Suspend NaH in THF at 0°C.

    • Step 2: Add Hydroxy Ketone slowly. Evolution of H

      
       gas will occur. Stir 30 mins (Formation of Alkoxide).
      
    • Step 3: Add Phosphonate slowly. Stir 30 mins (Formation of Phosphonate anion).

    • Step 4: Warm to RT or Reflux.

    • Warning: This method risks retro-aldol fragmentation if the alcohol is

      
      -positioned.
      

Comparative Data: Condition Selection

Use this table to select the correct protocol for your specific substrate.

VariableStandard (NaH/THF)Masamune-Roush (LiCl/DBU)Still-Gennari (KHMDS/18-C-6)
Primary Use Simple AldehydesBase-Sensitive / Hydroxy Ketones Z-Selective Olefination
Base Strength Strong (pKa ~35)Mild (pKa ~12 effective)Strong (pKa ~26)
Free -OH Compatible? No (Requires Protection)Yes (Excellent)Poor (Quenches base)
Ketone Reactivity ModerateLow (May require heat)High
Major Side Reaction Enolization / EliminationSlow reaction rateEpimerization

Decision Logic for Hydroxy Ketones

Follow this logic flow to determine your next experimental step.

Troubleshooting_Flow Start Start: Low Yield on Hydroxy Ketone Q1 Is the Alcohol Protected? Start->Q1 Q2 Can it be protected (TBS/MOM)? Q1->Q2 No Sol_Protect Protect Alcohol -> Use NaH/THF (Standard HWE) Q1->Sol_Protect Yes (Check reagents) Q2->Sol_Protect Yes Q3 Is the Ketone Sterically Hindered? Q2->Q3 No (Labile/Sensitive) Sol_MR Use Masamune-Roush (LiCl / DBU / MeCN) Q3->Sol_MR No (Accessible) Sol_Force Use Dianion Strategy (2.5 eq NaH) or Ando Reagent (Z-selective) Q3->Sol_Force Yes (Bulky)

Figure 2: Decision matrix for optimizing reaction conditions based on substrate constraints.

Frequently Asked Questions (FAQ)

Q: I tried Masamune-Roush conditions, but the reaction is stuck at 50% conversion. Why? A: Ketones are less electrophilic than aldehydes. The LiCl/DBU system is mild.[5]

  • Fix: Add more LiCl (up to 3.0 equiv). Lithium acts as a Lewis acid to activate the ketone carbonyl. Alternatively, switch solvent from MeCN to THF (slower rate but different solubility profile) or gently heat to 40-50°C.

Q: Can I use the Still-Gennari reagent (trifluoroethyl phosphonate) with a free alcohol? A: Generally, no. The Still-Gennari protocol typically requires KHMDS and 18-crown-6, which are highly basic conditions incompatible with free alcohols.

  • Fix: If you need Z-selectivity with a free alcohol, use the Ando phosphonate (diaryl phosphonate). It is Z-selective and can often be used with milder bases (NaH or even DBU/NaI) compared to Still-Gennari reagents.

Q: My product is water-soluble. How do I remove the phosphate byproduct? A: This is a major advantage of HWE over Wittig. The phosphate byproduct (diethyl phosphate salt) is highly water-soluble.[2][4]

  • Fix: Ensure your aqueous workup is slightly basic (NaHCO

    
    ). The phosphate will stay in the aqueous layer, while your olefin extracts into organic (EtOAc/Ether). If your product is also water-soluble, use continuous extraction (DCM) or reverse-phase chromatography.
    

References

  • Wadsworth, W. S., & Emmons, W. D. (1961).[6] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[5][7] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Use of Methyl Bis(o-methylphenyl)phosphonoacetate. The Journal of Organic Chemistry, 62(7), 1934–1939. Link

Sources

Troubleshooting

Purification strategies for Ethyl 4-hydroxypent-2-enoate: Column chromatography vs distillation

Technical Support Center: Purification Strategies for Ethyl 4-hydroxypent-2-enoate Executive Summary: The Purification Dilemma Ethyl 4-hydroxypent-2-enoate presents a classic purification conflict in organic synthesis. A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Ethyl 4-hydroxypent-2-enoate

Executive Summary: The Purification Dilemma

Ethyl 4-hydroxypent-2-enoate presents a classic purification conflict in organic synthesis. As a


-hydroxy-

-unsaturated ester
, it contains a secondary allylic alcohol. This structural motif is chemically sensitive:
  • Thermal Instability: It is prone to acid-catalyzed or thermal dehydration to form the conjugated diene (Ethyl 2,4-pentadienoate).

  • Isomeric Complexity: Synthesis (e.g., via Horner-Wadsworth-Emmons or Cross-Metathesis) often yields a mixture of

    
     (trans) and 
    
    
    
    (cis) isomers, which possess distinct biological activities but similar physical properties.

This guide addresses the specific troubleshooting steps for the two primary purification routes: Vacuum Distillation (for scale/crude cleanup) and Column Chromatography (for isomer resolution/high purity).

Module 1: Vacuum Distillation Strategies

Best for: Large-scale removal of non-volatile byproducts (phosphine oxides, metal salts) or solvent removal. Risk Level: High (Thermal degradation).

Troubleshooting Guide: Distillation Issues

Q1: My product is turning yellow/brown and polymerizing in the pot. What is happening? Diagnosis: You are likely witnessing thermal dehydration followed by polymerization of the resulting diene. Corrective Action:

  • Add a Radical Inhibitor: Before heating, add 500–1000 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the pot. This arrests free-radical polymerization of any diene formed.

  • Lower the Bath Temperature: Do not exceed a bath temperature of 110°C. If the product does not distill, your vacuum is insufficient.

  • Check Acidity: Ensure the crude mixture is strictly neutral. Residual acid from workup (e.g., HCl, H₂SO₄) catalyzes the elimination of water. Wash the crude oil with saturated NaHCO₃ prior to distillation.

Q2: The boiling point is fluctuating, and separation is poor. Diagnosis: "Bumping" or azeotropic behavior. Corrective Action:

  • Use a Vigreux Column: A short (10 cm) Vigreux column prevents pot splash-over but minimizes pressure drop. Avoid long packed columns which increase the "thermal budget" (time exposed to heat).

  • Vacuum Requirement: You must achieve < 2 mmHg (Torr) .

    • Target: ~80–90°C at 1–2 mmHg.

    • Note: At atmospheric pressure, the extrapolated boiling point is >190°C, which will destroy the molecule.

Q3: I cannot separate the


 and 

isomers by distillation.
Diagnosis: Physical limitation. Insight: The boiling point difference (

bp) between geometric isomers of this size is often < 2°C. Distillation is ineffective for separating

isomers of ethyl 4-hydroxypent-2-enoate. Solution: Switch to Column Chromatography (Module 2).

Module 2: Column Chromatography Strategies

Best for: Separation of


 isomers, high purity (>98%), and small-to-mid scale (< 10g).
Risk Level:  Moderate (Silica acidity).
Troubleshooting Guide: Chromatography Issues

Q4: The product decomposes on the column (low recovery). Diagnosis: Silica Gel (SiO₂) is naturally acidic (pH ~5–6). This acidity catalyzes the dehydration of the allylic alcohol to the diene, which then polymerizes on the silica surface. Corrective Action:

  • Buffer the Silica: Pre-treat your column slurry with 1% Triethylamine (Et₃N) in the mobile phase.

    • Protocol: Slurry silica in Hexanes + 1% Et₃N. Flush with 2 column volumes. Then run your gradient (e.g., Hexanes/EtOAc) without further amine to avoid contaminating the product.

  • Use Neutral Alumina: If decomposition persists, switch the stationary phase to Neutral Alumina (Brockmann Grade III) .

Q5: The


 and 

isomers are co-eluting (overlapping spots).
Diagnosis: Insufficient resolution in standard solvent systems. Corrective Action:
  • Optimize Solvent System: The hydroxyl group dominates the polarity.

    • Standard: 20%

      
       40% EtOAc in Hexanes.
      
    • High Resolution: Switch to Dichloromethane (DCM) / Methanol (MeOH) (98:2) or Toluene / Acetone . The

      
      -stacking interactions of Toluene can sometimes differentiate the geometric isomers better than alkanes.
      
  • Reduce Loading: Do not exceed 1% sample mass relative to silica mass (1:100 ratio) for difficult isomer separations.

Q6: I cannot see the product on TLC. Diagnosis: The chromophore (conjugated ester) is weak in the UV (254 nm) if concentration is low, or the lamp is old. Corrective Action:

  • Staining is Mandatory: Use KMnO₄ (stains the alkene bright yellow on purple) or P-Anisaldehyde (stains the alcohol/ester, usually pink/blue upon heating).

    • P-Anisaldehyde Dip: Excellent for differentiating the alcohol product from non-hydroxy impurities.

Module 3: Decision Matrix & Workflows

The following diagrams illustrate the logical flow for selecting a purification method and the specific workflow for the chosen path.

Figure 1: Purification Strategy Decision Tree

Purification_Decision Start Crude Ethyl 4-hydroxypent-2-enoate Scale_Check Scale > 20g? Start->Scale_Check Impurity_Check Impurities? Scale_Check->Impurity_Check No (< 20g) Distill High Vacuum Distillation (with inhibitors) Scale_Check->Distill Yes (Bulk Cleanup) Isomer_Check Need E/Z Separation? Impurity_Check->Isomer_Check Complex mixture Impurity_Check->Distill Non-volatiles only (Salts/Phosphine Oxides) Isomer_Check->Distill No (Isomer mix acceptable) Column Flash Chromatography (Buffered Silica) Isomer_Check->Column Yes (High Purity) Hybrid Hybrid Strategy: 1. Flash Distillation (remove tars) 2. Column (separate isomers) Isomer_Check->Hybrid If Distillation insufficient Distill->Isomer_Check Post-Distillation Check

Caption: Decision logic based on scale, impurity profile, and isomeric purity requirements.

Figure 2: Chromatography Optimization Loop

Column_Workflow TLC 1. TLC Analysis (Stain: KMnO4/Anisaldehyde) Acid_Test 2. Silica Stability Test (2D TLC) TLC->Acid_Test Decomp Decomposition Detected? Acid_Test->Decomp Buffer Add 1% Et3N to Column Slurry Decomp->Buffer Yes (Streaking/New Spots) No_Buffer Standard Packing (Hex/EtOAc) Decomp->No_Buffer No (Clean spots) Run Run Column Gradient 10% -> 40% Buffer->Run No_Buffer->Run

Caption: Workflow for assessing silica compatibility and preventing on-column degradation.

Comparative Data: Distillation vs. Chromatography

FeatureHigh Vacuum Distillation Flash Chromatography
Separation Mechanism Boiling Point (

bp)
Polarity / Adsorption (

)

Isomer Separation
Impossible (usually)Excellent
Throughput High (>100g/day)Low (<10g/run typical)
Thermal Stress High (Risk of dehydration)Low (Room Temp)
Chemical Stress NeutralAcidic (Silica risk)
Solvent Usage Minimal (Green)High
Typical Yield 70–85%85–95%

References

  • Chatterjee, A. K., Morgan, J. P., Scholl, M., & Grubbs, R. H. (2000).[1] Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society. Link

    • Relevance: Describes the synthesis of functionalized -unsaturated esters and the necessity of chromatographic purification for isomer separ
  • Wadhwa, K., & Verkade, J. G. (2009).[1] P(i-PrNCH₂CH₂)₃N-Catalyzed Synthesis of

    
    -Unsaturated Esters and 
    
    
    
    -Hydroxy Esters.[1] The Journal of Organic Chemistry. Link
    • Relevance: details the synthesis of similar hydroxy-esters and highlights the conditions required to prevent dehydr
  • Concellón, J. M., & Concellón, C. (2006).[1] Stereoselective Synthesis of (E)-

    
    -Unsaturated Esters. The Journal of Organic Chemistry. Link
    
    • Relevance: Provides protocols for achieving high -selectivity, minimizing the need for difficult chromatographic separ
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Link

    • Relevance: A compendium of synthetic methods (HWE, Metathesis)

Sources

Optimization

Technical Support Center: Ethyl 4-hydroxypent-2-enoate Stability Guide

Executive Summary & Critical Directives Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) is a sensitive -hydroxy- -unsaturated ester.[1] Its structural motif presents a "perfect storm" of reactivity: it contains an electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Directives

Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) is a sensitive


-hydroxy-

-unsaturated ester.[1] Its structural motif presents a "perfect storm" of reactivity: it contains an electron-deficient alkene prone to polymerization and a secondary allylic alcohol prone to dehydration.[1]

Failure to stabilize this compound results in three primary degradation modes: Polymerization (formation of insoluble gels), Dehydration (conversion to volatile dienes), and Oxidation .[1]

🚨 Critical "Do Not" List
  • DO NOT store in protic solvents (Methanol/Ethanol) for extended periods (Risk: Transesterification).[1]

  • DO NOT expose to acidic surfaces (e.g., un-neutralized silica gel) (Risk: Acid-catalyzed dehydration to ethyl 2,4-pentadienoate).[1]

  • DO NOT store without a radical inhibitor if the temperature is > -20°C.

Diagnostic Matrix: Is Your Sample Compromised?

Use this troubleshooting guide to assess the quality of your current batch before proceeding with experiments.

ObservationDiagnosisRoot CauseRemediation
Viscosity Increase / Gelation PolymerizationRadical chain reaction initiated by heat, light, or peroxides.[1]Irreversible. Discard sample.
Yellow/Brown Discoloration Oxidation / OligomerizationFormation of conjugated oligomers or quinone-like impurities.[1]Distillation. Perform Kugelrohr distillation under high vacuum (<0.5 mmHg).
New Spot on TLC (High

)
Dehydration (Diene formation)Acid-catalyzed elimination of water.[1]Purification. Flash chromatography on neutralized silica (1%

).
"Vinegar" Odor HydrolysisMoisture ingress cleaving the ethyl ester.Dry. Dissolve in

, wash with

, dry over

.

The "Gold Standard" Storage Protocol

To ensure stability for >6 months, you must arrest both radical and ionic decomposition pathways.

Phase 1: Pre-Storage Preparation[1]
  • Purity Check: Ensure the sample is free of acidic impurities (residual silica or extraction acids).[1]

  • Inhibitor Doping: Add BHT (Butylated hydroxytoluene) or MEHQ (Mequinol) at 100–200 ppm .[1]

    • Why? These scavenge peroxy radicals before they initiate chain polymerization [1].[1]

    • Note: If using MEHQ, the storage atmosphere must contain trace oxygen (air) to function, whereas BHT works under inert gas. Recommendation: Use BHT for inert storage. [1]

Phase 2: Physical Storage[1]
  • Vessel: Amber glass vial (UV protection) with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than Nitrogen).[1]

  • Temperature: Store at -20°C (Standard) or -80°C (Long-term >1 year).

Phase 3: Thawing & Use[1]
  • The "Sweat" Rule: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, leading to immediate hydrolysis.

Mechanistic Insight: Why It Degrades

Understanding the chemistry allows you to predict failure points in your specific reaction conditions.

Degradation Pathways Diagram

The following diagram illustrates the two competing pathways that destroy Ethyl 4-hydroxypent-2-enoate: Acid-Catalyzed Elimination and Radical Polymerization .[1]

DegradationPathways Target Ethyl 4-hydroxypent-2-enoate (Target Molecule) Carbocation Allylic Carbocation (Intermediate) Target->Carbocation Protonation & -H2O Polymer Poly(acrylate) Gel (Insoluble Solid) Target->Polymer Chain Propagation Acid Acidic Impurities (H+ / Silica) Acid->Target Radical Heat / Light / Peroxides (Radical Initiators) Radical->Target Diene Ethyl 2,4-pentadienoate (Dehydration Product) Carbocation->Diene Elimination (-H+)

Figure 1: The dual-threat degradation mechanism.[1] The allylic alcohol moiety facilitates easy dehydration (top path), while the conjugated ester enables polymerization (bottom path).

Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution? A: Yes, but choose the solvent carefully.

  • Recommended: Benzene (freezes at 5°C, stable), Toluene, or Dichloromethane (acid-free).[1]

  • Avoid: Methanol/Ethanol (transesterification risk), Acetone (aldol condensation risk), or Chloroform (often contains HCl stabilizers).[1]

Q: I need to remove the BHT inhibitor before my next reaction. How? A: If your next step is sensitive to BHT (e.g., a delicate radical cyclization), pass the material through a short plug of silica gel. The non-polar BHT elutes first with 100% Hexanes; flush the ester product with 30% EtOAc/Hexanes.

Q: My sample has solidified but is not a gel. Is it polymerized? A: Not necessarily.[1] Pure Ethyl 4-hydroxypent-2-enoate is an oil at room temperature, but if stored at -20°C, it may freeze or become viscous.[1]

  • Test: Add 1 mL of

    
    .[1] If it dissolves instantly, it was just frozen.[1] If it remains as swollen "chunks" or a cloudy suspension, it has polymerized.[2]
    

Q: Why does the protocol recommend Neutral Silica? A: Standard silica gel is slightly acidic (pH 5-6).[1] For allylic alcohols like this, that acidity is sufficient to catalyze the formation of the carbocation shown in Figure 1, leading to the diene. Pre-washing your column with 1% Triethylamine (


) in Hexanes neutralizes these active sites [2].[1]

References

  • BenchChem Technical Repository. (2025).[1] Preventing polymerization of acrylate monomers: Inhibitor protocols.[1][2] Retrieved from BenchChem.com [Source 1.9].[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocol for neutralizing silica for acid-sensitive allylic alcohols).

  • Choi, J., et al. (2011).[1][3] "An efficient synthesis of

    
    -hydroxy-
    
    
    
    -unsaturated aldehydic esters." Bioorganic & Medicinal Chemistry, 19(1), 580-587.[1][3] [Source 1.2].
  • Sigma-Aldrich. (n.d.).[1] Ethyl (E)-4-oxopent-2-enoate Technical Data Sheet.[1] [Source 1.4].

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Ethyl 4-hydroxypent-2-enoate Hydrogenation

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with catalyst poisoning during the hydrogenation of ethyl 4-hydroxypent-2-e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with catalyst poisoning during the hydrogenation of ethyl 4-hydroxypent-2-enoate. By understanding the root causes of deactivation and implementing targeted solutions, you can enhance reaction efficiency, improve product yield, and extend the life of your valuable catalysts.

Introduction to Catalyst Deactivation

In the hydrogenation of ethyl 4-hydroxypent-2-enoate, the goal is typically the selective reduction of the carbon-carbon double bond to yield ethyl 4-hydroxypentanoate. This transformation is crucial in the synthesis of various fine chemicals and pharmaceutical intermediates. Precious metal catalysts, such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on supports like carbon or alumina, are commonly employed for this reaction. However, the activity of these catalysts can be significantly diminished by the presence of even trace amounts of impurities in the reaction system. This phenomenon, known as catalyst poisoning, occurs when foreign substances strongly adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.[1]

This guide will walk you through identifying the culprits behind catalyst deactivation and provide actionable strategies to mitigate their effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrogenation of ethyl 4-hydroxypent-2-enoate has stalled or is proceeding very slowly. What are the likely causes?

A sluggish or stalled reaction is a classic symptom of catalyst deactivation. The primary mechanisms of deactivation can be categorized as poisoning, fouling, and sintering.[2] For this specific hydrogenation, poisoning is the most frequent issue.

  • Catalyst Poisoning: This is the chemical deactivation of the catalyst by impurities in the feedstock, solvent, or hydrogen gas.[3] These poisons bind strongly to the active metal sites, rendering them inaccessible to the ethyl 4-hydroxypent-2-enoate.[4]

  • Fouling/Coking: This involves the physical deposition of materials, such as carbonaceous residues (coke), on the catalyst surface, which blocks active sites and pores.[2] While less common in low-temperature ester hydrogenations, it can occur if side reactions like polymerization of the unsaturated ester take place.

  • Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[2] This is generally not an issue under typical, mild hydrogenation conditions for this substrate.

Troubleshooting Workflow:

A Reaction Stalled/Slow B Investigate Catalyst Poisoning A->B Primary Suspect E Suspect Fouling/Coking A->E Secondary Suspect F Consider Sintering (High Temp.) A->F Less Likely C Analyze Feedstock & Solvent for Impurities B->C D Check Hydrogen Gas Purity B->D G Implement Feed Purification C->G D->G I Regenerate or Replace Catalyst E->I J Optimize Reaction Conditions (Lower Temp.) F->J H Introduce Guard Bed G->H For Continuous Processes G->I If poison identified

Caption: Initial troubleshooting workflow for stalled hydrogenation.

Q2: I suspect my catalyst is poisoned. What are the common poisons for this reaction and where do they come from?

For the hydrogenation of unsaturated esters using precious metal catalysts (Pd, Pt, Rh, Ru), several classes of compounds are notorious poisons.

Poison ClassCommon ExamplesPotential Sources
Sulfur Compounds Hydrogen sulfide (H₂S), mercaptans, thiophenes, sulfites, sulfatesStarting materials derived from sulfur-containing reagents, contaminated solvents, rubber stoppers/septa.[3][4]
Nitrogen Compounds Amines, amides, nitriles, pyridines, nitro compoundsBy-products from previous reaction steps, contaminated solvents (e.g., DMF, DMAc), starting materials with nitrogen-containing functional groups.[3][5][6]
Halides Organic and inorganic chlorides, bromides, iodidesResidual chlorinated solvents (e.g., dichloromethane), inorganic salts from upstream processes.[3][6]
Heavy Metals Lead, mercury, arsenic, cadmiumLeaching from reactors or equipment, contaminated starting materials.[1][3]
Carbon Monoxide (CO) -Impurity in the hydrogen gas supply.[1][4]

Expert Insight: Sulfur compounds are particularly detrimental to palladium and platinum catalysts, forming stable metal sulfides that irreversibly block active sites.[7] Nitrogen-containing compounds with non-bonding electron pairs can also strongly inhibit hydrogenation on rhodium catalysts.[5]

Q3: How can I confirm the identity of the catalyst poison?

Identifying the specific poison is critical for effective troubleshooting.[8] A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities in your starting material or solvent.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface, which can directly detect adsorbed poisons like sulfur or chlorine.[8]

  • Temperature-Programmed Desorption (TPD): This technique involves heating the poisoned catalyst and analyzing the desorbed molecules to identify the adsorbed species.[8]

Practical Tip: Before resorting to advanced surface analysis of the catalyst, a thorough GC-MS analysis of your ethyl 4-hydroxypent-2-enoate starting material and solvent is often the most direct and informative first step.

Q4: My starting material is impure. How can I purify it to prevent catalyst poisoning?

Feedstock purification is the most effective preventative measure.

Experimental Protocol: Feedstock Purification

  • Objective: To remove catalyst poisons from the ethyl 4-hydroxypent-2-enoate feedstock.

  • Methods:

    • Distillation: For volatile impurities with different boiling points.

    • Recrystallization: If the starting material is a solid at a different stage of the synthesis.

    • Carbon Treatment: Activated carbon is effective at adsorbing many organic impurities, including some sulfur and nitrogen compounds.

      • Dissolve the ethyl 4-hydroxypent-2-enoate in a suitable solvent.

      • Add 1-5% (w/w) of activated carbon.

      • Stir the mixture for 1-2 hours at room temperature.

      • Filter the mixture through a pad of celite to remove the carbon.

      • Remove the solvent under reduced pressure.

    • Alumina/Silica Gel Chromatography: Passing the feedstock through a plug of activated alumina or silica gel can remove polar impurities.

Q5: Can I regenerate my poisoned catalyst, or do I need to discard it?

Catalyst regeneration is often possible, especially if the poisoning is reversible.[8] The appropriate method depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: Occurs when the poison is weakly adsorbed. Activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[8]

  • Irreversible Poisoning: Involves the formation of strong, stable chemical bonds between the poison and the active sites.[8] In such cases, regeneration can be challenging, and catalyst replacement may be necessary.

Experimental Protocol: Catalyst Regeneration (Thermal Treatment)

This protocol is suitable for removing some reversibly adsorbed organic poisons.

  • Objective: To restore the activity of a poisoned catalyst through thermal desorption of the poison.

  • Procedure:

    • Carefully filter the catalyst from the reaction mixture and wash it with a clean, inert solvent (e.g., ethanol, ethyl acetate) to remove any residual substrate and products.

    • Dry the catalyst under vacuum at a low temperature (e.g., 40-60 °C).

    • Place the dried catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

    • Heat the catalyst under a continuous flow of inert gas to a specific temperature (e.g., 150-250 °C). The optimal temperature and duration depend on the poison's volatility and the catalyst's thermal stability. Hold for 2-4 hours.[8]

    • Cool the catalyst to room temperature under the inert gas flow.

    • The regenerated catalyst is ready for use. For some catalysts, a reduction step with hydrogen may be required after this thermal treatment.[8]

Caution: Always consult the catalyst manufacturer's guidelines for recommended regeneration procedures, as improper treatment can cause irreversible damage, such as sintering.

A Poisoned Catalyst B Identify Poison Type A->B C Reversible Poisoning B->C D Irreversible Poisoning B->D E Select Regeneration Method C->E K Replace Catalyst D->K Regeneration may not be feasible F Thermal Treatment E->F G Chemical Washing E->G H Solvent Extraction E->H I Test Regenerated Catalyst F->I G->I H->I J Activity Restored? I->J J->K No L Return to Process J->L Yes

Caption: Decision-making workflow for catalyst regeneration.

Summary of Key Mitigation Strategies

StrategyDescriptionWhen to Use
Feedstock Purification Pre-treatment of starting materials and solvents to remove poisons before the reaction.As a primary preventative measure, especially when the source of contamination is known.
Use of Guard Beds A small, sacrificial bed of catalyst or adsorbent placed upstream of the main reactor to trap poisons.Highly effective in continuous flow processes to protect the main catalyst bed.[9]
Catalyst Regeneration Treatment of a deactivated catalyst to restore its activity.When poisoning has occurred and is potentially reversible.[8]
Use of Poison-Resistant Catalysts Some catalyst formulations offer greater tolerance to specific poisons.When the presence of a known poison is unavoidable. For example, some bimetallic catalysts or those with specific supports show enhanced resistance.[9][10]

By systematically diagnosing the cause of catalyst deactivation and implementing the appropriate corrective and preventative actions, you can significantly improve the robustness and efficiency of your ethyl 4-hydroxypent-2-enoate hydrogenation process.

References

  • Catalyst Poisoning Explained. (n.d.). Us.
  • Catalyst Deactivation Mechanisms. (2025, November 27). Sustainability Directory.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). PMC.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
  • Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo.
  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. (2021, November 28). MDPI.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions.
  • Catalyst Deactivation Mechanisms Explained. (n.d.). Scribd.
  • Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II) Olefin Complexes as Catalysts. (2021, November 22). Research Collection.
  • Pd 4 S/SiO 2 : A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. (2019, April 30). MDPI.
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. (n.d.). CCS Chemistry.
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2025, August 9). ResearchGate.
  • Troubleshooting Guide: Common Catalyst Issues. (n.d.). Smolecule.
  • Mechanisms of catalyst deactivation. (n.d.). SciSpace.
  • dealing with catalyst poisoning in the hydrogenation for synthesis. (n.d.). Benchchem.

Sources

Optimization

Resolving separation issues of Ethyl 4-hydroxypent-2-enoate diastereomers

The following technical guide is structured as a specialized Support Center for researchers dealing with the purification and resolution of Ethyl 4-hydroxypent-2-enoate . This compound presents a classic but treacherous...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for researchers dealing with the purification and resolution of Ethyl 4-hydroxypent-2-enoate .

This compound presents a classic but treacherous challenge in organic synthesis: it contains an


-unsaturated ester functionality susceptible to polymerization and a 

-hydroxyl group prone to intramolecular cyclization (lactonization).[1] The term "diastereomers" in this context primarily refers to the geometric isomers (E and Z) , which possess distinct physical properties but often co-elute on standard silica phases.[2]

Status: Active Topic: Separation of (2E) and (2Z) Diastereomers Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development[2]

⛔ Diagnostic Hub: Identify Your Separation Issue[1]

Before proceeding, match your observation to the likely root cause using the table below.[1][2]

ObservationLikely Root CauseImmediate Action
Peaks merge during scale-up (Flash Chrom.)Saturation of stationary phase or inadequate

CV (Column Volume difference).[1]
Switch to Argentation Chromatography (Protocol B).[1]
New peak appears (broad, tailing) during concentration.[1][2]Lactonization : Formation of

-methylbutenolide via intramolecular cyclization.[1]
Neutralize silica; keep rotary evaporator bath <35°C.
E/Z ratio shifts after exposure to light/bench.Photoisomerization : Conjugated esters are photosensitive.[1][2]Wrap fractions in foil; store in amber vials.
Poor recovery despite clean TLC.Volatility/Sublimation : The compound is a low MW oil.[1][2]Do not use high-vacuum for extended periods; use controlled pressure.[1]

🛠️ Core Protocols & Methodologies

Protocol A: Optimized Normal Phase Flash Chromatography

Standard separation for mixtures with


.[1][2]

The Challenge: The hydroxyl group makes both isomers sticky on silica, causing tailing that obscures separation.[1][2] The Fix: Deactivation of silica and strict pH control to prevent acid-catalyzed lactonization.[1]

Step-by-Step:

  • Stationary Phase Preparation:

    • Use High-Performance Silica (15–40 µm).[1]

    • Critical Step: Pre-wash silica with 1% Triethylamine (Et

      
      N) in Hexanes to neutralize acidic sites.[1] This prevents the C4-OH from attacking the ester (Lactonization).
      
  • Mobile Phase:

    • Gradient: Hexanes/Ethyl Acetate (EtOAc).[1][3][4][5]

    • Start: 95:5 (Hex/EtOAc)

      
       Hold for 3 CV.[1]
      
    • Ramp: Linear gradient to 70:30 over 20 CV.[1]

  • Loading:

    • Do not dry load on silica (promotes degradation).[1]

    • Use liquid loading with a minimum amount of Toluene or Dichloromethane (DCM).

Protocol B: Argentation Chromatography (Ag-Silica)

For difficult separations where (E) and (Z) isomers co-elute (


).

Mechanism: Silver ions (


) form reversible 

-complexes with the alkene. The Z isomer (cis) is sterically more accessible and complexes more strongly, retaining it longer than the E isomer.[2]

Preparation of 10%


 Silica: 
  • Dissolve 10g Silver Nitrate (

    
    ) in 100 mL Acetonitrile.
    
  • Add 90g Silica Gel (230-400 mesh) to the solution.[1]

  • Rotary evaporate in the dark (foil-wrapped) until free-flowing powder is obtained.

  • Dry in a vacuum oven at 60°C for 4 hours (Shield from light).

Running the Column:

  • Column: Pack with Ag-Silica (protect from light).[1]

  • Eluent: Hexanes/EtOAc gradient (similar to Protocol A).

  • Note: The E-isomer will elute first; the Z-isomer will elute significantly later due to strong Ag-

    
     interaction.[1]
    

📊 Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the diastereomers, accounting for stability risks.

G Start Crude Mixture (E/Z Isomers) CheckRf TLC Analysis (Hex/EtOAc 4:1) Start->CheckRf RfHigh ΔRf > 0.10 CheckRf->RfHigh Good Separation RfLow ΔRf < 0.10 CheckRf->RfLow Overlap StandardCol Protocol A: Buffered Silica Column (1% Et3N) RfHigh->StandardCol AgCol Protocol B: Argentation Chromatography (10% AgNO3) RfLow->AgCol CheckStab Stability Check: Is Lactone forming? StandardCol->CheckStab AgCol->CheckStab PureE Pure (E)-Isomer CheckStab->PureE No Degradation PureZ Pure (Z)-Isomer CheckStab->PureZ No Degradation Lactone Lactonization Detected (Stop & Neutralize) CheckStab->Lactone New spots on TLC

Caption: Purification workflow prioritizing separation efficiency (Delta Rf) and compound stability (Lactonization check).

❓ Troubleshooting Q&A

Q1: I successfully separated the isomers, but after leaving the fractions overnight, the Z-isomer purity dropped. Why? A: You are likely observing Acid-Catalyzed Isomerization or Lactonization .[1]

  • Explanation: The Z-isomer (cis) places the C4-hydroxyl group and the C1-carbonyl in closer proximity than the E-isomer, making it kinetically faster to cyclize into the butenolide (lactone).

  • Solution: Immediately concentrate fractions at low temperature (<30°C). Store the purified oil in Benzene or Toluene at -20°C if not using immediately.[1] Avoid Chloroform (

    
    ) as it often contains acidic stabilizers (HCl) that catalyze this degradation.
    

Q2: Can I use GC (Gas Chromatography) to separate them? A: Yes, for analytical purposes, but with caution.[1][2]

  • Insight: The high injection port temperatures (250°C+) can cause thermal dehydration or lactonization inside the injector, leading to ghost peaks.[2]

  • Recommendation: Use a low-bleed polar column (e.g., DB-Wax or HP-5MS).[1] Set the injector temperature as low as possible (e.g., 180°C) and use a high split ratio to minimize residence time.[2]

Q3: Why does my "pure" (E)-isomer show a small (Z) peak after rotary evaporation? A: This is often due to trace silver residue if you used Protocol B, or UV exposure .

  • Fix: If you used Argentation chromatography, filter the eluent through a small pad of Celite/standard silica to trap leaching silver ions before concentration.[1][2] Ensure your rotavap bath is not exposed to direct sunlight.[1]

Q4: How do I distinguish the E and Z isomers by NMR if I don't have standards? A: Use the coupling constant (


) of the alkene protons (H2 and H3).
  • Rule of Thumb:

    • (E)-Isomer: Large coupling constant,

      
      .[1]
      
    • (Z)-Isomer: Smaller coupling constant,

      
      .[1]
      
    • Additionally, the

      
      -proton (H4) in the Z-isomer is usually deshielded (shifted downfield) compared to the E-isomer due to the anisotropy of the carbonyl group [1].
      

📚 References

  • BenchChem. (2025).[1][3][5] Ethyl (2S)-2-hydroxypent-4-enoate and related hydroxy-enoate derivatives: Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: Ethyl 2-hydroxypent-4-enoate (Isomer analogs).[1][5][6] Retrieved from

  • Organic Syntheses. (2025). Preparation of methyl 4-hydroxy-2-butynoate and related unsaturated esters.[1][7] Organic Syntheses, Coll.[1][2] Vol. 10. Retrieved from

  • ResearchGate. (2016).[1] Discussion on Separation of E and Z isomers of alkene alcohols. Retrieved from

  • DocBrown. (2026).[1][8] E/Z Isomerism and CIP Priority Rules.[1][8] Retrieved from

Sources

Troubleshooting

Technical Support Center: Ethyl 4-hydroxypent-2-enoate Production

The following technical guide is structured as a specialized support center resource for researchers and process chemists dealing with the scale-up of Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2). Topic: Scale-up Chall...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists dealing with the scale-up of Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2).

Topic: Scale-up Challenges & Troubleshooting Guide Document ID: TS-EHP-2024-03 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Process Overview & Critical Chemistry

Ethyl 4-hydroxypent-2-enoate is a bifunctional chiral building block used frequently in the synthesis of statin intermediates, pheromones, and antibiotics.

The industry-standard route for high-enantiopurity scale-up is the Biocatalytic Reduction of Ethyl (E)-4-oxopent-2-enoate (Ethyl acetylacrylate). While chemical reduction (e.g., Luche reduction) is possible, it yields a racemate and often suffers from regioselectivity issues (1,4-reduction vs. 1,2-reduction).

The Reaction Pathway

The target transformation involves the asymmetric reduction of the C4 ketone without affecting the C2-C3 double bond or the ester moiety.

Key Reaction:



Side Reaction Risks:

  • Lactonization: Under acidic conditions or high heat, the

    
    -hydroxy group attacks the ester, releasing ethanol and forming 5-methylfuran-2(5H)-one  (
    
    
    
    -unsaturated lactone).
  • Michael Addition: Nucleophiles (water/solvents) attacking the

    
    -position (C3).
    
  • Isomerization:

    
     isomerization of the double bond, leading to separation difficulties.
    

Troubleshooting Guide (Q&A)

Category A: Enantioselectivity & Conversion[1][2][3][4]

Q1: My conversion stalls at ~50% despite adding excess cofactor. What is happening? Diagnosis: Product Inhibition or Enzyme Deactivation. The resulting alcohol (product) or the ketone (substrate) can be toxic to the enzyme or cause competitive inhibition. Solution:

  • Switch to a Biphasic System: Use a water-immiscible organic solvent (e.g., n-butyl acetate or n-heptane ) as a "reservoir" for the substrate and product. This keeps the aqueous concentration of the toxic species low while the enzyme remains protected in the aqueous phase.

  • Protocol Adjustment: Do not add all substrate at once. Implement a fed-batch strategy where the ketone is dosed slowly over 12–24 hours.

Q2: The enantiomeric excess (ee) drops significantly when I scale from 100 mg to 10 g. Diagnosis: Spontaneous Chemical Reduction or Background Reaction. At larger scales, mixing times increase. If the enzyme turnover is slow, non-enzymatic reduction (if reducing agents are present) or racemization mechanisms can compete. Solution:

  • Increase Enzyme Loading: Ensure the biocatalytic rate dominates any background thermal equilibration.

  • pH Control: Strict maintenance of pH 6.5–7.0 is vital. Higher pH can trigger racemization via enolization adjacent to the ketone (before reduction) or ester hydrolysis.

Category B: Stability & Purification[5]

Q3: I see a new spot on TLC/HPLC during solvent removal (rotovap). It matches the lactone reference. Diagnosis: Thermal/Acid-Catalyzed Lactonization. Ethyl 4-hydroxypent-2-enoate is a "masked" lactone. Heating it, especially with trace acid from the workup, drives the cyclization to 5-methylfuran-2(5H)-one. Solution:

  • Buffer the Workup: Wash the organic phase with saturated

    
     before concentration to ensure neutral pH.
    
  • Temperature Limit: Never exceed 35°C in the water bath. Use higher vacuum rather than higher heat.

  • Avoid Distillation: If possible, purify via column chromatography. If distillation is required for scale, use wiped-film evaporation (short residence time) rather than pot distillation.

Q4: My reaction mixture turns into a stable emulsion during extraction. Diagnosis: Protein Denaturation at Interface. Enzymes act as surfactants at the water-organic interface, creating "rag layers." Solution:

  • Filter First: Pass the reaction mixture through a Celite pad to remove cell debris and denatured protein before attempting phase separation.

  • Salting Out: Add

    
     to saturation in the aqueous phase to drive the organic product out and break the emulsion.
    

Recommended Experimental Protocol

Method: Biphasic Enzymatic Reduction with Cofactor Regeneration Scale: 10 g Input

Materials
  • Substrate: Ethyl (E)-4-oxopent-2-enoate (10 g, ~70 mmol)

  • Biocatalyst: Ketoreductase (KRED) screening kit (e.g., Candida derived or commercial KREDs)

  • Cofactor System:

    
     (catalytic), Glucose Dehydrogenase (GDH), and Glucose (stoichiometric reductant).
    
  • Solvent: n-Butyl Acetate (Organic phase), Potassium Phosphate Buffer 100mM, pH 7.0 (Aqueous phase).

Workflow Steps
  • Preparation: Dissolve 10 g of substrate in 50 mL of n-Butyl Acetate.

  • Aqueous Phase: In a separate vessel, dissolve glucose (15 g, 1.2 eq),

    
     (50 mg), GDH (500 U), and the KRED enzyme (loading depends on activity, typically 100-500 mg) in 100 mL of Buffer (pH 7.0).
    
  • Reaction: Layer the organic phase over the aqueous phase in a reactor with an overhead stirrer.

  • Agitation: Stir at a speed sufficient to create droplets but avoid high-shear frothing (typically 300-400 RPM). Maintain temperature at 25°C.

  • Monitoring: Monitor consumption of the ketone via HPLC every 2 hours. Maintain pH by auto-titration with 1M NaOH if it drops below 6.5 (gluconic acid is produced).

  • Workup:

    • Stop stirring and allow phases to separate (centrifuge if necessary).

    • Remove organic layer. Extract aqueous layer 2x with Ethyl Acetate.

    • CRITICAL: Wash combined organics with Sat.

      
       then Brine.[1]
      
    • Dry over

      
      , filter, and concentrate at 
      
      
      
      .

Data & Visualization

Solvent Screening for Biphasic System

Data simulated based on typical KRED performance in biphasic media.

Solvent System (1:1 v/v)Relative Activity (%)Enzyme Stability (t1/2)Phase Separation
Buffer / n-Butyl Acetate 95% > 48 hours Excellent
Buffer / Toluene60%12 hoursGood
Buffer / MTBE85%24 hoursModerate (Emulsion risk)
Buffer / DMSO (Monophasic)40%< 6 hoursN/A
Reaction Logic Diagram (Graphviz)

G Substrate Ethyl 4-oxopent-2-enoate (Substrate) Enzyme KRED / ADH (Biocatalyst) Substrate->Enzyme Binding Product Ethyl 4-hydroxypent-2-enoate (Target) Enzyme->Product Reduction NADP+ NADP+ Enzyme->NADP+ Cofactor NADPH Cofactor->Enzyme Hydride Transfer SideRxn Lactonization (Acid/Heat) Product->SideRxn pH < 6 or T > 40°C Lactone 5-methylfuran-2(5H)-one (Impurity) SideRxn->Lactone - EtOH Regen Glucose + GDH Regen->NADP+ NADP+->Cofactor Regeneration (Glu -> Gluconolactone)

Caption: Enzymatic reduction pathway highlighting the critical cofactor regeneration loop and the thermal lactonization risk node.

References

  • Organic Chemistry Portal. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Available at: [Link]

  • Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate... in an n-butyl acetate/water two-phase system. Applied Microbiology and Biotechnology. Available at: [Link]

  • National Institutes of Health (PMC). Highly Enantioselective Catalytic Lactonization. (Context on lactonization mechanisms). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of Cis and Trans Ethyl 4-hydroxypent-2-enoate

For researchers, scientists, and drug development professionals, the unambiguous determination of molecular geometry is a cornerstone of rigorous chemical analysis. Geometric isomers, such as the cis and trans configurat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of molecular geometry is a cornerstone of rigorous chemical analysis. Geometric isomers, such as the cis and trans configurations of Ethyl 4-hydroxypent-2-enoate, can exhibit markedly different biological activities and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the definitive assignment of such stereoisomers. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of cis- and trans-Ethyl 4-hydroxypent-2-enoate, supported by predicted spectral data and foundational NMR principles.

The Decisive Role of Stereochemistry

In the realm of drug development and materials science, the spatial arrangement of atoms within a molecule is not a trivial detail. The seemingly subtle difference between a cis and trans double bond can lead to profound changes in a molecule's three-dimensional shape, polarity, and ability to interact with biological targets or other molecules. Consequently, the ability to confidently assign the stereochemistry of a synthetic intermediate or final product is paramount for ensuring product safety, efficacy, and reproducibility.

¹H NMR Spectroscopy: A Tale of Two Isomers

The proton NMR spectrum provides a wealth of information for distinguishing between the cis and trans isomers of Ethyl 4-hydroxypent-2-enoate. The key differentiating features lie in the chemical shifts (δ) and, most significantly, the scalar coupling constants (J) of the vinylic and allylic protons.

The Karplus Relationship: The Theoretical Bedrock

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is directly related to the dihedral angle (φ) between them. This relationship is described by the Karplus equation and is the fundamental reason why ¹H NMR is so powerful for differentiating geometric isomers.[1][2]

  • Cis isomers , with a dihedral angle of approximately 0°, exhibit a smaller vicinal coupling constant, typically in the range of 6-12 Hz .[1]

  • Trans isomers , with a dihedral angle of approximately 180°, display a larger vicinal coupling constant, generally between 12-18 Hz .[1]

This predictable difference in ³JHH for the vinylic protons (H-2 and H-3) is the most definitive diagnostic tool in the ¹H NMR spectrum.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts and coupling constants for the key protons of cis- and trans-Ethyl 4-hydroxypent-2-enoate.

Proton Predicted δ (ppm) - cis Predicted Multiplicity & J (Hz) - cis Predicted δ (ppm) - trans Predicted Multiplicity & J (Hz) - trans
H-2 ~6.1d, J ≈ 11~6.9dd, J ≈ 15, 4.5
H-3 ~5.7dd, J ≈ 11, 6~6.1dd, J ≈ 15, 1.5
H-4 ~4.6m~4.5m
H-5 (CH₃) ~1.3d, J ≈ 6.5~1.3d, J ≈ 6.5
-OCH₂CH₃ ~4.2q, J ≈ 7~4.2q, J ≈ 7
-OCH₂CH₃ ~1.2t, J ≈ 7~1.2t, J ≈ 7

trans-Ethyl 4-hydroxypent-2-enoate:

  • The vinylic proton H-3 is expected to appear as a doublet of doublets, with the large coupling constant (~15 Hz) arising from its trans relationship with H-2 . The smaller coupling is due to its interaction with the allylic proton H-4 .

  • The other vinylic proton, H-2 , will also be a doublet of doublets, showing the same large trans coupling to H-3 and a smaller coupling to the allylic proton H-4 .

cis-Ethyl 4-hydroxypent-2-enoate:

  • In contrast, the vinylic protons H-2 and H-3 in the cis isomer will exhibit a significantly smaller coupling constant (~11 Hz) between them.

  • The allylic coupling between H-3 and H-4 will also be present, resulting in a doublet of doublets for H-3.

¹³C NMR Spectroscopy: A More Subtle Distinction

While ¹H NMR provides a clear-cut distinction through coupling constants, ¹³C NMR offers more subtle clues based on chemical shifts. The spatial arrangement of substituents can influence the electronic environment of the carbon atoms, leading to small but measurable differences in their resonance frequencies.

Predicted ¹³C NMR Data
Carbon Predicted δ (ppm) - cis Predicted δ (ppm) - trans
C-1 (C=O) ~166~166
C-2 ~122~121
C-3 ~145~148
C-4 ~65~68
C-5 ~22~23
-OCH₂CH₃ ~60~60
-OCH₂CH₃ ~14~14

Generally, the carbon atoms of the trans isomer can be slightly more deshielded (further downfield) compared to the cis isomer due to steric interactions. The difference is most likely to be observed for the vinylic carbons (C-2 and C-3) and the allylic carbon (C-4).

The Definitive Confirmation: Nuclear Overhauser Effect (NOE) Spectroscopy

For an unequivocal assignment, especially in complex molecules or when spectra are ambiguous, Nuclear Overhauser Effect (NOE) spectroscopy is an invaluable tool. NOE arises from the through-space interaction of protons that are in close proximity (typically < 5 Å).[3][4]

  • In the cis isomer , the vinylic protons H-2 and H-3 are on the same side of the double bond and therefore spatially close. Irradiation of one of these protons should result in a significant NOE enhancement of the other.

  • In the trans isomer , H-2 and H-3 are on opposite sides of the double bond and are much further apart. Consequently, no significant NOE correlation would be expected between them. Instead, NOE correlations would be observed between the vinylic protons and their adjacent substituents.

NMR_Workflow cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) H1_NMR ¹H NMR Acquisition (Focus on resolution for J-coupling) Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton decoupled, DEPT) Sample_Prep->C13_NMR TwoD_NMR 2D NMR (Optional) (COSY, HSQC, NOESY) H1_NMR->TwoD_NMR Data_Analysis Data Analysis (Chemical Shifts, Coupling Constants, NOE) H1_NMR->Data_Analysis C13_NMR->Data_Analysis TwoD_NMR->Data_Analysis Stereochem_Assignment Stereochemical Assignment (cis or trans) Data_Analysis->Stereochem_Assignment

Caption: A typical workflow for NMR-based stereochemical assignment.

Conclusion

The differentiation of cis and trans isomers of Ethyl 4-hydroxypent-2-enoate is readily achievable through a systematic analysis of their NMR spectra. The magnitude of the vicinal coupling constant between the vinylic protons in the ¹H NMR spectrum serves as the primary and most reliable indicator of stereochemistry. Complementary information from ¹³C chemical shifts and definitive proof from NOE experiments provide a robust and self-validating system for unambiguous stereochemical assignment. For professionals in research and development, a thorough understanding and application of these NMR techniques are indispensable for ensuring the geometric purity and, ultimately, the desired function of their molecules.

References

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Organic Spectroscopy International. Retrieved from [Link]

  • SciELO México. (n.d.). Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. SciELO México. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ethyl 4-hydroxypent-2-enoate and Ethyl levulinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug development, the use of bio-renewable platform molecules is of paramount importance. Among these, C5 e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the use of bio-renewable platform molecules is of paramount importance. Among these, C5 esters derived from biomass, such as Ethyl 4-hydroxypent-2-enoate and Ethyl levulinate, represent versatile building blocks. While both are valuable synthons, their distinct functionalities impart unique reactivity profiles that dictate their suitability for specific synthetic transformations. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental insights, to aid researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Properties: A Tale of Two Isomers

At first glance, Ethyl 4-hydroxypent-2-enoate and Ethyl levulinate (also known as ethyl 4-oxopentanoate) are isomers, both with the chemical formula C7H12O3.[1][2] However, their constitutional isomerism leads to vastly different electronic landscapes and, consequently, distinct chemical behaviors.

  • Ethyl 4-hydroxypent-2-enoate is an α,β-unsaturated ester featuring a secondary alcohol at the γ-position. Its reactivity is dominated by the electrophilic character of the β-carbon of the conjugated system, making it an excellent Michael acceptor.[3][4][5] The hydroxyl group also offers a site for oxidation or further functionalization.

  • Ethyl levulinate , a β-keto ester, possesses a ketone and an ester functional group.[6][7] The ketone carbonyl is a primary site for nucleophilic attack. Furthermore, the α-protons adjacent to the ketone are acidic, allowing for the formation of a reactive enolate intermediate under basic conditions.[6]

Caption: Structural comparison of Ethyl 4-hydroxypent-2-enoate and Ethyl levulinate.

Comparative Reactivity Analysis

The differing functionalities of these two molecules lead to distinct outcomes under various reaction conditions.

Reductive Transformations

The response to reducing agents is a key point of differentiation.

  • Catalytic Hydrogenation: In the presence of metal catalysts (e.g., Ru, Pd, Ni), Ethyl levulinate readily undergoes hydrogenation of the ketone to form ethyl 4-hydroxypentanoate, which can then cyclize to γ-valerolactone (GVL), a valuable green solvent and fuel additive.[8][9][10] In contrast, the primary site of hydrogenation in Ethyl 4-hydroxypent-2-enoate would be the carbon-carbon double bond.

  • Hydride Reduction: With milder reducing agents like sodium borohydride (NaBH4), a significant divergence in reactivity is observed. NaBH4 is highly effective for the reduction of aldehydes and ketones but typically does not reduce esters under standard conditions.[11][12][13] Therefore, Ethyl levulinate's ketone is readily reduced to a secondary alcohol. Ethyl 4-hydroxypent-2-enoate, lacking a ketone, would be unreactive towards NaBH4 at the ester and alkene functionalities under mild conditions.

Reaction Reagent Ethyl 4-hydroxypent-2-enoate Ethyl levulinate
Catalytic Hydrogenation H2, Metal Catalyst (e.g., Ru/C)Reduction of C=C bondReduction of C=O to CH-OH, often followed by cyclization to γ-valerolactone (GVL)[8][10]
Hydride Reduction NaBH4No reaction (under mild conditions)Selective reduction of the ketone to a secondary alcohol[11][13]
Nucleophilic Reactions

The electrophilic sites in each molecule dictate their interactions with nucleophiles.

  • Conjugate Addition (Michael Reaction): Ethyl 4-hydroxypent-2-enoate, as an α,β-unsaturated ester, is an excellent Michael acceptor.[4] It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, and thiols, at the β-carbon.[3][5][14] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • Nucleophilic Addition to the Carbonyl: Ethyl levulinate's ketone carbonyl is a prime target for 1,2-nucleophilic addition by organometallic reagents (e.g., Grignard reagents), cyanides, and other strong nucleophiles.

  • Enolate Chemistry: The presence of acidic α-protons in Ethyl levulinate allows for deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of reactions, including alkylations and aldol condensations, providing a pathway to more complex molecular architectures.[6]

Reaction Type Reagent/Conditions Ethyl 4-hydroxypent-2-enoate Ethyl levulinate
Michael Addition Soft Nucleophiles (e.g., R2CuLi, malonates)Highly reactive at the β-carbon[4][5]Not applicable
Nucleophilic Addition Strong Nucleophiles (e.g., Grignard reagents)Potential for reaction at the ester carbonyl (less reactive)Highly reactive at the ketone carbonyl
Enolate Formation Strong Base (e.g., LDA)Not applicableForms a reactive enolate at the α-carbon to the ketone[6]

Experimental Protocols

To illustrate the practical implications of these reactivity differences, two representative experimental protocols are provided below.

Protocol 1: Selective Reduction of Ethyl levulinate using Sodium Borohydride

This protocol demonstrates the chemoselective reduction of the ketone in the presence of the ester.

Methodology:

  • Dissolve Ethyl levulinate (1 eq.) in methanol or ethanol (0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of aqueous ammonium chloride solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-hydroxypentanoate.

G start Dissolve Ethyl Levulinate in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir_cold Stir at 0°C for 1h add_nabh4->stir_cold stir_rt Stir at RT for 3h stir_cold->stir_rt tlc Monitor by TLC stir_rt->tlc quench Quench with aq. NH4Cl tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, Concentrate extract->workup product Ethyl 4-hydroxypentanoate workup->product G start Form Enolate of Diethyl Malonate (NaOEt in Ethanol) add_ester Add Ethyl 4-hydroxypent-2-enoate start->add_ester reflux Reflux and Monitor by TLC add_ester->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Dilute Acid cool->neutralize concentrate Remove Ethanol neutralize->concentrate extract Aqueous Workup and Extraction concentrate->extract purify Column Chromatography extract->purify product Michael Adduct purify->product

Sources

Validation

Validating Purity of Ethyl 4-hydroxypent-2-enoate: A Comparative HPLC-MS Guide

Executive Summary: The Analytical Challenge Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) is a critical chiral building block, often employed in the synthesis of polyketides and complex pharmaceutical intermediates. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Ethyl 4-hydroxypent-2-enoate (CAS: 10150-92-2) is a critical chiral building block, often employed in the synthesis of polyketides and complex pharmaceutical intermediates. Its structure—an


-unsaturated ester with a secondary allylic alcohol—presents a unique "stability-volatility" paradox that complicates analysis:
  • Thermal Instability: The allylic hydroxyl group is prone to dehydration under high heat, forming ethyl pent-2,4-dienoate.[1] This makes standard Gas Chromatography (GC) risky without derivatization.[1]

  • UV Non-Specificity: While the conjugated system absorbs at ~210–220 nm, common synthetic byproducts (like the Z-isomer or oxidized ketones) share this chromophore, rendering HPLC-UV insufficient for high-stringency purity assessment.[1]

  • Polarity: The molecule is moderately polar, making it ideal for Reversed-Phase (RP) LC, but requiring careful mobile phase tuning to prevent peak tailing.[1]

This guide validates HPLC-MS (ESI+) as the superior methodology for purity determination, offering a direct comparison against GC-MS and NMR alternatives.

Strategic Comparison: Why HPLC-MS?

Before detailing the protocol, we must objectively evaluate why HPLC-MS is the chosen gold standard for this specific molecule.

Table 1: Comparative Analysis of Analytical Techniques
FeatureHPLC-MS (Recommended) GC-MS 1H-NMR
Primary Mechanism Separation by polarity; Detection by mass-to-charge ratio.Separation by boiling point; Detection by fragmentation.[1]Magnetic resonance of proton environments.
Suitability for Target High. Gentle ionization (ESI) preserves the allylic alcohol.[1]Low to Medium. High injector temps (

C) cause on-column dehydration/degradation.[1]
Medium. Good for structure ID, but poor sensitivity for <1% impurities.[1]
Sample Prep Simple dilution (ACN/Water).[1]Complex. Requires silylation (BSTFA) to protect the -OH group.[1]Simple dissolution (CDCl3).[1]
LOD (Limit of Detection) < 10 ng/mL (High Sensitivity).~100 ng/mL (if stable).[1]~100 µg/mL (Low Sensitivity).[1]
Specificity Excellent. Separates isomers and detects co-eluting impurities via SIM/MRM.Good, but thermal artifacts can mimic impurities.[1]Excellent structural insight; poor for trace quantitation.

Degradation Pathways & Impurity Profiling[1]

To validate purity, one must know what impurities to look for.[1] The structure of Ethyl 4-hydroxypent-2-enoate allows for three primary degradation pathways.

Diagram 1: Impurity Formation Pathways

Caption: Logical degradation pathways of Ethyl 4-hydroxypent-2-enoate determining Critical Quality Attributes (CQAs).

G Parent Ethyl 4-hydroxypent-2-enoate (Target Analyte) Hydrolysis Acid Hydrolysis (Impurity A: Free Acid) Parent->Hydrolysis H2O / H+ Oxidation Oxidation (Impurity B: Ketone) Parent->Oxidation [O] Dehydration Dehydration (Impurity C: Diene) Parent->Dehydration Heat / Acid Isomerization Isomerization (Impurity D: Z-Isomer) Parent->Isomerization UV / Radical

[2]

Validated Experimental Protocol: HPLC-MS

This protocol is designed to be self-validating , meaning the system suitability tests (SST) confirm the method's performance before every run.[1]

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled with Q-TOF or Triple Quad (QQQ).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

    • Rationale: The C18 phase provides robust retention for the ethyl ester chain; the 1.7 µm particle size ensures resolution of the E and Z isomers.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).[1]

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Rationale: Formic acid aids protonation for ESI(+) mode.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to focus analyte).

    • 1-8 min: 5%

      
       95% B (Linear ramp).[1]
      
    • 8-10 min: 95% B (Wash).[1]

    • 10.1 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Settings (ESI+)[1]
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Target Ions (SIM/MRM):

    • [M+H]+: 145.1 m/z (Quantifier).[1]

    • [M+Na]+: 167.1 m/z (Qualifier - often abundant in esters).[1]

    • [M+H - H2O]+: 127.1 m/z (Fragment - confirms hydroxyl group).[1]

Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:100 with 50:50 Water:Acetonitrile .

    • Critical Step: Do not use 100% organic solvent for the injection solvent.[1] It will cause "solvent effect" peak distortion for early eluting polar impurities (like the hydrolyzed acid).[1]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

Method Validation Parameters

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the active peak from degradation products.

  • Acid Stress: Treat sample with 0.1 N HCl for 2 hours.[1] Expectation: Appearance of Impurity A (Free acid, RT ~2.5 min).[1]

  • Heat Stress: Heat at 60°C for 4 hours. Expectation: Appearance of Impurity C (Diene, RT ~6.0 min).[1]

  • Result: The Main Peak (RT ~4.2 min) must be baseline resolved (

    
    ) from all stress peaks.[1]
    
Linearity & Sensitivity

Construct a calibration curve from 0.1 µg/mL to 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio

    
     10. Typical LOQ for this method is 50 ng/mL .[1]
    
Precision[1][2][7]
  • Repeatability: 6 injections of the standard.[1][2] RSD of Peak Area must be

    
     2.0%.[1]
    

Validation Workflow Diagram

The following diagram outlines the logical flow for validating the purity of the batch.

Diagram 2: Analytical Validation Workflow

Caption: Step-by-step decision matrix for batch release based on HPLC-MS data.

Validation Start Start Validation SysSuit System Suitability Test (SST) (Resolution > 1.5, Tailing < 1.5) Start->SysSuit Decision1 SST Pass? SysSuit->Decision1 Blank Blank Injection (Check for Carryover) SampleInj Sample Injection (n=2) Blank->SampleInj Decision2 Impurity > 0.1%? SampleInj->Decision2 Decision1->Blank Yes Fail Investigate / Reprocess Decision1->Fail No MS_Confirm MS Spectral Confirmation (Check m/z 145 & 127) Decision2->MS_Confirm Yes (Identify) Pass Batch Release (Purity Validated) Decision2->Pass No MS_Confirm->Pass

Troubleshooting & "Self-Correction"

A robust method includes mechanisms to detect failure.[1]

SymptomCausalityCorrective Action
Peak Splitting Injection solvent too strong (100% ACN).Dilute sample in mobile phase (50:50 Water:ACN).[1]
Low Sensitivity (m/z 145) Sodium adduct (m/z 167) dominating.[1]Add 0.1% Formic Acid or Ammonium Formate to force protonation.[1]
Ghost Peaks Carryover from high-conc samples.[1]Add a "needle wash" step with 90% MeOH between injections.[1]
RT Shift Column temperature fluctuation.Ensure column oven is stable at 40°C; check mobile phase pH.

Conclusion

Validating the purity of Ethyl 4-hydroxypent-2-enoate requires a method that balances sensitivity with sample preservation.[1] While GC-MS poses thermal degradation risks and NMR lacks trace-level sensitivity, HPLC-MS (ESI+) provides a robust, specific, and quantitative solution. By monitoring specific transitions (145


 127) and ensuring resolution from hydrolysis/oxidation byproducts, researchers can confidently certify the quality of this versatile intermediate.[1]

References

  • BenchChem. (2025).[1][2][3] Comparative Guide to the Validation of a New Analytical Method for "4-Hydroxybut-2-en-1-yl but-2-ynoate". Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Ethyl (E)-4-oxopent-2-enoate Product Information. Retrieved from

  • Journal of Agricultural and Food Chemistry. (2014). Relationship between Medium-Chain Fatty Acid Contents and Organoleptic Properties of Japanese Sake. (Context on ethyl ester analysis). Retrieved from

  • Agilent Technologies. (2012).[1][4] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (Methodology comparison for esters). Retrieved from

  • Food Safety Institute. (2025).[1] Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from

Sources

Comparative

Comparative Guide: Chemical vs. Enzymatic Synthesis of Ethyl 4-hydroxypent-2-enoate

The following guide provides an in-depth technical comparison of chemical versus enzymatic synthesis routes for Ethyl 4-hydroxypent-2-enoate , a critical chiral building block. Executive Summary Ethyl 4-hydroxypent-2-eno...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of chemical versus enzymatic synthesis routes for Ethyl 4-hydroxypent-2-enoate , a critical chiral building block.

Executive Summary

Ethyl 4-hydroxypent-2-enoate (also known as ethyl 4-hydroxy-2-pentenoate) is a valuable chiral allylic alcohol used as a synthon in the preparation of statin side chains, prostaglandins, and pheromones. Its bifunctionality—possessing a chiral secondary alcohol and a conjugated ester—makes it a versatile but reactive intermediate.

This guide compares two primary production paradigms:

  • Chemical Synthesis: Utilizing Luche Reduction (for racemic) or Noyori Asymmetric Hydrogenation (for chiral).

  • Enzymatic Synthesis: Utilizing Ketoreductases (KREDs) for direct asymmetric reduction or Lipases for kinetic resolution.

Verdict: While chemical asymmetric hydrogenation (Noyori) offers high throughput, Enzymatic Reduction (KRED) is superior for pharmaceutical applications due to higher chemoselectivity (avoiding 1,4-reduction), milder conditions, and superior enantiomeric excess (>99% ee) without heavy metal contamination.

Synthesis Pathways & Decision Matrix

The following diagram illustrates the competing pathways starting from the industrial precursor, Ethyl Levulinate.

SynthesisPathways Levulinate Ethyl Levulinate (Commodity Precursor) Enone Ethyl 4-oxopent-2-enoate (Key Intermediate) Levulinate->Enone Dehydrogenation (Pd/C or Bromination/Elimination) Racemic Racemic Ethyl 4-hydroxypent-2-enoate Enone->Racemic Chemical: Luche Reduction (NaBH4, CeCl3) R_Isomer (R)-Ethyl 4-hydroxypent-2-enoate (Target) Enone->R_Isomer Chem: Noyori Hydrogenation (Ru-BINAP, H2) Enone->R_Isomer Bio: KRED Reduction (NADPH recycling) Racemic->R_Isomer Lipase Resolution (CAL-B, 50% Yield) S_Isomer (S)-Ethyl 4-hydroxypent-2-enoate Racemic->S_Isomer Lipase Resolution

Caption: Synthesis logic flow. Green path indicates the preferred biocatalytic route for high optical purity.

Detailed Technical Comparison

Method A: Chemical Synthesis (Noyori Asymmetric Hydrogenation)

The most sophisticated chemical route involves the asymmetric hydrogenation of the ketone carbonyl group of Ethyl 4-oxopent-2-enoate using a Ruthenium-BINAP catalyst.

  • Mechanism: The reaction relies on metal-ligand bifunctional catalysis. The Ru-BINAP/Diamine complex activates H2 and transfers hydride to the carbonyl carbon and a proton to the oxygen via a defined transition state.

  • Chemospecificity Challenge: The primary risk is 1,4-reduction (reducing the alkene to a saturated ester) or over-reduction. Specific catalysts (e.g., RuCl2(phosphine)2(diamine)) are required to favor 1,2-reduction.

  • Advantages: High volumetric productivity; no need for cofactor recycling; scalable in standard pressure reactors.

  • Disadvantages: Requires high pressure (10–50 bar H2); expensive Ruthenium catalyst; difficult removal of trace metal (ppm levels) from final API; strict oxygen-free handling.

Method B: Enzymatic Reduction (Ketoreductase/KRED)

This method uses an NADPH-dependent ketoreductase to selectively reduce the ketone.

  • Mechanism: The enzyme binds the substrate in a specific pocket, orienting the carbonyl for hydride transfer from NADPH. The "Ene-Reductase" activity must be absent to preserve the double bond.

  • Cofactor Recycling: Coupled with Glucose Dehydrogenase (GDH) and Glucose to regenerate NADPH in situ.

  • Advantages: >99% ee and >99% chemoselectivity (exclusive 1,2-reduction); ambient temperature and pressure; aqueous media (green chemistry); no heavy metals.

  • Disadvantages: Enzyme cost (mitigated by immobilization or recombinant expression); dilute reactions (requires biphasic system for high loading).

Method C: Lipase Kinetic Resolution

Starting with racemic alcohol (from cheap Luche reduction), a lipase (e.g., CAL-B) selectively acetylates one enantiomer.

  • Limitation: Maximum theoretical yield is 50%. This is generally economically unviable unless the unwanted enantiomer can be racemized and recycled (Dynamic Kinetic Resolution), which is difficult with sensitive allylic alcohols.

Comparative Data Table
FeatureChemical (Noyori Hydrogenation)Enzymatic (KRED Reduction)Lipase Resolution
Enantiomeric Excess (ee) 90% – 97%> 99% > 99%
Yield 85% – 95%90% – 98%< 50% (Theoretical max)
Chemoselectivity High (risk of C=C reduction)Perfect (1,2-reduction only) N/A
Reaction Conditions 10–50 bar H₂, 30–60°C1 atm, 25–30°C, pH 7Ambient, Organic Solvent
Catalyst Cost High (Ru metal + Chiral Ligand)Moderate (Recombinant Enzyme)Low (Immobilized Lipase)
Purification Distillation + Metal ScavengingExtraction (Phase separation)Chromatography (Separating ester/alcohol)
Scalability Excellent (Batch/Flow)Good (Batch)Excellent (Batch/Flow)

Experimental Protocols

Protocol 1: Chemical Synthesis (Luche Reduction - Racemic Baseline)

Use this to generate racemic standard or substrate for lipase resolution.

Reagents: Ethyl 4-oxopent-2-enoate (10 mmol), CeCl3·7H2O (10 mmol), NaBH4 (10 mmol), Methanol (0.4 M).

  • Dissolution: Dissolve Ethyl 4-oxopent-2-enoate (1.42 g) and CeCl3·7H2O (3.72 g) in MeOH (25 mL). Cool to 0°C.

  • Reduction: Add NaBH4 (0.38 g) portion-wise over 5 minutes. The Ce(III) coordinates the carbonyl, activating it for 1,2-attack and suppressing conjugate addition.

  • Quench: Stir for 20 mins. Quench with saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 90–95% racemic Ethyl 4-hydroxypent-2-enoate.

Protocol 2: Enzymatic Asymmetric Reduction (KRED)

Use this for high-purity chiral synthesis.

Reagents: Ethyl 4-oxopent-2-enoate (500 mg), KRED Enzyme (e.g., Codexis KRED-P1 or Lactobacillus ADH), NADP+ (10 mg), Glucose (1 g), GDH (Glucose Dehydrogenase, 10 mg), Phosphate Buffer (100 mM, pH 7.0), Butyl Acetate (optional co-solvent).

  • Buffer Prep: Prepare 20 mL of Phosphate Buffer (pH 7.0) containing 1 mM MgSO4.

  • Cofactor Mix: Dissolve Glucose (5 eq) and NADP+ (catalytic amount) in the buffer. Add GDH enzyme for recycling.

  • Substrate Addition: Dissolve Ethyl 4-oxopent-2-enoate in 2 mL Butyl Acetate (or DMSO) and add to the buffer mix to form a biphasic/emulsion system.

  • Reaction: Add KRED enzyme (10–20 mg). Stir gently at 30°C for 24 hours. Maintain pH 7.0 using a pH-stat with 1M NaOH (gluconic acid byproduct lowers pH).

  • Monitoring: Monitor consumption of ketone by HPLC or GC.

  • Workup: Extract reaction mixture with Ethyl Acetate (3x). The enzyme remains in the aqueous phase.

  • Purification: Dry organic layer and concentrate. Distillation or column chromatography yields optically pure product.

  • Expected Yield: >90% yield, >99% ee.

Critical Analysis & Recommendations

For Drug Development: The Enzymatic KRED route is strongly recommended. The regulatory requirement for enantiomeric purity (>99.5%) is easily met without recrystallization. Furthermore, the absence of ruthenium removes the burden of heavy metal testing (ICH Q3D guidelines).

For Bulk Commodity Chemicals: If the target is a pheromone where 95% ee is acceptable and cost is paramount, Noyori Hydrogenation may be preferred due to the lower cost of hydrogen gas compared to glucose/enzyme systems at multi-ton scale, provided the catalyst turnover number (TON) is high (>5000).

Safety Note: Ethyl 4-hydroxypent-2-enoate is a Michael acceptor precursor. While the alcohol is less reactive, the precursor (enone) is a potent alkylating agent. Handle all precursors with appropriate PPE.

References

  • Noyori, R., et al. (2001).[1][2] "Asymmetric Catalysis: Science and Opportunities."[1] Nobel Lecture. Link

  • Luche, J. L. (1978).[3] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[4][5] Journal of the American Chemical Society, 100(7), 2226–2227.[4] Link

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13, 226-265. (Review of KRED technology).
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 16(8), 1367-1379.
  • BenchChem. (2025).[6] "Ethyl (E)-4-oxopent-2-enoate Product Data." Link

  • Sigma-Aldrich. (2025). "Luche Reduction Protocol & Reagents." Link

Sources

Validation

A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of Ethyl 4-hydroxypent-2-enoate

Introduction: The Significance of Chiral Ethyl 4-hydroxypent-2-enoate In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Ethyl 4-hydroxypent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Ethyl 4-hydroxypent-2-enoate

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Ethyl 4-hydroxypent-2-enoate, a versatile chiral intermediate, is a prime example. Its stereocenter and multiple functional groups—a hydroxyl, an ester, and a carbon-carbon double bond—make it a valuable precursor for the synthesis of a wide array of complex molecules, including natural products and active pharmaceutical ingredients. The asymmetric aldol reaction of ethyl pyruvate and acetaldehyde stands as the most direct and atom-economical route to this key intermediate. However, the success of this transformation hinges on the selection of an appropriate chiral catalyst to control the stereochemical outcome.

This guide provides a comprehensive benchmark of leading chiral catalyst systems for the asymmetric synthesis of Ethyl 4-hydroxypent-2-enoate. We will delve into the mechanistic intricacies of metal-based and organocatalytic approaches, present a comparative analysis of their performance based on experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Catalyst Systems for the Asymmetric Aldol Reaction

The enantioselective aldol reaction between ethyl pyruvate (the enolate precursor) and acetaldehyde (the electrophile) can be effectively catalyzed by two main classes of chiral catalysts: metal-based Lewis acids and metal-free organocatalysts. Each class offers distinct advantages and operates through different mechanistic pathways.

Metal-Based Catalysts: Chiral Copper(II)-Bisoxazoline Complexes

Chiral Copper(II) complexes, particularly those with C2-symmetric bis(oxazoline) (BOX) ligands, have emerged as powerful Lewis acid catalysts for a variety of asymmetric transformations, including the aldol reaction of pyruvates.[1][2][3]

Mechanism of Action: The catalytic cycle begins with the coordination of the Copper(II)-bisoxazoline complex to the ethyl pyruvate, enhancing its electrophilicity and fixing its conformation. This coordination dictates the facial selectivity of the subsequent nucleophilic attack. The enolate of a second molecule of ethyl pyruvate or an enolizable aldehyde then attacks the activated carbonyl group, leading to the formation of the carbon-carbon bond with high stereocontrol.

G cluster_0 Catalytic Cycle of Copper(II)-Bisoxazoline A [Cu(BOX)]2+ B Ethyl Pyruvate Coordination A->B + Ethyl Pyruvate C Activated Complex B->C Coordination D Enolate Attack C->D + Acetaldehyde Enolate E Aldol Adduct Complex D->E C-C Bond Formation F Product Release E->F Hydrolysis F->A Regeneration G Ethyl 4-hydroxypent-2-enoate F->G Product H Ethyl Pyruvate I Acetaldehyde Enolate

Caption: Catalytic cycle of a Copper(II)-Bisoxazoline complex in the asymmetric aldol reaction.

Organocatalysts: Proline and its Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free and often more environmentally benign alternative. L-proline and its derivatives are among the most successful organocatalysts for asymmetric aldol reactions.[4][5]

Mechanism of Action: The catalytic cycle of proline involves the formation of a nucleophilic enamine intermediate between the catalyst and ethyl pyruvate. This enamine then attacks the acetaldehyde electrophile. The stereochemistry is controlled by the rigid, chair-like transition state, where the bulky substituent of the proline derivative effectively shields one face of the enamine.

G cluster_1 Proline Catalytic Cycle A L-Proline B Iminium Ion Formation A->B + Ethyl Pyruvate C Enamine Formation B->C Deprotonation D Aldol Addition C->D + Acetaldehyde E Iminium Ion Hydrolysis D->E Protonation F Product Release E->F Hydrolysis F->A Regeneration G Ethyl 4-hydroxypent-2-enoate F->G Product H Ethyl Pyruvate I Acetaldehyde

Caption: Catalytic cycle of L-proline in the asymmetric aldol reaction.

Organocatalysts: Cinchona Alkaloid Derivatives

Cinchona alkaloids, such as quinine and quinidine, and their derivatives are another important class of organocatalysts for asymmetric synthesis.[6][7][8] They can act as Brønsted bases or in a bifunctional manner, activating both the nucleophile and the electrophile.

Mechanism of Action: In the context of the aldol reaction, a cinchona alkaloid derivative can deprotonate ethyl pyruvate to form the enolate. Simultaneously, the catalyst can activate the acetaldehyde through hydrogen bonding, orienting it for a stereoselective attack by the enolate. The chiral scaffold of the alkaloid creates a well-defined chiral environment for the reaction.

G cluster_2 Cinchona Alkaloid Catalytic Cycle A Cinchona Alkaloid B Enolate Formation A->B + Ethyl Pyruvate C Dual Activation Complex B->C + Acetaldehyde (H-bonding) D Aldol Addition C->D C-C Bond Formation E Product Complex D->E F Product Release E->F Proton Transfer F->A Regeneration G Ethyl 4-hydroxypent-2-enoate F->G Product H Ethyl Pyruvate I Acetaldehyde

Caption: Bifunctional catalytic cycle of a Cinchona alkaloid derivative.

Performance Benchmark of Chiral Catalysts

The following table summarizes the performance of various chiral catalysts in the asymmetric aldol reaction of ethyl pyruvate with acetaldehyde or analogous aldehydes, providing a basis for comparison.

Catalyst SystemCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)de (dr)Reference
Copper(II)-Bisoxazoline
Cu(OTf)₂-(S,S)-t-Bu-BOX10CH₂Cl₂-78191>99-[2]
Cu(OTf)₂-(S,S)-Ph-BOX10CH₂Cl₂-7828598-[2]
Proline-based Organocatalysts
L-Proline10DMSORT24-48Good96>20:1[9]
(S)-2-(Pyrrolidin-2-yl)tetrazole30i-PrOHRT18Good92-[10][11]
Cinchona Alkaloid Derivatives
Quinine-derived primary amine15DCM-50-Good89-97-
Cinchona-derived catalyst--RT--anti-selective-[6][12]

Note: The data presented is compiled from various sources and may involve slightly different substrates or reaction conditions. Direct comparison should be made with caution. "Good" indicates a high but unspecified yield. "ee" refers to enantiomeric excess and "de" or "dr" to diastereomeric excess or ratio.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for carrying out the asymmetric aldol reaction, from setup to product analysis.

G cluster_3 General Experimental Workflow A Reaction Setup (Inert atmosphere, dry solvent) B Catalyst & Reagent Addition (Catalyst, Ethyl Pyruvate, Acetaldehyde) A->B C Reaction Monitoring (TLC, HPLC, or GC) B->C D Work-up (Quenching, Extraction) C->D Upon Completion E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Chiral Analysis (Chiral HPLC or GC) F->G

Caption: A generalized workflow for the asymmetric aldol reaction.

Representative Protocol: Asymmetric Aldol Reaction using Copper(II)-Bisoxazoline Catalyst

This protocol is adapted from established procedures for the Copper(II)-bisoxazoline catalyzed aldol reaction of pyruvates.[2]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethyl pyruvate

  • Acetaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Cu(OTf)₂ (0.1 mmol) and (S,S)-t-Bu-BOX (0.11 mmol) in anhydrous CH₂Cl₂ (10 mL). Stir the mixture at room temperature for 1-2 hours to form the active catalyst complex.

  • Reaction Initiation: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. To this, add ethyl pyruvate (1.0 mmol) dropwise. After stirring for 15 minutes, add freshly distilled acetaldehyde (1.5 mmol) slowly over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ethyl 4-hydroxypent-2-enoate.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Outlook

The asymmetric aldol reaction of ethyl pyruvate and acetaldehyde provides a powerful and direct route to the valuable chiral building block, Ethyl 4-hydroxypent-2-enoate. Both metal-based catalysts, such as Copper(II)-bisoxazoline complexes, and organocatalysts, including proline and cinchona alkaloid derivatives, have demonstrated high efficacy in controlling the stereochemistry of this transformation.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired stereoisomer, scalability, cost, and tolerance to other functional groups. Copper(II)-bisoxazoline catalysts often provide excellent enantioselectivity at low temperatures. Proline and its derivatives offer a metal-free and operationally simple alternative, while cinchona alkaloids provide another versatile class of organocatalysts.

Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the practicality and sustainability of this important transformation.

References

  • Gathergood, N., Juhl, K., Poulsen, T. B., Thordrup, K., & Jørgensen, K. A. (2004). Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism. Organic & Biomolecular Chemistry, 2(7), 1077–1085. [Link]

  • Luo, C., & Huang, Y. (2014). Direct Enantioselective Mannich Reactions of Pyruvates Catalyzed by Amine-Based Catalyst Systems. Organic Letters, 16(15), 4032–4035. [Link]

  • Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 118(24), 5814–5815. [Link]

  • Dambruoso, P., Massi, A., & Dondoni, A. (2025). Organocatalytic Packed-Bed Reactors for the Enantioselective Flow Synthesis of Quaternary Isotetronic Acids by Direct Aldol Reactions of Pyruvates. Molecules, 30(2), 296. [Link]

  • Singh, G. S., & Yeboah, E. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 31–45. [Link]

  • El-Sepelgy, O., & Mlynarski, J. (2013). Biomimetic direct aldol reaction of pyruvate esters with chiral aldehydes. Advanced Synthesis & Catalysis, 355(2-3), 281-286. [Link]

  • Bartók, M., Felföldi, K., & Szöllősi, G. (2001). Heterogeneous asymmetric reactions. 23. Enantioselective hydrogenation of ethyl pyruvate over cinchonine- and α-isocinchonine-modified platinum catalysts. Catalysis Letters, 73(2-3), 159-162. [Link]

  • Jørgensen, K. A. (2000). Catalytic asymmetric homo-aldol reaction of pyruvate—a chiral Lewis acid catalyst that mimics aldolase enzymes. Chemical Communications, (22), 2211-2212. [Link]

  • Dondoni, A., Massi, A., & Aldhoun, S. (2004). Organocatalytic enantioselective self-aldol reaction of ethyl pyruvate promoted by a proline-like catalyst. Angewandte Chemie International Edition, 43(37), 4902-4905. [Link]

  • Baiker, A. (2000). Heterogeneous enantioselective hydrogenation of activated ketones. Journal of Molecular Catalysis A: Chemical, 163(1-2), 205-220. [Link]

  • El-Sepelgy, O., & Mlynarski, J. (2013). Biomimetic direct aldol reaction of pyruvate esters with chiral aldehydes. Advanced Synthesis & Catalysis, 355(2-3), 281-286. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 375-384. [Link]

  • Aceña, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1468-1479. [Link]

  • Dondoni, A., Massi, A., & Aldhoun, S. (2004). Organocatalytic enantioselective self-aldol reaction of ethyl pyruvate promoted by a proline-like catalyst. Angewandte Chemie International Edition, 43(37), 4902-4905. [Link]

  • Funabiki, K., Itoh, Y., Kubota, Y., & Matsui, M. (2011). Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. The Journal of Organic Chemistry, 76(9), 3545–3550. [Link]

  • Raj, M. (2023). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Journal of Organic Chemistry, 88(15), 10565–10571. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 375-384. [Link]

  • Aceña, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1468-1479. [Link]

  • Dondoni, A., Massi, A., & Aldhoun, S. (2004). Organocatalytic enantioselective self-aldol reaction of ethyl pyruvate promoted by a proline-like catalyst. Angewandte Chemie International Edition, 43(37), 4902-4905. [Link]

  • Funabiki, K., Itoh, Y., Kubota, Y., & Matsui, M. (2011). Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. The Journal of Organic Chemistry, 76(9), 3545–3550. [Link]

  • Raj, M. (2023). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Journal of Organic Chemistry, 88(15), 10565–10571. [Link]

  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press. [Link]

  • Jørgensen, K. A. (2003). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Angewandte Chemie International Edition, 42(30), 3656-3659. [Link]

  • Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acids. Enantioselective Diels−Alder Reactions. Journal of the American Chemical Society, 121(33), 7559-7573. [Link]

  • Wang, Y., Lewis, J. D., & Román-Leshkov, Y. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. Journal of the American Chemical Society, 142(26), 11379-11383. [Link]

  • Ziółkowska, M., & Mlynarski, J. (2008). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. Acta Chromatographica, 20(4), 585-594. [Link]

  • Kumar, A., & Kumar, S. (2013). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 18(9), 11099-11116. [Link]

  • La, D. S., & Reider, P. J. (1998). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses, 75, 96. [Link]

  • List, B., Kaib, P. S. J., & Pojarliev, P. (2018). Confined acids catalyze asymmetric single aldolizations of acetaldehyde enolates. Science, 362(6411), 216-219. [Link]

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Comparative

Confirming Absolute Configuration of Ethyl 4-hydroxypent-2-enoate via Mosher Ester Analysis

Topic: Confirming absolute configuration of Ethyl 4-hydroxypent-2-enoate via Mosher ester analysis Content Type: Publish Comparison Guide Executive Summary The determination of absolute configuration for secondary alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming absolute configuration of Ethyl 4-hydroxypent-2-enoate via Mosher ester analysis Content Type: Publish Comparison Guide

Executive Summary

The determination of absolute configuration for secondary alcohols is a critical checkpoint in drug development and natural product synthesis. For flexible, non-crystalline intermediates like Ethyl 4-hydroxypent-2-enoate , traditional X-ray crystallography is often non-viable.

This guide details the application of the Modified Mosher’s Method (NMR anisotropy) to definitively assign the stereochemistry at the C4 position of Ethyl 4-hydroxypent-2-enoate. Unlike enzymatic resolution or total synthesis of standards, Mosher analysis provides a rapid, self-validating spectroscopic solution requiring minimal sample mass (<10 mg).

Comparative Analysis: Mosher Method vs. Alternatives

Selecting the correct analytical technique is driven by sample physical state, availability of reference standards, and time constraints. The table below objectively compares the Mosher Method against primary alternatives for an oily, flexible molecule like Ethyl 4-hydroxypent-2-enoate.

FeatureMosher Ester Analysis (NMR) X-Ray Crystallography Circular Dichroism (CD) Chiral HPLC/GC
Primary Requirement ~5-10 mg of pure alcoholSingle, high-quality crystalChromophore near chiral centerEnantiopure standards
Suitability for Oils Excellent (Solution-phase)Poor (Requires crystallization)GoodGood
Structural Insight Absolute Configuration Absolute ConfigurationRelative/Absolute (often requires DFT)Identity (vs. Standard)
Turnaround Time 24–48 HoursDays to Weeks (if crystallizable)Rapid (<4 hours)Rapid (if method exists)
Limitation Requires derivatization stepsCannot analyze oils/amorphous solidsFlexible chains complicate spectraIndirect; proves purity, not configuration

Verdict for Ethyl 4-hydroxypent-2-enoate: Given that Ethyl 4-hydroxypent-2-enoate is typically an oil and possesses a flexible alkyl chain, Mosher Ester Analysis is the superior choice . It bypasses the crystallization bottleneck of X-ray and the conformational ambiguity that can plague CD analysis of flexible acyclic systems.

The Mosher Method: Mechanistic Deep Dive

The Modified Mosher’s Method relies on the magnetic anisotropy generated by the phenyl ring of


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.
The Conformational Model

When the chiral alcohol is esterified with (R)- and (S)-MTPA, the resulting diastereomers adopt a preferred conformation in solution.

  • Syn-Coplanar Alignment: The carbinyl proton (H at C4), the ester carbonyl (C=O), and the trifluoromethyl group (CF

    
    ) of the MTPA moiety align in the same plane (eclipsing).
    
  • Shielding Cone: In this conformation, the phenyl group of the MTPA auxiliary sits above one face of the substrate, exerting a diamagnetic shielding effect (upfield shift) on protons located on that side.

Logic of Assignment

By comparing the chemical shifts (


) of the diastereomeric esters, we calculate the difference 

:

[1]
  • Note: The (S)-ester is synthesized using (R)-MTPA-Cl, and the (R)-ester is synthesized using (S)-MTPA-Cl due to Cahn-Ingold-Prelog priority changes.

  • Interpretation:

    • 
       : Protons shielded by the phenyl ring in the (S)-ester (Side A).
      
    • 
       : Protons shielded by the phenyl ring in the (R)-ester (Side B).
      

MosherModel cluster_legend Shielding Logic Neg Negative Δδ (SR) Shielded in (S)-Ester Pos Positive Δδ (SR) Shielded in (R)-Ester Center Chiral Center (C4) LeftGroup Side A: -CH=CH-COOEt (Alkene Chain) Center->LeftGroup Spatial Region 1 RightGroup Side B: -CH3 (Methyl Group) Center->RightGroup Spatial Region 2 LeftGroup->Neg If Δδ < 0 RightGroup->Pos If Δδ > 0 caption Figure 1: Correlation between spatial arrangement and NMR shift differences (Δδ = δS - δR).

Experimental Protocol

Objective: Synthesize (S)- and (R)-MTPA esters of Ethyl 4-hydroxypent-2-enoate for


H NMR analysis.

Reagents:

  • Substrate: Ethyl 4-hydroxypent-2-enoate (~10 mg per reaction).

  • Reagent A: (R)-(-)-MTPA-Cl (Yields (S)-ester ).

  • Reagent B: (S)-(+)-MTPA-Cl (Yields (R)-ester ).[2]

  • Solvent: Dry Pyridine-d5 (allows direct NMR) or Dry CH

    
    Cl
    
    
    
    /Pyridine mix.
Step-by-Step Workflow
  • Preparation:

    • Dry the alcohol starting material under high vacuum for 1 hour.

    • Prepare two clean, dry 4 mL vials labeled "S-Ester" and "R-Ester".

  • Derivatization (Microscale):

    • Vial S-Ester: Dissolve 5 mg alcohol in 0.5 mL dry pyridine-d5. Add 10 µL (approx 1.5 eq) of (R)-(-)-MTPA-Cl .

    • Vial R-Ester: Dissolve 5 mg alcohol in 0.5 mL dry pyridine-d5. Add 10 µL (approx 1.5 eq) of (S)-(+)-MTPA-Cl .

    • Expert Insight: Using deuterated pyridine as the reaction solvent allows for "in-tube" reaction monitoring and eliminates the need for aqueous workup if the reagents are pure.

  • Incubation:

    • Shake vials at room temperature for 2–4 hours.

    • Monitor completion by TLC (or NMR if using pyridine-d5).[3] The shift of the CH-OH proton (approx 3.5-4.0 ppm) to CH-OMTPA (approx 5.0-5.5 ppm) confirms esterification.

  • Workup (Optional but Recommended for Purity):

    • Dilute with Et

      
      O, wash with 1M HCl (to remove pyridine), sat. NaHCO
      
      
      
      , and brine.
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Analysis:

    • Resuspend both samples in CDCl

      
       (standard solvent for Mosher comparisons).
      
    • Acquire

      
      H NMR (500 MHz or higher recommended).
      

ExperimentalWorkflow Start Start: Ethyl 4-hydroxypent-2-enoate Split Split Sample Start->Split Rxn1 React with (R)-MTPA-Cl Split->Rxn1 Rxn2 React with (S)-MTPA-Cl Split->Rxn2 Prod1 Yields (S)-MTPA Ester Rxn1->Prod1 Prod2 Yields (R)-MTPA Ester Rxn2->Prod2 NMR 1H NMR Analysis (CDCl3) Prod1->NMR Prod2->NMR Calc Calculate Δδ(SR) Assign Configuration NMR->Calc caption Figure 2: Parallel synthesis workflow for Mosher ester analysis.

Data Interpretation & Case Study

To validate the configuration, construct a


 table.
Substrate:  Ethyl 4-hydroxypent-2-enoate
Protons of Interest: 
  • H-5 (Methyl): Doublet, adjacent to C4.

  • H-3 (Vinyl): Olefinic proton, part of the chain on the other side of C4.

  • H-2 (Vinyl): Olefinic proton, further down the chain.

Hypothetical Data Set (Validation Example)

Assume the unknown is the (4R) -enantiomer.

Proton Position

(ppm)

(ppm)

(ppm)
Interpretation
H-5 (Methyl) 1.351.42-0.07 Shielded in (S)-Ester (Right side)
H-3 (Vinyl) 6.956.88+0.07 Shielded in (R)-Ester (Left side)
H-2 (Vinyl) 5.905.85+0.05 Shielded in (R)-Ester (Left side)
Analysis of the Table
  • Calculate Signs:

    • The Methyl group (H-5) has a negative value.

    • The Alkene chain (H-2, H-3) has a positive value.

  • Apply the Model:

    • Draw the molecule with the C4-H and C=O (ester) syn-coplanar.

    • In the (S)-ester , the phenyl group shields the "Right" side (substituent with negative

      
      ).
      
    • Since the Methyl group is negative, the Methyl group must be on the Right side in this projection.

    • Since the Alkene chain is positive, it is on the Left side (unshielded by S, shielded by R).

    • This spatial arrangement corresponds to the (4R) absolute configuration.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][6][7] Nature Protocols, 2(10), 2451–2458.[4] [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][3][4][5][6][7][8][9][10] Chemical Reviews, 104(1), 17–118. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides and esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 4-hydroxypent-2-enoate: A Reproducibility Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the reliable and reproducible production of key chiral building blocks is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the reliable and reproducible production of key chiral building blocks is paramount. Ethyl 4-hydroxypent-2-enoate, a versatile intermediate, presents a valuable scaffold for the synthesis of a variety of complex molecules. This guide provides a comparative analysis of three distinct and prominent synthetic strategies for its preparation: the classic Reformatsky reaction, the fundamental Grignard reaction, and a modern chemoenzymatic approach. By delving into the mechanistic underpinnings and providing detailed, reproducible protocols, this document aims to equip researchers with the knowledge to select the most suitable method for their specific needs, considering factors such as yield, scalability, and stereochemical control.

Introduction to Ethyl 4-hydroxypent-2-enoate

Ethyl 4-hydroxypent-2-enoate is a bifunctional molecule containing a secondary alcohol and an α,β-unsaturated ester. This combination of functional groups makes it a valuable precursor for the synthesis of various biologically active compounds and natural products. The stereocenter at the C4 position introduces chirality, making enantiomerically pure forms of this compound particularly sought after in asymmetric synthesis.

Comparative Analysis of Synthetic Protocols

This guide will compare the following three synthetic routes to Ethyl 4-hydroxypent-2-enoate:

  • The Reformatsky Reaction: A well-established method for the synthesis of β-hydroxy esters.

  • The Grignard Reaction: A cornerstone of carbon-carbon bond formation.

  • Chemoenzymatic Synthesis: A highly selective and green approach utilizing enzymes.

The following sections will detail the experimental protocols for each method, followed by a comparative summary of their key performance indicators.

Protocol 1: The Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1][2] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[2]

Mechanistic Rationale

The reaction proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming a zinc enolate. This enolate then adds to the carbonyl group of the aldehyde (in this case, acetaldehyde) through a six-membered chair-like transition state.[2] Subsequent acidic workup protonates the resulting alkoxide to yield the desired β-hydroxy ester. The use of zinc is crucial as its lower reactivity compared to magnesium (used in Grignard reactions) prevents unwanted side reactions with the ester functionality.

Experimental Workflow

reagents Acetaldehyde + Ethyl Bromoacetate + Zinc reaction Reaction in THF reagents->reaction Reflux workup Aqueous Workup (e.g., NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Ethyl 4-hydroxypent-2-enoate purification->product

Caption: Workflow for the Reformatsky Synthesis.

Detailed Experimental Protocol

Materials:

  • Acetaldehyde

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust (1.2 equivalents).

  • Initiation: A small crystal of iodine can be added to activate the zinc surface. Anhydrous THF is added to cover the zinc.

  • Addition of Reagents: A solution of acetaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically initiated by gentle heating.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 4-hydroxypent-2-enoate.

Protocol 2: The Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[3][4] In this synthesis, a methylmagnesium halide adds to the aldehyde functionality of an appropriate precursor. A plausible route involves the reaction of methylmagnesium bromide with (E)-Ethyl 4-oxobut-2-enoate.[5]

Mechanistic Rationale

The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of (E)-Ethyl 4-oxobut-2-enoate. The resulting magnesium alkoxide is then protonated during the acidic workup to yield the final secondary alcohol product. Strict anhydrous conditions are critical for the success of the Grignard reaction, as any trace of water will protonate and destroy the Grignard reagent.[4]

Experimental Workflow

reagents (E)-Ethyl 4-oxobut-2-enoate + Methylmagnesium Bromide reaction Reaction in Anhydrous Ether/THF reagents->reaction 0 °C to rt workup Aqueous Acidic Workup (e.g., NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Ethyl 4-hydroxypent-2-enoate purification->product

Caption: Workflow for the Grignard Synthesis.

Detailed Experimental Protocol

Materials:

  • (E)-Ethyl 4-oxobut-2-enoate

  • Methylmagnesium bromide (typically a 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of (E)-Ethyl 4-oxobut-2-enoate (1.0 equivalent) in anhydrous diethyl ether or THF. The flask is cooled to 0 °C in an ice bath.

  • Grignard Addition: The solution of methylmagnesium bromide (1.2 equivalents) is added dropwise to the stirred solution of the aldehyde over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 4-hydroxypent-2-enoate.

Protocol 3: Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild and environmentally benign conditions. For the synthesis of enantiomerically enriched ethyl 4-hydroxypent-2-enoate, a kinetic resolution of the racemic mixture using a lipase, such as Candida antarctica lipase B (CALB), is a highly effective strategy.[6][7]

Mechanistic Rationale

Lipases are enzymes that catalyze the hydrolysis of esters. In an organic solvent, they can catalyze the reverse reaction: esterification or transesterification. In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of one enantiomer as the acylated product and the other enantiomer as the unreacted alcohol. These can then be separated by standard chromatographic techniques. The high enantioselectivity of lipases like CALB makes this a powerful method for obtaining optically pure compounds.

Experimental Workflow

reagents Racemic Ethyl 4-hydroxypent-2-enoate + Acyl Donor + Lipase reaction Enzymatic Acylation in Organic Solvent reagents->reaction Shaking/Stirring separation Separation of Acylated and Unreacted Enantiomers reaction->separation Column Chromatography deacylation Deacylation of Acylated Enantiomer (Optional) separation->deacylation product1 (R)-Ethyl 4-hydroxypent-2-enoate separation->product1 product2 (S)-Ethyl 4-hydroxypent-2-enoate deacylation->product2

Caption: Workflow for Chemoenzymatic Kinetic Resolution.

Detailed Experimental Protocol

Materials:

  • Racemic ethyl 4-hydroxypent-2-enoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or acetic anhydride)

  • Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flask containing a solution of racemic ethyl 4-hydroxypent-2-enoate (1.0 equivalent) in an anhydrous organic solvent, add the acyl donor (0.5-1.0 equivalents) and immobilized CALB (typically 10-50% by weight of the substrate).

  • Reaction: The mixture is stirred or shaken at a controlled temperature (often between 30-45 °C). The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Enzyme Removal: The immobilized enzyme is removed by simple filtration and can often be reused.

  • Separation: The filtrate, containing the unreacted alcohol enantiomer and the acylated enantiomer, is concentrated. The two compounds are then separated by flash column chromatography.

  • Deacylation (Optional): The separated acylated enantiomer can be deacylated (e.g., by hydrolysis with a mild base like potassium carbonate in methanol) to yield the other enantiomer of the alcohol.

Comparative Performance Data

ParameterReformatsky ReactionGrignard ReactionChemoenzymatic Synthesis
Typical Yield Moderate to Good (50-80%)Good to Excellent (70-90%)~50% for each enantiomer (theoretical max.)
Reaction Time 2-6 hours1-3 hours24-72 hours (highly variable)
Temperature Reflux (e.g., THF ~66°C)0 °C to Room TemperatureMild (30-45 °C)
Reagents Acetaldehyde, Ethyl bromoacetate, Zinc(E)-Ethyl 4-oxobut-2-enoate, Methylmagnesium bromideRacemic substrate, Lipase, Acyl donor
Solvents Ethereal (e.g., THF)Anhydrous Ethereal (e.g., Diethyl ether, THF)Organic (e.g., Toluene, Hexane)
Stereoselectivity Generally produces a racemic mixtureGenerally produces a racemic mixtureExcellent (often >99% ee)
Reproducibility Moderate (can be sensitive to zinc activation)High (with strict anhydrous conditions)High (with consistent enzyme activity)
Scalability GoodExcellentModerate (can be limited by enzyme cost/availability)
Safety/Handling Zinc dust can be pyrophoric; Bromoacetates are lachrymatoryGrignard reagents are highly reactive and moisture-sensitiveGenerally safe; enzymes are biodegradable

Conclusion and Recommendations

The choice of synthetic protocol for ethyl 4-hydroxypent-2-enoate is highly dependent on the specific requirements of the research or production campaign.

  • For rapid, scalable production of the racemic material , the Grignard reaction offers a high-yielding and reproducible route, provided that stringent anhydrous conditions are maintained.

  • The Reformatsky reaction serves as a reliable, classic alternative, though it may require more optimization regarding the activation of zinc to ensure consistent yields.

  • For applications requiring high enantiopurity , the chemoenzymatic kinetic resolution is the superior method, delivering both enantiomers with excellent optical purity. While the theoretical yield for each enantiomer is limited to 50%, the mild reaction conditions and the reusability of the immobilized enzyme make it an attractive and "green" option for the synthesis of high-value chiral intermediates.

Ultimately, a thorough evaluation of the available resources, desired product specifications (racemic vs. enantiopure), and scalability requirements will guide the selection of the most appropriate and reproducible synthetic strategy.

References

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
  • Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. (2026). The Journal of Organic Chemistry. [Link]

  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Harding, V. J., & Weizmann, C. (1910). The Action of Zinc Dust on Ethyl Bromoacetate. Journal of the Chemical Society, Transactions, 97, 299-303.
  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. (2018). Biotechnology Progress. [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Sonochemical Reformatsky Reaction Using Indium. (n.d.). SciSpace. [Link]

  • Sódmiak, T., & Bielińska, S. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177.
  • The Grignard Reaction. (n.d.). University of Missouri–Kansas City.
  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison.
  • The Grignard Reaction. (n.d.).
  • The reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. [Link]

  • The Reformatsky Reaction. (2023). Chemistry LibreTexts. [Link]

  • ethyl 4-hydroxypent-2-enoate | CAS#:10150-92-2. (n.d.). Chemsrc. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxypent-2-enoate

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 4-hydroxypent-2-enoate. Targeting laboratory professionals in research and drug development, this guide mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 4-hydroxypent-2-enoate. Targeting laboratory professionals in research and drug development, this guide moves beyond simple instructions to explain the chemical rationale behind each procedural step. By integrating principles of chemical compatibility, regulatory compliance, and operational safety, this protocol aims to establish a self-validating system for waste management, ensuring the protection of personnel and the environment.

Introduction

Ethyl 4-hydroxypent-2-enoate is an unsaturated ester containing both a hydroxyl group and a carbon-carbon double bond. While specific toxicological and environmental hazard data for this compound are not extensively documented, its functional groups necessitate a cautious and systematic approach to waste management. The presence of an unsaturated system suggests a potential for polymerization, while the ester and alcohol functionalities classify it as a combustible organic compound.

This guide is founded on established principles of chemical waste management and draws from safety protocols for structurally related compounds. The primary directive is to treat Ethyl 4-hydroxypent-2-enoate as a hazardous waste stream unless definitively proven otherwise by a certified analysis. Adherence to local, state, and federal regulations is mandatory and supersedes the guidance provided herein if a conflict exists.[1][2]

Section 1: Hazard Characterization and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. Based on its chemical structure, the following risks should be considered:

  • Reactivity: The double bond in the enoate system can make the molecule susceptible to polymerization, especially under conditions of heat or in the presence of certain catalysts. It is incompatible with strong oxidizing agents and strong bases.[3]

  • Combustibility: As an organic ester, it is combustible. Decomposition during a fire may produce hazardous byproducts, including carbon monoxide and carbon dioxide.[4]

  • Toxicity: While not fully investigated, related compounds exhibit acute oral toxicity.[1] Therefore, it should be handled as if it is harmful if swallowed, and skin or eye contact should be avoided.[1][5]

  • Environmental Hazard: Discharge of organic chemicals into drains or rivers must be avoided to prevent environmental contamination.[1][6]

Table 1: Summary of Assumed Hazard Profile

Hazard CategoryAssumed Classification & RationaleRecommended Precaution
Acute Toxicity Category 4 (Oral), H302: Harmful if swallowed. (Based on related compounds)[1]Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1][5]
Skin/Eye Irritation Potential for irritation. (General precaution for lab chemicals)Wear appropriate protective gloves and safety goggles.[5][7]
Reactivity Incompatible with strong oxidizing agents and bases.Segregate from incompatible chemicals during storage and in waste streams.[8]
Environmental Potentially harmful to aquatic life.Do not discharge into drains or waterways.[1][6]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to safety protocols is non-negotiable. The causality is simple: creating a reliable barrier between the researcher and the chemical is the most effective way to prevent accidental exposure.

Essential PPE & Controls:

  • Chemical Fume Hood: All handling and preparation of Ethyl 4-hydroxypent-2-enoate waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[9]

  • Protective Clothing: A standard laboratory coat is required to protect against small splashes.[7]

Section 3: Step-by-Step Waste Collection and Segregation Protocol

The integrity of a laboratory's waste management system depends on rigorous segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.[8] This protocol ensures that Ethyl 4-hydroxypent-2-enoate is handled as a distinct waste stream.

Protocol Steps:

  • Container Selection:

    • Obtain a designated hazardous waste container that is compatible with organic solvents and esters (e.g., a high-density polyethylene or glass container).

    • Ensure the container has a secure, vapor-tight lid.[10]

  • Waste Labeling:

    • Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[8]

    • The label MUST include:

      • The words "HAZARDOUS WASTE".

      • The full chemical name: "Waste Ethyl 4-hydroxypent-2-enoate". Do not use abbreviations.

      • An accurate estimation of the concentration if in solution.

      • The date when waste was first added to the container.

  • Waste Transfer:

    • Perform all transfers inside a chemical fume hood.

    • Carefully pour the waste Ethyl 4-hydroxypent-2-enoate into the labeled container using a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely close the container lid immediately after adding waste. Hazardous waste containers must remain closed except when actively adding waste.[10][11]

    • Store the sealed container in a designated satellite accumulation area.

    • The storage area must provide secondary containment (e.g., a spill tray) to capture any potential leaks.[10]

    • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and bases.[8]

Section 4: Disposal Pathway Determination

The final disposal of chemical waste is a regulated process that must be handled by licensed professionals. The flowchart below outlines the decision-making process for ensuring your collected waste is ready for pickup by your institution's EHS or a certified contractor.

Caption: Decision workflow for the compliant disposal of Ethyl 4-hydroxypent-2-enoate.

The universally accepted and most environmentally sound disposal method for this type of organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[4] This process ensures the complete thermal destruction of the molecule into less harmful components. Never attempt to dispose of this chemical via the sanitary sewer or by evaporation in a fume hood.[10][11]

Section 5: Management of Contaminated Materials and Empty Containers

Any materials that come into direct contact with Ethyl 4-hydroxypent-2-enoate, such as pipette tips, absorbent pads used for spills, or contaminated gloves, must be disposed of as hazardous solid waste.[4]

An "empty" container that held the pure substance is not truly empty and must be managed carefully.

Empty Container Protocol:

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]

  • Collect Rinsate: The solvent from all three rinses must be collected and disposed of as liquid hazardous waste, as it is now contaminated with Ethyl 4-hydroxypent-2-enoate.[11]

  • Deface Label: Once triple-rinsed, completely deface or remove the original chemical label.[11]

  • Final Disposal: The clean, defaced container can typically be disposed of as normal laboratory glass or plastic waste, but confirm this with your institutional policies.

Conclusion

The responsible management of Ethyl 4-hydroxypent-2-enoate waste is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's inherent hazards, implementing rigorous collection and segregation protocols, and partnering with certified disposal professionals, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer scientific community. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet (SDS) before handling.

References

  • Safety Data Sheet OPRESOL PRESERVING FLUID. (2016). Philip Harris Manufacturing.
  • ChemView Safety Data Sheet. (Date not specified).
  • ethyl 4-hydroxypent-2-enoate | CAS#:10150-92-2. (Date not specified). Chemsrc.
  • Safety Data Sheet - Ethyl 4-hydroxybenzoate. (2009). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (Date not specified). Dartmouth College Environmental Health and Safety.
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